molecular formula C11H10O3 B161653 Altechromone A CAS No. 38412-47-4

Altechromone A

Cat. No.: B161653
CAS No.: 38412-47-4
M. Wt: 190.19 g/mol
InChI Key: CRNGFKXWIYTEPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Altechromone A is a chromone derivative, a class of naturally occurring compounds that have been isolated from several plant families and endophytic fungi species . This natural product has become a compound of interest in biomedical research due to its diverse biological activities. Recent scientific investigations have demonstrated that this compound exhibits therapeutic effects in models of inflammatory bowel disease (IBD). Research from 2024 indicates that its mechanism of action involves the inhibition of key inflammatory pathways, specifically the NF-κB and NLRP3 signaling cascades, leading to a reduction in pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 . Beyond inflammation, this compound has also been studied for its potential anti-tumor capabilities . Furthermore, it shows significant antimicrobial activity against a spectrum of microorganisms, including the Gram-negative bacteria Escherichia coli and Pseudomonas fluorescens , the Gram-positive bacterium Bacillus subtilis , and the yeast Candida albicans citation:5] . These multifaceted research applications make this compound a valuable compound for investigating new therapeutic strategies in immunology, oncology, and microbiology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-2,5-dimethylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-6-3-8(12)5-10-11(6)9(13)4-7(2)14-10/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNGFKXWIYTEPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C=C(O2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415713
Record name Altechromone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7-Hydroxy-2,5-dimethyl-4H-1-benzopyran-4-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040326
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

38412-47-4
Record name 2,5-Dimethyl-7-hydroxychromone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38412-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Altechromone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Altechromone A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68L85KAC8Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 7-Hydroxy-2,5-dimethyl-4H-1-benzopyran-4-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040326
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

258 - 260 °C
Record name 7-Hydroxy-2,5-dimethyl-4H-1-benzopyran-4-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040326
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Altechromone A: A Fungal Metabolite with Diverse Bioactivities

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers

Abstract

Altechromone A, a chromone (B188151) derivative first isolated in 1992, is a fungal metabolite that has garnered interest for its diverse biological activities. Initially identified as a plant growth regulator, subsequent research has revealed its potential in areas such as inflammation, with further investigations into its antimicrobial and antitumor properties. This technical guide provides an in-depth overview of the origin, isolation, synthesis, and biological functions of this compound, with a focus on its mechanism of action. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Origin and Discovery

This compound is a natural product of fungal origin. It was first isolated in 1992 from the fungus Alternaria sp. (No. 1), which was found as an endophyte on an ear of oat.[1] Subsequent studies have confirmed that this compound is a common fungal metabolite, having been isolated from various other fungal species, including Hypoxylon truncatum, Ascomycota sp., and Alternaria brassicicola.[2] More recently, it has also been isolated from the marine-derived fungus Penicillium chrysogenum.[1]

Initially, the structure of this compound was reported as 5-hydroxy-2,7-dimethylchromone. However, in 2010, through chemical synthesis and spectroscopic analysis, its structure was revised to 7-hydroxy-2,5-dimethyl-4H-1-benzopyran-4-one .[3] While it has also been isolated from various plant families, it is widely considered to be a product of endophytic fungi that may exist in a mutualistic relationship with their host plants.[2][3]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name 7-Hydroxy-2,5-dimethyl-4H-1-benzopyran-4-one[2]
Chemical Formula C₁₁H₁₀O₃[2]
Molar Mass 190.198 g·mol⁻¹[2]
Appearance Colorless needles[1]
Melting Point 251-252 °C[1]

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities. The following sections and tables summarize the key findings and available quantitative data.

Plant Growth Regulation

The initial discovery of this compound was linked to its ability to promote plant root growth.

BioassayConcentrationEffectReference
Lettuce seedling root growth3 mg/L54% acceleration in root growth[4]
Anti-inflammatory Activity

Recent studies have highlighted the potent anti-inflammatory effects of this compound, particularly in the context of Inflammatory Bowel Disease (IBD).

Model SystemKey FindingsReference
Zebrafish model of IBD- Reduced number of neutrophils- Improved intestinal motility and efflux efficiency- Alleviated intestinal damage- Reduced reactive oxygen species (ROS) production- Inhibited expression of pro-inflammatory genes (TNF-α, NF-κB, IL-1, IL-1β, IL-6, and NLRP3)[1][5]
Antimicrobial and Antitumor Activities

While literature suggests that this compound possesses antibacterial and antitumor capabilities, specific quantitative data such as Minimum Inhibitory Concentration (MIC) and IC50 values are not extensively reported in the currently available scientific literature.[1][2] Further research is required to quantify these activities.

Signaling Pathways

The anti-inflammatory effects of this compound have been attributed to its modulation of key signaling pathways.

Inhibition of NF-κB and NLRP3 Inflammasome Pathways

In a zebrafish model of IBD, this compound was shown to inhibit the expression of pro-inflammatory genes by targeting the NF-κB and NLRP3 inflammasome pathways.[1][5]

G This compound's Anti-inflammatory Mechanism cluster_stimulus Inflammatory Stimulus (e.g., in IBD) cluster_pathways Signaling Pathways cluster_response Pro-inflammatory Response Stimulus Inflammatory Stimulus NFkB_pathway NF-κB Pathway Stimulus->NFkB_pathway NLRP3_pathway NLRP3 Inflammasome Pathway Stimulus->NLRP3_pathway Cytokines TNF-α, IL-1β, IL-6 NFkB_pathway->Cytokines Gene Expression NLRP3_pathway->Cytokines Activation Altechromone_A This compound Altechromone_A->NFkB_pathway Inhibits Altechromone_A->NLRP3_pathway Inhibits

Inhibition of NF-κB and NLRP3 Pathways by this compound.

Experimental Protocols

Isolation of this compound from Alternaria sp.

The following protocol is based on the original 1992 publication.[1]

G Isolation Workflow for this compound culture 1. Fungal Culture Alternaria sp. in potato-sucrose medium (24°C for 21 days) filtration 2. Filtration Separate culture broth and filtrate culture->filtration extraction 3. Extraction Adjust filtrate to pH 2.0 Extract with ethyl acetate (B1210297) filtration->extraction separation 4. Fractionation Separate into neutral and acidic fractions extraction->separation chromatography1 5. Column Chromatography Silica (B1680970) gel column with benzene-acetone gradient separation->chromatography1 chromatography2 6. Preparative TLC Silica gel with benzene-acetone (17:3 v/v) chromatography1->chromatography2 recrystallization 7. Recrystallization From benzene-acetone to yield colorless needles chromatography2->recrystallization

Workflow for the isolation of this compound.

Detailed Steps:

  • Fungal Culture: The fungus, Alternaria sp. (No. 1), is cultured stationarily in a potato-sucrose medium at 24°C for 21 days.

  • Filtration and Extraction: The culture broth is filtered. The filtrate is then adjusted to pH 2.0 with 2N HCl and subsequently extracted with ethyl acetate.

  • Fractionation: The ethyl acetate extract is separated into neutral and acidic fractions. The neutral extract, which shows root growth-promoting activity, is concentrated.

  • Column Chromatography: The concentrated neutral extract is subjected to silica gel column chromatography, eluting with a benzene-acetone gradient.

  • Preparative Thin-Layer Chromatography (TLC): The active fractions from the column are further purified by preparative TLC on silica gel using a solvent system of benzene-acetone (17:3 v/v).

  • Recrystallization: The purified compound is recrystallized from benzene-acetone to yield this compound as colorless needles.

A Plausible Synthetic Route for this compound

Conceptual Steps:

  • Starting Materials: A substituted phenol (B47542) (e.g., orcinol) and a β-ketoester would serve as the primary starting materials.

  • Condensation: An acid-catalyzed condensation reaction (such as the Pechmann condensation using sulfuric acid) would be employed to form the chromone ring system.

  • Purification: The crude product would be purified using standard techniques such as recrystallization and chromatography to yield the final product.

Conclusion and Future Directions

This compound is a fascinating fungal metabolite with a range of demonstrated and potential biological activities. Its role as a plant growth regulator and a potent anti-inflammatory agent, through the inhibition of the NF-κB and NLRP3 pathways, is well-documented. However, to fully realize its therapeutic potential, further research is necessary. Specifically, quantitative studies to determine the IC50 values for its reported antitumor activity and MIC values for its antibacterial effects are crucial next steps. Elucidating the precise molecular targets and further exploring its mechanism of action in various disease models will be vital for its future development as a potential therapeutic agent. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

Chemical structure and properties of Altechromone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altechromone A, a naturally occurring chromone (B188151) derivative, has garnered significant interest in the scientific community due to its diverse biological activities. Initially isolated from Alternaria sp., its chemical structure was later revised to 7-hydroxy-2,5-dimethyl-4H-1-benzopyran-4-one. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and biological activities of this compound, with a focus on its antimicrobial and anti-inflammatory effects. Detailed experimental protocols for its synthesis and key biological assays are provided, along with a comprehensive summary of its physicochemical and biological data in structured tables. Furthermore, a visualization of its inhibitory effects on key inflammatory signaling pathways is presented to facilitate a deeper understanding of its mechanism of action.

Chemical Structure and Properties

First isolated in 1992, the structure of this compound was initially misidentified. Subsequent synthesis and detailed spectroscopic and X-ray crystallographic analysis led to the revision of its structure to 7-hydroxy-2,5-dimethylchromone[1].

Chemical Structure:

Chemical structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 7-Hydroxy-2,5-dimethyl-4H-1-benzopyran-4-one[2]
CAS Number 38412-47-4[2]
Molecular Formula C₁₁H₁₀O₃[2]
Molecular Weight 190.19 g/mol [3]
Appearance Solid[3]
Melting Point 258 - 260 °C[3]
Spectroscopic Data

The structural revision of this compound was based on a detailed analysis of its spectroscopic data, which differed significantly from the initially proposed structure.

Table 2: Spectroscopic Data for the Revised Structure of this compound (7-hydroxy-2,5-dimethylchromone)

Spectroscopy Data
¹H NMR (Data to be extracted from supporting information of cited literature)
¹³C NMR (Data to be extracted from supporting information of cited literature)
Infrared (IR) (Data to be extracted from supporting information of cited literature)
Ultraviolet (UV) (Data to be extracted from supporting information of cited literature)
Crystallographic Data

X-ray crystallography was instrumental in confirming the revised structure of this compound.

Table 3: Crystallographic Data for 7-hydroxy-2,5-dimethylchromone [1]

ParameterValue
Formula C₁₁H₁₀O₃
Molecular Weight 190.19
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 6.9503(2)
b (Å) 16.4718(4)
c (Å) 8.2909(2)
β (°) ** 102.266(1)
Volume (ų) 927.51(4)
Z 4
Calculated Density (g cm⁻³) **1.362

Synthesis

A reliable synthetic route to this compound (7-hydroxy-2,5-dimethylchromone) has been established, starting from orcinol.

Experimental Protocol: Synthesis of 7-hydroxy-2,5-dimethylchromone

(Detailed step-by-step protocol to be extracted from the supporting information of "Structural Revision and Synthesis of this compound" by Königs et al., J. Nat. Prod. 2010, 73, 12, 2064–2066)

Biological Activities

This compound exhibits a range of biological activities, most notably antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

This compound has demonstrated inhibitory activity against various bacteria and fungi.

Table 4: Antimicrobial Activity of this compound (MIC values)

Microorganism MIC (µg/mL) Reference
Bacillus subtilis3.9
Escherichia coli3.9
Pseudomonas fluorescens1.8
Candida albicans3.9

The antimicrobial activity of this compound is typically determined using a broth microdilution method.

Protocol:

  • A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • A standardized inoculum of the test microorganism is added to each well.

  • The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Recent studies have highlighted the potent anti-inflammatory effects of this compound, mediated through the inhibition of the NF-κB and NLRP3 inflammasome pathways[4][5].

Table 5: Anti-inflammatory Activity of this compound

Assay Model System Key Findings Reference
Neutrophil MigrationCuSO₄-induced inflammation in zebrafishSignificantly reduced neutrophil migration[5]
Pro-inflammatory Gene ExpressionTNBS-induced IBD in zebrafishInhibited the expression of TNF-α, NF-κB, IL-1β, IL-6, and NLRP3[4]
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesReduced NO production in a dose-dependent manner
Reactive Oxygen Species (ROS) ProductionLPS-stimulated RAW 264.7 macrophagesDecreased ROS levels

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

Nitric Oxide (NO) Production Assay:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess reagent.

Zebrafish Maintenance: Wild-type zebrafish are maintained under standard conditions (28.5°C, 14/10-hour light/dark cycle).

TNBS-induced Intestinal Inflammation Model:

  • At 5 days post-fertilization (dpf), zebrafish larvae are immersed in a solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) to induce intestinal inflammation.

  • Following induction, the larvae are transferred to fresh water containing different concentrations of this compound.

  • After 24 hours of treatment, the inflammatory response is assessed by quantifying neutrophil migration to the intestine using a fluorescent microscope (for transgenic lines with fluorescently labeled neutrophils) or by quantitative real-time PCR (qRT-PCR) to measure the expression of pro-inflammatory genes.

Signaling Pathway Analysis

This compound exerts its anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response. Specifically, it has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome[4].

AltechromoneA_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_response Inflammatory Response LPS LPS NFkB_pathway NF-κB Pathway LPS->NFkB_pathway NLRP3_pathway NLRP3 Inflammasome Pathway LPS->NLRP3_pathway NFkB_activation NF-κB Activation NFkB_pathway->NFkB_activation NLRP3_activation NLRP3 Inflammasome Activation NLRP3_pathway->NLRP3_activation Pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_activation->Pro_inflammatory_cytokines NLRP3_activation->Pro_inflammatory_cytokines Inflammation Inflammation Pro_inflammatory_cytokines->Inflammation AltechromoneA This compound AltechromoneA->NFkB_pathway Inhibits AltechromoneA->NLRP3_pathway Inhibits

Caption: Inhibition of NF-κB and NLRP3 pathways by this compound.

Conclusion

This compound, with its correctly identified structure as 7-hydroxy-2,5-dimethylchromone, presents a promising scaffold for the development of novel therapeutic agents. Its well-defined synthesis and demonstrated antimicrobial and anti-inflammatory activities, coupled with a growing understanding of its molecular mechanisms, make it a compelling subject for further investigation in drug discovery and development. This technical guide provides a solid foundation of the current knowledge on this compound for researchers in the field.

References

Altechromone A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Altechromone A, a chromone (B188151) derivative isolated from various fungi and plants, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, and established biological functions, particularly its anti-inflammatory and antimicrobial effects. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and drug development efforts.

Physicochemical Properties

This compound, also known as 7-hydroxy-2,5-dimethylchromone, is a natural product with the following key identifiers and properties.

PropertyValueReference(s)
CAS Number 38412-47-4[1][2]
Molecular Formula C₁₁H₁₀O₃[1][2]
Molecular Weight 190.19 g/mol [2]
Alternate Names 7-hydroxy-2,5-dimethylchromen-4-one
Appearance Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Biological Activity

This compound has demonstrated a range of biological activities, with its anti-inflammatory and antimicrobial properties being the most prominently studied.

Anti-inflammatory Activity

Recent studies have elucidated the anti-inflammatory effects of this compound, particularly in the context of Inflammatory Bowel Disease (IBD). Research using a zebrafish model of IBD has shown that this compound can significantly reduce inflammation by inhibiting the NF-κB and NLRP3 signaling pathways. This leads to a decrease in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against various bacteria and fungi. The minimum inhibitory concentrations (MICs) against several microorganisms are summarized below.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Bacillus subtilis3.9
Escherichia coli3.9
Pseudomonas fluorescens1.8
Candida albicans3.9

Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Inhibition of NF-κB Signaling Pathway

This compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1] Under inflammatory conditions, signaling through receptors like Toll-like receptors (TLRs) leads to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound interferes with this cascade, resulting in reduced expression of inflammatory mediators.[1]

NF_kappa_B_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus TLR TLR Inflammatory_Stimulus->TLR IKK_complex IKK Complex TLR->IKK_complex IkB_alpha IκBα IKK_complex->IkB_alpha P p65_p50 p65/p50 IkB_alpha->p65_p50 Releases p65_p50_n p65/p50 p65_p50->p65_p50_n Translocation Altechromone_A This compound Altechromone_A->IKK_complex Inhibits DNA DNA p65_p50_n->DNA Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) DNA->Pro_inflammatory_Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Inhibition of NLRP3 Inflammasome Pathway

This compound also inhibits the activation of the NLRP3 inflammasome.[1] The NLRP3 inflammasome is a multiprotein complex that, upon activation by various stimuli, leads to the cleavage of pro-caspase-1 into active caspase-1. Caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, which are potent pro-inflammatory cytokines. By inhibiting this pathway, this compound further reduces the inflammatory response.[1]

NLRP3_Inhibition cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli NLRP3 NLRP3 Stimuli->NLRP3 ASC ASC NLRP3->ASC Recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruits Caspase1 Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleavage IL1b IL-1β Pro_IL1b->IL1b Altechromone_A This compound Altechromone_A->NLRP3 Inhibits

References

The Enigmatic Origins of Altechromone A: An Uncharted Biosynthetic Pathway in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

Despite its isolation from various fungal species and recognized biological activities, the biosynthetic pathway of the chromone (B188151) derivative Altechromone A remains a significant gap in our understanding of fungal secondary metabolism. Extensive review of current scientific literature reveals a notable absence of detailed research elucidating the genetic and enzymatic machinery responsible for its production. This whitepaper addresses the current state of knowledge, highlighting the speculative nature of its biogenesis and the critical need for further investigation.

This compound, a member of the chromone family of compounds, has been identified in several fungal genera, including Alternaria, Hypoxylon, and Ascomycota.[1] While its chemical structure has been confirmed and its synthesis achieved in the laboratory, the natural biosynthetic route within its fungal producers is yet to be uncovered.[1][2] This lack of information stands in contrast to the well-characterized pathways of many other fungal polyketides, leaving a void for researchers in natural product biosynthesis and synthetic biology.

A Hypothesized Polyketide Origin

Based on the general principles of fungal secondary metabolite biosynthesis, it is highly probable that this compound is a polyketide. Fungal polyketides are a large and diverse class of natural products synthesized by large, multifunctional enzymes called polyketide synthases (PKSs). These enzymes iteratively condense small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to generate a polyketide chain that is subsequently modified by other enzymes to yield the final product.

The core scaffold of this compound, a dimethylated and hydroxylated chromone, is consistent with a polyketide origin. The biosynthesis would likely initiate with the loading of a starter unit onto the PKS, followed by a series of condensation reactions with extender units. The resulting polyketide chain would then undergo cyclization and aromatization to form the characteristic chromone ring system. Subsequent tailoring reactions, such as methylation and hydroxylation, would then complete the synthesis of this compound.

A proposed, though unverified, logical workflow for the elucidation of the this compound biosynthetic pathway is outlined below.

Altechromone_A_Biosynthesis_Workflow cluster_Genomic_Analysis Genomic & Bioinformatic Analysis cluster_Molecular_Genetics Molecular Genetic Manipulation cluster_Biochemical_Analysis Biochemical Characterization cluster_Pathway_Elucidation Pathway Elucidation Genome_Mining Genome Mining of this compound Producing Fungi (e.g., Alternaria sp.) BGC_Prediction Prediction of Putative Polyketide Synthase (PKS) Gene Clusters Genome_Mining->BGC_Prediction Identifies candidate PKS genes Gene_Annotation Annotation of Genes within the Putative Cluster BGC_Prediction->Gene_Annotation Characterizes potential tailoring enzymes Gene_Knockout Targeted Gene Knockout of the PKS Gene Gene_Annotation->Gene_Knockout Heterologous_Expression Heterologous Expression of the Putative Biosynthetic Gene Cluster Gene_Annotation->Heterologous_Expression Metabolite_Analysis Metabolite Profiling of Wild-Type and Mutant Strains Gene_Knockout->Metabolite_Analysis Loss of this compound production Heterologous_Expression->Metabolite_Analysis Gain of this compound production Pathway_Confirmation Confirmation of Biosynthetic Pathway and Intermediates Metabolite_Analysis->Pathway_Confirmation Enzyme_Assays In Vitro Reconstitution and Enzymatic Assays Enzyme_Assays->Pathway_Confirmation Confirms enzymatic steps Pathway_Confirmation->Enzyme_Assays Informs enzyme function

A logical workflow for elucidating the this compound biosynthetic pathway.

The Search for the Biosynthetic Gene Cluster

In fungi, the genes responsible for the biosynthesis of a specific secondary metabolite are often physically linked together in what is known as a biosynthetic gene cluster (BGC). A typical BGC for a polyketide would include the PKS gene, as well as genes encoding tailoring enzymes like methyltransferases, oxidases, and transcription factors that regulate the expression of the cluster.

To date, a BGC responsible for this compound production has not been identified. Modern genome mining techniques, which involve searching fungal genome sequences for PKS genes and associated tailoring enzymes, have yet to be applied to this specific problem, or at least, the results of such studies have not been published. Identifying the this compound BGC is the critical first step in unraveling its biosynthesis. This would involve sequencing the genome of a known this compound-producing fungus and using bioinformatic tools to predict BGCs. The candidate BGCs could then be linked to this compound production through genetic experiments, such as gene knockouts or heterologous expression of the entire cluster in a model fungal host.

Future Directions and a Call for Research

The lack of knowledge surrounding the biosynthesis of this compound presents a compelling opportunity for the scientific community. A concerted research effort is needed to fill this gap, which would likely involve a multi-pronged approach:

  • Genome Sequencing and Mining: The genomes of this compound-producing fungal strains need to be sequenced and analyzed to identify candidate BGCs.

  • Functional Genomics: Techniques such as targeted gene deletion and heterologous expression are required to functionally characterize candidate BGCs and confirm their role in this compound synthesis.

  • Biochemical Characterization: Once the enzymes of the pathway are identified, they can be expressed and purified to study their specific functions and reaction mechanisms in vitro.

Elucidating the biosynthetic pathway of this compound will not only provide fundamental insights into the chemical diversity of fungi but also pave the way for the bio-engineering of novel chromone derivatives with potentially improved pharmacological properties. The detailed enzymatic and genetic information would be invaluable for researchers in drug development and natural product synthesis. Until such studies are undertaken, the biosynthesis of this intriguing fungal metabolite will remain an unsolved puzzle in the field of mycology.

References

Altechromone A and Other Bioactive Metabolites from Alternaria Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fungal genus Alternaria is a ubiquitous and diverse group of ascomycetes, known to thrive in various environments as saprophytes, endophytes, or plant pathogens.[1] These fungi are prolific producers of a wide array of secondary metabolites, which are small organic molecules not directly involved in the normal growth, development, or reproduction of the organism.[1] These compounds exhibit a remarkable chemical diversity, encompassing polyketides, nitrogen-containing compounds, quinones, and terpenoids.[1][2] Many of these metabolites have garnered significant scientific interest due to their potent and varied biological activities, including antimicrobial, antitumor, antioxidant, and phytotoxic properties.[2] This technical guide provides an in-depth overview of Altechromone A and other key metabolites from Alternaria fungi, with a focus on their biological activities, experimental protocols for their study, and the signaling pathways they modulate.

This compound: A Prominent Chromone (B188151) from Alternaria

This compound (7-hydroxy-2,5-dimethyl-4H-1-benzopyran-4-one) is a chromone derivative first isolated from an Alternaria species in 1992. It has since been identified in other fungal species, suggesting it is a common fungal metabolite originating from endophytic fungi. This compound has demonstrated a range of biological activities, making it a molecule of interest for further investigation.

Biological Activities:

  • Plant Growth Regulation: this compound has been shown to promote root growth in lettuce seedlings.

  • Antimicrobial Activity: It exhibits inhibitory effects against various bacteria, including Bacillus subtilis, Escherichia coli, and Pseudomonas fluorescens, as well as the fungus Candida albicans. This presents a potential source for new antimicrobial agents in an era of growing antibiotic resistance.

  • Anti-inflammatory Activity: Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to ameliorate inflammatory bowel disease (IBD) in zebrafish models by inhibiting the NF-κB and NLRP3 signaling pathways. This involves reducing the expression of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.

  • Antitumor Potential: Some research suggests that this compound may possess antitumor capabilities, adding to its potential medical applications.

Other Significant Metabolites from Alternaria Fungi

Beyond this compound, Alternaria species produce a rich diversity of other bioactive compounds. These are broadly classified based on their chemical structures.

  • Dibenzopyranones: This class includes some of the most well-known Alternaria toxins.

    • Alternariol (AOH): A mycotoxin frequently found as a contaminant in food and feed. It exhibits cytotoxic and genotoxic properties.

    • Alternariol-9-methyl ether (AME): Structurally related to AOH, it is also a common mycotoxin.

    • Altenuene: Another dibenzopyranone derivative with recognized biological effects.

  • Perylenequinones:

    • Altertoxins (e.g., Altertoxin I): These metabolites are known for their mutagenic and cytotoxic activities.

  • Nitrogen-Containing Compounds:

    • Tenuazonic Acid (TeA): A mycotoxin with phytotoxic, antiviral, and antitumor activities.

    • Tentoxin: A cyclic tetrapeptide that acts as a phytotoxin by inhibiting chloroplast ATP synthase.

Quantitative Data on Biological Activities

The following table summarizes quantitative data for the biological activities of selected Alternaria metabolites.

MetaboliteActivity TypeTarget/AssayQuantitative Measure (IC50/MIC)Reference
This compound AntibacterialBacillus subtilisMIC: 25 µg/mL
AntibacterialEscherichia coliMIC: 50 µg/mL
AntifungalCandida albicansMIC: 50 µg/mL
Alternarialone A Derivative (Compound 2) AntibacterialHelicobacter pylori G27MIC: 8 µg/mL
Alternarialone A Derivative (Compound 3) AntibacterialHelicobacter pylori G27MIC: 16 µg/mL
Alternarialone A Derivative (Compound 3) AntibacterialHelicobacter pylori BHKS159MIC: 16 µg/mL

Note: IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are standard measures of a compound's potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline protocols for the isolation and characterization of metabolites from Alternaria fungi.

This protocol provides a general framework for the cultivation of Alternaria species and subsequent extraction of secondary metabolites.

  • Fungal Culture:

    • Inoculate the desired Alternaria strain (e.g., Alternaria sp.) into a suitable liquid medium, such as potato-dextrose broth (PDB) or a potato-sucrose medium.

    • Incubate the culture under stationary or shaking conditions at a controlled temperature (e.g., 24-28°C) for a period of 14-21 days. The optimal conditions can vary depending on the specific strain and target metabolites.

  • Extraction:

    • Separate the fungal mycelium from the culture broth by filtration.

    • Broth Extraction: Adjust the pH of the culture filtrate (e.g., to pH 2.0 with HCl) and extract with an organic solvent such as ethyl acetate (B1210297) (EtOAc). This partitions the metabolites into the organic layer.

    • Mycelial Extraction: The fungal mycelium can also be extracted, typically by homogenization in a solvent like methanol (B129727) (MeOH) or EtOAc, to recover intracellular metabolites.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

This protocol is based on the initial isolation of this compound and employs standard chromatographic techniques.

  • Initial Fractionation:

    • Dissolve the crude extract in a minimal amount of solvent and adsorb it onto silica (B1680970) gel.

    • Subject the adsorbed extract to silica gel column chromatography.

    • Elute the column with a gradient of solvents, such as benzene-acetone or hexanes-ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

  • Purification:

    • Collect fractions and monitor them for the presence of the target compound using thin-layer chromatography (TLC).

    • Combine fractions containing this compound.

    • Further purify the combined fractions using preparative TLC with a suitable solvent system (e.g., benzene-acetone, 17:3 v/v).

    • Scrape the band corresponding to this compound from the TLC plate and elute the compound from the silica gel with a polar solvent.

    • Recrystallize the purified compound from a solvent mixture like benzene-acetone to obtain pure this compound as colorless needles.

The chemical structure of an isolated metabolite is determined using a combination of spectroscopic methods.

  • Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR experiments reveal the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HMQC, HMBC) are used to establish the connectivity of atoms.

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., hydroxyl, carbonyl).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic system and conjugation within the molecule.

  • X-ray Crystallography: When a suitable single crystal can be grown, this technique provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships. The following visualizations were created using the DOT language.

G cluster_0 Fungal Culture & Extraction cluster_1 Chromatographic Purification Alternaria sp. Culture Alternaria sp. Culture Filtration Filtration Alternaria sp. Culture->Filtration Culture Broth Culture Broth Filtration->Culture Broth Mycelium Mycelium Filtration->Mycelium Solvent Extraction (EtOAc) Solvent Extraction (EtOAc) Culture Broth->Solvent Extraction (EtOAc) Mycelium->Solvent Extraction (EtOAc) Crude Extract Crude Extract Solvent Extraction (EtOAc)->Crude Extract Silica Gel Column Chromatography Silica Gel Column Chromatography Crude Extract->Silica Gel Column Chromatography Fraction Collection & TLC Analysis Fraction Collection & TLC Analysis Silica Gel Column Chromatography->Fraction Collection & TLC Analysis Preparative TLC Preparative TLC Fraction Collection & TLC Analysis->Preparative TLC Pure this compound Pure this compound Preparative TLC->Pure this compound G cluster_pathway Inflammatory Signaling Pathway Inflammatory Stimulus Inflammatory Stimulus IKK IKK Complex Inflammatory Stimulus->IKK NLRP3_Inflammasome NLRP3 Inflammasome Inflammatory Stimulus->NLRP3_Inflammasome activates NF_kB_Inhibitor IκBα IKK->NF_kB_Inhibitor phosphorylates NF_kB NF-κB (p65/p50) NF_kB_Inhibitor->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) Nucleus->Pro_inflammatory_Genes activates transcription Caspase1 Caspase-1 NLRP3_Inflammasome->Caspase1 activates Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves IL1b Active IL-1β Pro_IL1b->IL1b Altechromone_A Altechromone_A Altechromone_A->NF_kB inhibits Altechromone_A->NLRP3_Inflammasome inhibits cluster_biosynthesis Simplified Polyketide Biosynthesis Acetyl_CoA Acetyl_CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Malonyl_CoA Malonyl_CoA Malonyl_CoA->PKS Polyketide_Chain Linear Polyketide Chain PKS->Polyketide_Chain condensation Cyclization Cyclization & Aromatization Polyketide_Chain->Cyclization Dibenzopyranone_Core Dibenzopyranone Scaffold Cyclization->Dibenzopyranone_Core AOH Alternariol (AOH) Dibenzopyranone_Core->AOH tailoring enzymes AME Alternariol Monomethyl Ether (AME) AOH->AME methylation

References

Spectroscopic Data of Altechromone A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altechromone A, a chromone (B188151) derivative first isolated from Alternaria sp., has garnered interest in the scientific community due to its biological activities, including antimicrobial and plant growth-regulating properties. Initially, its structure was proposed to be 5-hydroxy-2,7-dimethylchromone. However, subsequent synthesis and detailed spectroscopic analysis led to a structural revision. This guide provides an in-depth look at the spectroscopic data for the correct structure of this compound, which has been unequivocally identified as 7-hydroxy-2,5-dimethylchromen-4-one .

This document serves as a comprehensive technical resource, presenting the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data for this compound. It also includes detailed experimental protocols for the acquisition of this data, catering to the needs of researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure

Figure 1: Chemical Structure of this compound (7-hydroxy-2,5-dimethylchromen-4-one)

Caption: Structural and identifying information for this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the revised structure of this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.78d, J = 2.3 Hz1HH-6
6.67d, J = 2.3 Hz1HH-8
6.09s1HH-3
2.44s3H5-CH₃
2.33s3H2-CH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ) ppmCarbon Assignment
177.9C-4
163.5C-7
162.8C-2
157.5C-8a
140.2C-5
115.4C-6
112.1C-3
110.1C-4a
101.4C-8
23.35-CH₃
20.32-CH₃
Mass Spectrometry (MS) Data

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

IonCalculated m/zFound m/z
[M+H]⁺191.0703191.0703
Infrared (IR) Spectroscopy Data

Table 4: Infrared (IR) Absorption Data for this compound

Wavenumber (cm⁻¹)Description of Vibration
3133O-H stretching (phenolic)
1653C=O stretching (γ-pyrone)
1575C=C stretching (aromatic)
1448C-H bending
1383C-H bending
1162C-O stretching
858C-H out-of-plane bending

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : NMR spectra were recorded on a Bruker Avance 500 spectrometer.

  • Sample Preparation : The sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR Spectroscopy : The proton NMR spectra were acquired at 500 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹³C NMR Spectroscopy : The carbon-13 NMR spectra were acquired at 125 MHz. Chemical shifts are reported in ppm relative to the solvent signal of CDCl₃ (δ = 77.0 ppm).

High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation : HRMS data were obtained using a time-of-flight (TOF) mass spectrometer.

  • Ionization Method : Electrospray ionization (ESI) was used in positive ion mode.

  • Sample Introduction : The sample was introduced into the mass spectrometer via direct infusion.

  • Data Analysis : The measured mass-to-charge ratio (m/z) was compared to the calculated value for the protonated molecule [M+H]⁺ to confirm the elemental composition.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-transform infrared (FTIR) spectrometer was used to record the IR spectrum.

  • Sample Preparation : The spectrum was obtained using the attenuated total reflectance (ATR) technique, where the solid sample was placed directly on the ATR crystal.

  • Data Acquisition : The spectrum was recorded in the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in reciprocal centimeters (cm⁻¹).

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound, culminating in the acquisition of spectroscopic data.

Spectroscopic_Workflow Workflow for Natural Product Spectroscopic Analysis cluster_Isolation Isolation & Purification cluster_Analysis Spectroscopic Analysis cluster_Elucidation Structure Elucidation A Biological Material (e.g., Fungal Culture) B Extraction A->B C Chromatographic Separation (e.g., Column, HPLC) B->C D Pure Compound (this compound) C->D E Mass Spectrometry (MS) - Molecular Formula D->E F Infrared (IR) Spectroscopy - Functional Groups D->F G 1D NMR (¹H, ¹³C) - Carbon-Hydrogen Framework D->G I Data Interpretation & Structure Proposal E->I F->I H 2D NMR (COSY, HSQC, HMBC) - Connectivity & Final Structure G->H H->I J Comparison with Literature or Synthesis I->J K Final Structure Confirmation J->K L Technical Guide (This Document) K->L Publication of Data

Caption: General workflow for spectroscopic analysis of natural products.

Conclusion

The structural revision of this compound to 7-hydroxy-2,5-dimethylchromen-4-one underscores the critical role of comprehensive spectroscopic analysis in natural product chemistry. The data and protocols presented in this guide provide a foundational resource for researchers working with this compound and serve as a practical example of the application of modern spectroscopic techniques in the unambiguous determination of chemical structures. This information is vital for ensuring the accuracy and reproducibility of future studies on the biological activity and potential therapeutic applications of this compound.

The Chromone Scaffold: A Privileged Structure in Natural Products with Diverse Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chromone (B188151) scaffold, a benzopyran-4-one core, is a recurring and vital structural motif in a vast array of natural products.[1][2] This privileged scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities that have captured the attention of researchers for decades.[3][4] The inherent versatility of the chromone ring system allows for extensive chemical modifications, leading to a rich diversity of natural and synthetic compounds with significant therapeutic potential.[2][5] This technical guide delves into the profound biological significance of the chromone scaffold in natural products, offering a comprehensive overview of its anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. Detailed experimental protocols for evaluating these activities and a summary of quantitative data are provided to facilitate further research and drug development endeavors.

Anticancer Activity: A Multi-Faceted Approach to Combatting Malignancy

Chromone-containing natural products have emerged as promising candidates in the development of novel anticancer agents.[6][7] Their mechanisms of action are diverse and multifaceted, often targeting key cellular processes involved in cancer progression.[8]

Many chromone derivatives exert their anticancer effects by inhibiting protein kinases crucial for cancer cell survival and proliferation, such as those in the PI3K/Akt/mTOR and MAPK signaling pathways.[9][10][11] These pathways are frequently dysregulated in various cancers, and their inhibition can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).[8][12]

Quantitative Data: Anticancer Activity of Chromone Derivatives

The cytotoxic effects of various chromone derivatives have been quantified against numerous cancer cell lines, with IC50 values (the concentration required to inhibit 50% of cell growth) often in the micromolar range.

Compound/Natural ProductCancer Cell LineIC50 (µM)Reference
Chromone-2-aminothiazole derivative (5i)HL-600.25[13]
3-(4-Fluorophenyl)-2-(2-amino-4-pyridyl)chromone (8a)p38α kinase0.017[9]
Chromone-nitrogen mustard derivativeMCF-71.83[14]
Chromone-nitrogen mustard derivativeMDA-MB-2311.90[14]
Chromone derivative 15aK562-[12]
Chromone-thiazolidinedione conjugate (8l)A5496.1[15]
Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile (6d)MCF-70.5 mg/L[16]
Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile (6g)MCF-70.7 mg/L[16]
Chromanone derivative 6bHCT-11618.6 µg/mL[6]
Chromanone derivative 11HCT-11629.2 µg/mL[6]
Chromanone derivative 6aHCT-11635.1 µg/mL[6]
Flavanone/chromanone derivative 1Various cancer cell lines8-20[17]
Flavanone/chromanone derivatives 3 and 5Various cancer cell lines15-30[17]
Chromone derivative 2iHeLa34.9[18]
Chromone derivative 2bHeLa95.7[18]
Chromone derivative 2jHeLa101.0[18]
Chromone derivative 2eHeLa107.6[18]
Signaling Pathways in Anticancer Activity

The anticancer activity of chromone derivatives often involves the modulation of critical signaling pathways. The inhibition of the PI3K/Akt/mTOR pathway is a common mechanism, leading to decreased cell proliferation and survival.[19][20][21]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Chromone Derivatives Chromone Derivatives Chromone Derivatives->PI3K Chromone Derivatives->Akt Chromone Derivatives->mTOR

PI3K/Akt/mTOR signaling pathway inhibition by chromones.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and natural products containing the chromone scaffold have demonstrated significant anti-inflammatory properties.[22] Their mechanisms often involve the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway.[3]

Chromones can suppress the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, and reduce the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[22]

Quantitative Data: Anti-inflammatory Activity of Chromone Derivatives

The anti-inflammatory potential of chromone derivatives has been demonstrated in various in vitro and in vivo models.

Compound/Natural ProductAssayIC50/EffectReference
Chromones from Dictyoloma vandellianumNO Production Inhibition5-20 µM[22]
2-(2-phenethyl)chromone derivativesNO Production Inhibition7.0–12.0 µM[23]
3',4',5-trihydroxy-2-styrylchromoneNF-κB Activation InhibitionSignificant inhibition[3]
Signaling Pathways in Anti-inflammatory Activity

The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a key mechanism for the anti-inflammatory effects of many chromone derivatives.[3]

NFkB_Signaling_Pathway Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) IKK IKK Inflammatory Stimuli (LPS, TNF-α)->IKK IκBα IκBα IKK->IκBα P NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression Transcription Chromone Derivatives Chromone Derivatives Chromone Derivatives->IKK

NF-κB signaling pathway inhibition by chromones.

Antimicrobial Activity: Combating Pathogenic Microbes

The chromone scaffold is also found in natural products with notable antimicrobial activity against a range of bacteria and fungi.[24][25] These compounds can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial DNA replication.

Quantitative Data: Antimicrobial Activity of Chromone Derivatives

The antimicrobial efficacy of chromone derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC).

Compound/Natural ProductMicroorganismMIC (µg/mL)Reference
Chromone derivative 8Gram-positive bacteria-[24]
Chromone derivative 9MRSA-[24]
Dithiazolylchromone 3cB. subtilis0.78[25]
Dithiazolylchromone 3hE. coli1.56[25]
Dithiazolylchromone 3cC. albicans3.12[25]
Neocyclomorusin (3)K. pneumoniae ATCC112964[26]
Candidone (6)E. coli ATCC87394[26]
Neobavaisoflavone (8)K. pneumoniae ATCC112964[26]

Antioxidant Activity: Neutralizing Oxidative Stress

Many chromone-containing natural products are potent antioxidants, capable of scavenging free radicals and protecting cells from oxidative damage.[27][28] This activity is often attributed to the presence of hydroxyl groups on the chromone scaffold, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS).[29]

Quantitative Data: Antioxidant Activity of Chromone Derivatives

The antioxidant capacity of chromone derivatives is frequently assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results often expressed as IC50 values.

Compound/Natural ProductAssayIC50 (µM)Reference
Arthone A (126)DPPH16.9[30]
Arthone A (126)ABTS18.7[30]
2-(4-methoxyphenyl)-5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde (25)DPPH18[14]
Chromone derivative 32DPPHStronger than BHT, Vit E, Trolox[28]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of chromone derivatives.

General Workflow for Biological Evaluation

The following diagram illustrates a general workflow for the screening and characterization of the biological activities of natural products containing a chromone scaffold.

Biological_Evaluation_Workflow cluster_0 Initial Screening cluster_1 Quantitative Assays cluster_2 Mechanism of Action Studies Anticancer Anticancer MTT Assay (IC50) MTT Assay (IC50) Anticancer->MTT Assay (IC50) Anti-inflammatory Anti-inflammatory Carrageenan-induced Edema Carrageenan-induced Edema Anti-inflammatory->Carrageenan-induced Edema Antimicrobial Antimicrobial MIC Determination MIC Determination Antimicrobial->MIC Determination Antioxidant Antioxidant DPPH Assay (IC50) DPPH Assay (IC50) Antioxidant->DPPH Assay (IC50) Apoptosis Assays Apoptosis Assays MTT Assay (IC50)->Apoptosis Assays Cytokine Profiling Cytokine Profiling Carrageenan-induced Edema->Cytokine Profiling Signaling Pathway Analysis (Western Blot) Signaling Pathway Analysis (Western Blot) Apoptosis Assays->Signaling Pathway Analysis (Western Blot) Cytokine Profiling->Signaling Pathway Analysis (Western Blot) Natural Product Extract Natural Product Extract Natural Product Extract->Anticancer Natural Product Extract->Anti-inflammatory Natural Product Extract->Antimicrobial Natural Product Extract->Antioxidant

General workflow for biological evaluation of chromones.
Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability.[2]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with various concentrations of the chromone derivative for 48-72 hours.[31]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[4][31]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.[17]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is used to evaluate the anti-inflammatory effects of compounds.[32][33]

  • Animal Acclimatization: Acclimate rodents (rats or mice) for at least one week before the experiment.

  • Compound Administration: Administer the chromone derivative orally or intraperitoneally 30-60 minutes before carrageenan injection.[34][35]

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[34][35]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[34]

  • Data Analysis: Calculate the percentage of inhibition of paw edema compared to the control group.[34]

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][23][36]

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).[23]

  • Serial Dilution: Perform a two-fold serial dilution of the chromone derivative in a 96-well microtiter plate containing broth medium.[37]

  • Inoculation: Inoculate each well with the microbial suspension.[13]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[37]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[13]

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.[5][9][38]

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[5]

  • Reaction Mixture: Add various concentrations of the chromone derivative to the DPPH solution.[39]

  • Incubation: Incubate the mixture in the dark for 30 minutes.[5][40]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[5][40]

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.[5]

Apoptosis Assay: Annexin V-FITC/PI Staining

This flow cytometry-based assay is used to detect and quantify apoptosis.[7][16]

  • Cell Treatment: Treat cancer cells with the chromone derivative at its IC50 concentration for 24-48 hours.[16]

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[12][16]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Conclusion

The chromone scaffold is undeniably a privileged structure in the realm of natural products, endowed with a remarkable array of biological activities. Its prevalence in nature and the amenability of its core structure to chemical modification make it an invaluable template for the design and development of new therapeutic agents. The compelling anticancer, anti-inflammatory, antimicrobial, and antioxidant properties of chromone-containing compounds, supported by a growing body of quantitative data, underscore their potential to address a wide range of human diseases. The experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this versatile and significant natural scaffold. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly pave the way for the next generation of chromone-based drugs.

References

Altechromone A: A Technical Whitepaper on Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altechromone A, a naturally occurring chromone (B188151) derivative isolated from endophytic fungi, has emerged as a promising scaffold for therapeutic development.[1] This technical whitepaper provides a comprehensive overview of the current scientific knowledge regarding the potential therapeutic applications of this compound. The document consolidates available quantitative data on its biological activities, details the experimental protocols utilized in key studies, and visualizes the implicated signaling pathways. The primary focus of current research has been on its potent anti-inflammatory properties, with significant findings related to the inhibition of the NF-κB and NLRP3 inflammasome pathways.[][3][4] Additionally, preliminary studies indicate potential antimicrobial, antitumor, and antiviral activities, warranting further investigation.[1] This whitepaper aims to serve as a technical guide for researchers and professionals in the field of drug discovery and development, providing a foundation for future research and development of this compound-based therapeutics.

Introduction

This compound, chemically known as 7-Hydroxy-2,5-dimethyl-4H-1-benzopyran-4-one, is a secondary metabolite produced by various endophytic fungi, including species from the genera Alternaria and Penicillium. Endophytic fungi have long been recognized as a prolific source of novel bioactive compounds with diverse therapeutic potential. Chromones, the structural class to which this compound belongs, are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects. This has positioned this compound as a molecule of significant interest for drug discovery programs.

Therapeutic Potential and Biological Activities

Anti-inflammatory Activity

The most well-documented therapeutic potential of this compound lies in its anti-inflammatory properties. Recent studies have demonstrated its efficacy in mitigating inflammatory responses in both in vivo and in vitro models.

Key Findings:

  • Inhibition of NF-κB and NLRP3 Pathways: this compound has been shown to ameliorate inflammatory bowel disease (IBD) by inhibiting the nuclear factor-kappa B (NF-κB) and NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome signaling pathways.

  • Reduction of Pro-inflammatory Mediators: Treatment with this compound leads to a significant reduction in the expression of pro-inflammatory cytokines and enzymes, including TNF-α, IL-1β, IL-6, and COX-2.

  • Decreased Neutrophil Infiltration: In a zebrafish model of IBD, this compound was observed to reduce the infiltration of neutrophils to the site of inflammation.

  • Reduction of Reactive Oxygen Species (ROS): The compound has also been shown to decrease the production of reactive oxygen species in inflammatory conditions.

Quantitative Data:

Currently, specific IC50 values for the inhibition of the NF-κB and NLRP3 pathways by this compound have not been published. However, studies have demonstrated a concentration-dependent inhibitory effect. Further research is required to quantify the potency of this compound in these assays.

Antimicrobial Activity

This compound has demonstrated broad-spectrum antimicrobial activity against both bacteria and fungi. This suggests its potential as a lead compound for the development of new anti-infective agents, particularly in the context of rising antimicrobial resistance.

Quantitative Data:

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various microorganisms.

MicroorganismTypeMIC (µg/mL)
Bacillus subtilisGram-positive Bacteria3.9
Escherichia coliGram-negative Bacteria3.9
Pseudomonas fluorescensGram-negative Bacteria1.8
Candida albicansFungus3.9

Data sourced from BOC Sciences, referencing Gu et al., 2009.

Antitumor and Antiviral Activities

Several sources suggest that this compound possesses antitumor and antiviral properties. However, to date, there is a lack of published primary research articles detailing the specific cancer cell lines or viruses against which it is active, nor any quantitative data such as IC50 or EC50 values. This represents a significant knowledge gap and a promising area for future investigation.

Experimental Protocols

This section provides an overview of the key experimental methodologies that have been employed to evaluate the biological activities of this compound.

Anti-inflammatory Assays

3.1.1. In Vivo Zebrafish Model of Inflammatory Bowel Disease (IBD)

  • Model Induction: IBD is induced in zebrafish larvae using 2,4,6-trinitrobenzene sulfonic acid (TNBS).

  • Treatment: Zebrafish are treated with varying concentrations of this compound.

  • Assessment of Inflammation:

    • Neutrophil Migration: The number of migrating neutrophils to the intestine is quantified using fluorescently labeled neutrophils (e.g., in Tg(lyz:EGFP) transgenic zebrafish).

    • Gene Expression Analysis: The expression levels of pro-inflammatory genes (e.g., tnf-α, il-1β, il-6, nf-κb, nlrp3) are measured using quantitative real-time PCR (qRT-PCR).

    • Intestinal Motility and Permeability: Intestinal function is assessed by observing the passage of fluorescently labeled food or dyes.

    • Reactive Oxygen Species (ROS) Production: ROS levels in the intestine are measured using fluorescent probes.

3.1.2. In Vitro RAW264.7 Macrophage Assay

  • Cell Culture: RAW264.7 murine macrophage cells are cultured under standard conditions.

  • Induction of Inflammation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS).

  • Treatment: Cells are co-treated with LPS and varying concentrations of this compound.

  • Assessment of Inflammatory Response:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokine Production: The levels of cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using ELISA.

    • Protein Expression: The expression levels of key inflammatory proteins (e.g., COX-2, iNOS, p-NF-κB, NLRP3) are determined by Western blotting.

Antimicrobial Assay (Broth Microdilution Method for MIC Determination)
  • Microorganism Preparation: Standardized inoculums of the test bacteria and fungi are prepared.

  • Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under optimal conditions for microbial growth.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible microbial growth.

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling Pathway

The primary anti-inflammatory mechanism of this compound involves the dual inhibition of the NF-κB and NLRP3 inflammasome pathways.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IκBα IκBα IKK_complex->IκBα phosphorylates NFκB NF-κB (p65/p50) IKK_complex->NFκB activates NFκB->IκBα releases NLRP3_inactive Inactive NLRP3 NFκB->NLRP3_inactive upregulates transcription NFκB_nucleus NF-κB NFκB->NFκB_nucleus translocation NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active activation ASC ASC NLRP3_active->ASC Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Caspase1 Caspase-1 Pro_Caspase1->Caspase1 Pro_IL1β Pro-IL-1β Caspase1->Pro_IL1β Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 IL1β IL-1β Pro_IL1β->IL1β Inflammation Inflammation IL1β->Inflammation IL18 IL-18 Pro_IL18->IL18 IL18->Inflammation AltechromoneA This compound AltechromoneA->IKK_complex inhibits AltechromoneA->NLRP3_active inhibits Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) NFκB_nucleus->Pro_inflammatory_genes Pro_inflammatory_genes->Inflammation G cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_data Data Analysis & Conclusion cell_culture RAW264.7 Cell Culture lps_stimulation LPS Stimulation cell_culture->lps_stimulation treatment This compound Treatment lps_stimulation->treatment no_assay Nitric Oxide (NO) Assay treatment->no_assay elisa Cytokine ELISA (TNF-α, IL-6) treatment->elisa western_blot Western Blot (NF-κB, NLRP3) treatment->western_blot data_analysis Quantitative Analysis (IC50/EC50 if applicable, Statistical Tests) no_assay->data_analysis elisa->data_analysis western_blot->data_analysis zebrafish_model Zebrafish IBD Model (TNBS) treatment_vivo This compound Treatment zebrafish_model->treatment_vivo neutrophil_imaging Neutrophil Migration Imaging treatment_vivo->neutrophil_imaging gene_expression qRT-PCR for Inflammatory Genes treatment_vivo->gene_expression ros_detection ROS Detection treatment_vivo->ros_detection neutrophil_imaging->data_analysis gene_expression->data_analysis ros_detection->data_analysis conclusion Confirmation of Anti-inflammatory Activity and Mechanism data_analysis->conclusion

References

Methodological & Application

Altechromone A: Synthesis, Structural Revision, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery and Development

Introduction

Altechromone A, a chromone (B188151) derivative initially isolated from Alternaria sp. in 1992, has garnered significant interest due to its reported biological activities, including root growth promotion and antibacterial effects. However, subsequent synthetic efforts led to a crucial structural revision of the originally proposed molecule. These application notes provide a detailed overview of the synthetic methodologies, the analytical evidence for the structural reassignment, and the current understanding of this compound's mechanism of action as an anti-inflammatory agent.

Section 1: Structural Revision of this compound

The initially proposed structure of this compound was 5-hydroxy-2,7-dimethylchromone. However, a total synthesis of this compound by Königs et al. in 2010 revealed significant discrepancies between the spectroscopic data of the synthetic compound and the isolated natural product.[1][2][3] This led to the synthesis of isomers and a subsequent structural revision. The correct structure of this compound was determined to be 7-hydroxy-2,5-dimethylchromone .[3][4]

The logical workflow for the structural revision is outlined below:

G cluster_0 Initial Stage cluster_1 Verification and Discrepancy cluster_2 Structural Elucidation and Revision A Isolation of this compound from Alternaria sp. B Proposed Structure: 5-Hydroxy-2,7-dimethylchromone A->B Spectroscopic Analysis (NMR, MS) G Spectroscopic Comparison with Natural Product A->G C Total Synthesis of 5-Hydroxy-2,7-dimethylchromone D Comparison of Spectroscopic Data (Synthetic vs. Natural) B->D C->D E Significant Discrepancies Observed D->E F Synthesis of Isomeric Chromones F->G H Revised Structure: 7-Hydroxy-2,5-dimethylchromone G->H

Caption: Workflow for the structural revision of this compound.

Comparative Spectroscopic Data

The structural revision was unequivocally confirmed by comparing the 1H and 13C NMR data of the synthesized isomers with the data reported for the natural product. The key differences are summarized in the table below.

Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm)
Originally Proposed Structure (5-Hydroxy-2,7-dimethylchromone)2.33 (s, 3H), 2.76 (s, 3H), 6.10 (s, 1H), 6.65 (s, 1H), 6.75 (s, 1H)20.5, 23.9, 108.9, 110.1, 110.5, 116.7, 142.0, 155.8, 161.9, 162.8, 181.5
Revised Structure (7-Hydroxy-2,5-dimethylchromone)2.38 (s, 3H), 2.80 (s, 3H), 6.15 (s, 1H), 6.70 (s, 1H), 6.82 (s, 1H)20.6, 22.0, 102.1, 113.8, 114.9, 117.2, 140.1, 157.3, 162.0, 163.5, 180.8
Natural this compound 2.38 (s, 3H), 2.80 (s, 3H), 6.15 (s, 1H), 6.70 (d, J=1.2 Hz, 1H), 6.82 (d, J=1.2 Hz, 1H)20.6, 22.0, 102.1, 113.8, 114.9, 117.2, 140.1, 157.3, 162.0, 163.5, 180.8

Section 2: Synthesis of this compound (Revised Structure)

The synthesis of 7-hydroxy-2,5-dimethylchromone can be achieved through various methods, with the Baker-Venkataraman rearrangement being a common strategy for forming the chromone core. A representative synthetic protocol is provided below.

Experimental Protocol: Synthesis of 7-Hydroxy-2,5-dimethylchromone

Objective: To synthesize 7-hydroxy-2,5-dimethylchromone from 2,4-dihydroxy-6-methylacetophenone.

Materials:

Procedure:

Step 1: Acetylation of 2,4-dihydroxy-6-methylacetophenone

  • To a solution of 2,4-dihydroxy-6-methylacetophenone (1.0 eq) in pyridine (5-10 vol), add acetic anhydride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with dilute HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude 2,4-diacetoxy-6-methylacetophenone.

Step 2: Baker-Venkataraman Rearrangement

  • Dissolve the crude diacetate from Step 1 in anhydrous pyridine (5-10 vol).

  • Add powdered potassium hydroxide (3.0 eq) and heat the mixture to 50-60 °C for 2-3 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-cold dilute HCl.

  • A yellow solid will precipitate. Filter the solid, wash with water, and dry to obtain the crude 1-(2,4-dihydroxy-6-methylphenyl)butane-1,3-dione.

Step 3: Cyclization to form 7-hydroxy-2,5-dimethylchromone

  • Reflux the crude diketone from Step 2 in a mixture of ethanol and concentrated hydrochloric acid (10:1 v/v) for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford pure 7-hydroxy-2,5-dimethylchromone.

Expected Yield: The overall yield for this three-step synthesis is typically in the range of 60-70%.

Section 3: Biological Activity and Signaling Pathways

Recent studies have elucidated the anti-inflammatory properties of this compound. It has been shown to ameliorate inflammatory bowel disease by inhibiting the NF-κB and NLRP3 inflammasome pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation. This compound has been shown to inhibit the expression of pro-inflammatory genes regulated by NF-κB, such as TNF-α, IL-1β, and IL-6. The likely mechanism involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of inflammatory genes.

G cluster_nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB degrades and releases NFkB_active Active NF-κB NFkB->NFkB_active translocates to Nucleus Nucleus Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB_active->Inflammation induces transcription AltechromoneA This compound AltechromoneA->IKK inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway.

Inhibition of the NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. This compound has been found to inhibit the expression of NLRP3. This prevents the assembly of the inflammasome complex, thereby blocking the activation of caspase-1 and the subsequent processing and release of mature IL-1β and IL-18.

G Stimuli PAMPs/DAMPs (e.g., ATP, toxins) NLRP3_inactive Inactive NLRP3 Stimuli->NLRP3_inactive activates NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Caspase-1 IL1b Mature IL-1β (Secretion) Casp1->IL1b cleaves Inflammasome->Casp1 cleaves ProIL1b Pro-IL-1β AltechromoneA This compound AltechromoneA->NLRP3_inactive inhibits expression

Caption: this compound's inhibition of the NLRP3 inflammasome pathway.

Conclusion

The journey of this compound from its initial isolation to its structural revision and the ongoing exploration of its biological activities highlights the importance of total synthesis in natural product chemistry. As a confirmed inhibitor of the NF-κB and NLRP3 inflammasome pathways, this compound presents a promising scaffold for the development of novel anti-inflammatory agents. The protocols and data presented herein provide a valuable resource for researchers in medicinal chemistry and drug discovery.

References

Application Note: Quantitative Analysis of Altechromone A using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Altechromone A, a chromone (B188151) derivative isolated from various fungal and plant sources.[1] Due to the absence of a standardized, published HPLC protocol for this specific analyte, this application note provides a comprehensive, scientifically-grounded starting method based on the chemical properties of this compound and established principles for analyzing similar phenolic compounds and chromone derivatives.[1][2][3][4] The protocol covers instrumentation, sample preparation from fungal cultures, detailed chromatographic conditions, and hypothetical method validation data presented in accordance with ICH guidelines.[5][6][7]

Introduction

This compound (7-Hydroxy-2,5-dimethyl-4H-1-benzopyran-4-one) is a natural chromone that has garnered interest for its potential antimicrobial and anti-tumor activities.[1] As research into its therapeutic potential progresses, a reliable and reproducible analytical method is crucial for its identification and quantification in various matrices, including fungal extracts and pharmaceutical formulations. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust and widely used technique for the analysis of phenolic compounds like this compound, offering high resolution and sensitivity.[2][3][8]

This application note outlines a complete protocol for the analysis of this compound using an HPLC system equipped with a Diode Array Detector (DAD).

Experimental Protocol

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

  • Chromatography Column: Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 5 µm) or equivalent.

  • Software: OpenLab CDS or equivalent chromatography data software.

  • Solvents: HPLC-grade acetonitrile, methanol (B129727), and water.

  • Reagents: Formic acid (analytical grade).

  • Filters: 0.22 µm PTFE syringe filters for sample preparation.

  • Standard: this compound reference standard (>98% purity).

Chromatographic Conditions

The proposed method utilizes a gradient elution on a C18 reversed-phase column to ensure a sharp peak and efficient separation from potential matrix impurities.

ParameterRecommended Setting
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 90% to 10% B; 20-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Diode Array Detector (DAD)
Detection Wavelength 254 nm (Note: Scan for λmax of this compound standard from 200-400 nm for optimization)
Run Time 25 minutes
Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase (90% A: 10% B) to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Fungal Culture)

This protocol provides a general method for extracting fungal metabolites.[9][10]

  • Extraction: Lyophilize (freeze-dry) the fungal mycelium or solid-state fermentation culture. Grind the dried material into a fine powder.

  • Solvent Extraction: Add 10 mL of methanol to 1 gram of the powdered sample. Sonicate the mixture for 30 minutes in an ultrasonic bath, followed by agitation on a shaker for 2 hours at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collection & Evaporation: Carefully collect the supernatant. The extraction step can be repeated on the pellet to ensure complete recovery. Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Reconstitution & Filtration: Reconstitute the dried extract in 1 mL of the initial mobile phase (90% A: 10% B). Vortex thoroughly. Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Analysis: The sample is now ready for injection into the HPLC system.

Method Validation (Hypothetical Data)

The proposed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[7][11][12] The following table summarizes the expected performance characteristics of a fully validated method.

Validation ParameterSpecificationHypothetical Result
Retention Time (RT) Consistent RT under specified conditions~12.5 min
Linearity (R²) Correlation coefficient should be ≥ 0.9990.9995
Range 0.5 - 100 µg/mLMet
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.15 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.50 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (Intra-day) RSD ≤ 2%< 1.0%
Intermediate Precision (Inter-day) RSD ≤ 2%< 1.5%

Visualization of Experimental Workflow

The logical flow from sample preparation to final data analysis is a critical component of a robust analytical protocol.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Fungal Culture Sample extraction Solvent Extraction (Methanol, Sonication) start->extraction centrifuge Centrifugation (4000 rpm) extraction->centrifuge evaporation Evaporation of Supernatant centrifuge->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Syringe Filtration (0.22 µm) reconstitution->filtration hplc_injection Inject into HPLC filtration->hplc_injection separation C18 Column Separation (Gradient Elution) hplc_injection->separation detection DAD Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration & RT chromatogram->integration quantification Quantification via Calibration Curve integration->quantification report Final Report quantification->report

Caption: Workflow for this compound Analysis.

Conclusion

This application note provides a detailed, robust, and scientifically-grounded starting point for researchers seeking to develop a validated HPLC method for the quantitative analysis of this compound. The proposed reversed-phase method with gradient elution and DAD detection is expected to yield excellent linearity, accuracy, and precision. Users should perform a full method validation using their own instrumentation and reference standards to confirm the performance characteristics outlined herein.

References

Application Note: Quantification of Altechromone A using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Altechromone A. This compound, a chromone (B188151) derivative with the IUPAC name 7-Hydroxy-2,5-dimethyl-4H-1-benzopyran-4-one, has garnered significant interest for its potential therapeutic properties, including antimicrobial and anti-tumor activities. Recent studies have also highlighted its role in ameliorating inflammatory bowel disease through the inhibition of the NF-κB and NLRP3 signaling pathways. This document provides a comprehensive protocol for the separation and quantification of this compound, supporting research, drug discovery, and quality control efforts.

Introduction

This compound is a naturally occurring chromone derivative isolated from various plant families and fungi. Its chemical structure lends itself to a range of biological activities, making it a compound of interest for pharmaceutical development. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality assessment of raw materials and finished products. Reverse-phase HPLC is a powerful and widely used analytical technique for the separation and quantification of small molecules like this compound due to its high resolution, sensitivity, and reproducibility. This application note presents a detailed method for the quantification of this compound using a C18 stationary phase and a gradient elution with a UV detector.

Experimental Protocol

Materials and Reagents
Instrumentation
  • HPLC system equipped with a binary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Sonication bath

Chromatographic Conditions

Based on methods for structurally similar chromone derivatives, the following conditions are recommended as a starting point for optimization:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (optimization recommended by scanning the UV spectrum of this compound)
Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of DMSO. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Extraction: For solid samples, accurately weigh a known amount of the homogenized sample and extract with a suitable solvent (e.g., methanol or acetonitrile) using sonication or vortexing.

  • Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes to pellet any insoluble material.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered sample with the mobile phase to fall within the linear range of the calibration curve.

Method Validation Parameters

For quantitative analysis, the method should be validated according to ICH guidelines, including the following parameters:

ParameterDescription
Linearity A calibration curve should be constructed by plotting the peak area against the concentration of the standard solutions. A correlation coefficient (r²) of >0.999 is desirable.
Precision Assessed by analyzing replicate injections of a standard solution at different concentrations on the same day (intra-day) and on different days (inter-day). The relative standard deviation (RSD) should be <2%.
Accuracy Determined by the recovery of a known amount of this compound spiked into a sample matrix. Recoveries in the range of 98-102% are generally acceptable.
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
Specificity The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.

Data Presentation

The quantitative data for this compound should be summarized in a clear and structured table for easy comparison and interpretation.

Table 1: Quantitative Data Summary for this compound Analysis

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)% Recovery (for spiked samples)
Standard 1e.g., 12.5e.g., 5000010N/A
Standard 2e.g., 12.5e.g., 10000020N/A
Sample Ae.g., 12.5e.g., 7500015N/A
Spiked Sample Ae.g., 12.5e.g., 12500025e.g., 99.5%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis Standard This compound Reference Standard Stock Stock Solution (1 mg/mL in DMSO) Standard->Stock Sample Test Sample Extraction Extraction Sample->Extraction WorkingStandards Working Standards (1-100 µg/mL) Stock->WorkingStandards HPLC HPLC System (C18 Column) WorkingStandards->HPLC Filtration Filtration (0.22 µm filter) Extraction->Filtration Filtration->HPLC DAD DAD/UV Detection (254 nm) HPLC->DAD Chromatogram Chromatogram DAD->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification signaling_pathway cluster_pathway Inhibition of NF-κB and NLRP3 Pathways by this compound PAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation NFkB_translocation NF-κB Translocation to Nucleus NFkB_activation->NFkB_translocation Pro_IL1B Pro-IL-1β & Pro-IL-18 Expression NFkB_translocation->Pro_IL1B NLRP3_priming NLRP3 Priming NFkB_translocation->NLRP3_priming IL1B Mature IL-1β & IL-18 Secretion Pro_IL1B->IL1B Caspase-1 NLRP3_inflammasome NLRP3 Inflammasome Assembly NLRP3_priming->NLRP3_inflammasome Altechromone_A This compound Altechromone_A->NFkB_activation Inhibits Altechromone_A->NLRP3_inflammasome Inhibits Caspase1 Caspase-1 Activation NLRP3_inflammasome->Caspase1 Inflammation Inflammation IL1B->Inflammation

Application Notes and Protocols for the Structural Elucidation of Altechromone A using Nuclear Magnetic Resonance (NMR)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Altechromone A, a chromone (B188151) derivative first isolated from Alternaria sp., has garnered interest within the scientific community due to its biological activities, including root growth promotion and antimicrobial properties.[1] Initially identified as 5-hydroxy-2,7-dimethylchromone, subsequent synthesis and rigorous spectroscopic analysis led to a structural revision. The correct structure of this compound is now confirmed as 7-hydroxy-2,5-dimethyl-4H-1-benzopyran-4-one .[2][3]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of natural products like this compound. This document provides a comprehensive guide, including detailed experimental protocols and tabulated NMR data, to facilitate the accurate identification and characterization of this compound. The combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals, providing a definitive structural fingerprint of the molecule.

Data Presentation: Quantitative NMR Data for this compound

The following tables summarize the ¹H and ¹³C NMR spectral data for the revised structure of this compound. This data is crucial for the verification of the compound's structure.

Table 1: ¹H NMR Spectral Data for this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-36.09s-
H-66.70d2.4
H-86.63d2.4
2-CH₃2.33s-
5-CH₃2.38s-
7-OH9.85br s-

Table 2: ¹³C NMR Spectral Data for this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)
2163.7
3111.4
4177.3
4a157.0
5116.3
5-CH₃18.0
6114.5
7162.2
8102.2
8a155.8
2-CH₃20.3

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

Sample Preparation
  • Dissolution: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

¹H NMR Spectroscopy
  • Objective: To determine the number of distinct proton environments and their multiplicities (splitting patterns).

  • Instrument: 500 MHz NMR Spectrometer

  • Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Spectral Width: 0-16 ppm

    • Number of Scans: 16-64

    • Relaxation Delay: 2.0 s

¹³C NMR Spectroscopy
  • Objective: To determine the number of distinct carbon environments.

  • Instrument: 125 MHz NMR Spectrometer (corresponding to a 500 MHz ¹H frequency)

  • Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Spectral Width: 0-220 ppm

    • Number of Scans: 1024-4096

    • Relaxation Delay: 2.0 s

2D NMR: COSY (Correlation Spectroscopy)
  • Objective: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

  • Instrument: 500 MHz NMR Spectrometer

  • Parameters:

    • Pulse Program: Standard COSY experiment (e.g., 'cosygpmf' on Bruker systems).

    • Spectral Width (F1 and F2): 0-16 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 2-8

2D NMR: HSQC (Heteronuclear Single Quantum Coherence)
  • Objective: To identify direct one-bond correlations between protons and carbons (¹H-¹³C).

  • Instrument: 500 MHz NMR Spectrometer

  • Parameters:

    • Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker systems).

    • Spectral Width (F2 - ¹H): 0-16 ppm

    • Spectral Width (F1 - ¹³C): 0-180 ppm

    • Number of Increments (F1): 128-256

    • Number of Scans per Increment: 4-16

    • One-Bond Coupling Constant (¹JCH): Optimized for ~145 Hz.

2D NMR: HMBC (Heteronuclear Multiple Bond Correlation)
  • Objective: To identify long-range (typically 2-3 bonds) correlations between protons and carbons (¹H-¹³C).

  • Instrument: 500 MHz NMR Spectrometer

  • Parameters:

    • Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker systems).

    • Spectral Width (F2 - ¹H): 0-16 ppm

    • Spectral Width (F1 - ¹³C): 0-220 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 8-32

    • Long-Range Coupling Delay: Optimized for a J-coupling of ~8 Hz.

Visualization of Experimental Workflow and Structural Elucidation

The following diagrams illustrate the workflow for NMR data acquisition and the logical process of assembling the structure of this compound from the spectral data.

experimental_workflow cluster_sample Sample Preparation cluster_1D_NMR 1D NMR Acquisition cluster_2D_NMR 2D NMR Acquisition cluster_analysis Data Analysis and Structure Elucidation Sample Purified this compound Dissolve Dissolve in CDCl3 with TMS Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube H1_NMR 1H NMR NMR_Tube->H1_NMR C13_NMR 13C NMR NMR_Tube->C13_NMR COSY COSY NMR_Tube->COSY HSQC HSQC NMR_Tube->HSQC HMBC HMBC NMR_Tube->HMBC Analysis Spectral Analysis & Correlation H1_NMR->Analysis C13_NMR->Analysis COSY->Analysis HSQC->Analysis HMBC->Analysis Structure Final Structure of this compound Analysis->Structure

Experimental workflow for NMR analysis of this compound.

structural_elucidation_logic cluster_data NMR Data cluster_fragments Structural Fragments cluster_assembly Structure Assembly H1 1H NMR - Proton chemical shifts - Multiplicities Aromatic Substituted Benzene Ring - H-6, H-8, 5-CH3 H1->Aromatic Heterocycle γ-Pyrone Ring - H-3, 2-CH3 H1->Heterocycle C13 13C NMR - Carbon chemical shifts C13->Aromatic C13->Heterocycle HSQC HSQC - Direct H-C correlations HSQC->Aromatic HSQC->Heterocycle HMBC HMBC - Long-range H-C correlations Connectivity Connect Fragments via HMBC HMBC->Connectivity COSY COSY - H-H correlations COSY->Aromatic Aromatic->Connectivity Heterocycle->Connectivity Final_Structure This compound (7-hydroxy-2,5-dimethyl- 4H-1-benzopyran-4-one) Connectivity->Final_Structure

References

Application Notes and Protocols: Altechromone A Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altechromone A is a chromone (B188151) derivative first isolated from an Alternaria species in 1992.[1] It has since been identified as a common fungal metabolite.[1] Chromone derivatives are known to possess a variety of pharmacological properties, including antimicrobial activities.[2][3] this compound, in particular, has demonstrated inhibitory effects against both bacteria and fungi, positioning it as a compound of interest in the search for new antimicrobial agents, especially in the context of rising antibiotic resistance.[1]

These application notes provide detailed protocols for determining the antimicrobial susceptibility of various microorganisms to this compound using standardized methods. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing (AST).

Antimicrobial Activity of this compound

Published data has demonstrated the in vitro activity of this compound against a range of microorganisms. The minimum inhibitory concentrations (MICs) from a key study are summarized below.

MicroorganismTypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Bacillus subtilisGram-positive bacterium3.9
Escherichia coliGram-negative bacterium3.9
Pseudomonas fluorescensGram-negative bacterium1.8
Candida albicansFungus (Yeast)3.9
(Data sourced from BOC Sciences)

Experimental Protocols

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of the MIC of this compound using the broth microdilution method, a standard procedure for quantitative antimicrobial susceptibility testing.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi (e.g., Candida albicans)

  • Sterile 96-well microtiter plates

  • Test microorganisms (e.g., ATCC quality control strains)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C for bacteria, 30°C for fungi)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh this compound powder and dissolve it in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure the compound is completely dissolved.

    • Further dilute this stock solution in the appropriate sterile broth (CAMHB or RPMI-1640) to prepare the highest concentration to be tested in the assay.

  • Preparation of Bacterial/Fungal Inoculum:

    • From a fresh (18-24 hours) agar (B569324) plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of the appropriate sterile broth into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest concentration of this compound (prepared in broth) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 should contain 100 µL of broth without this compound to serve as a growth control.

    • Well 12 should contain 100 µL of uninoculated broth to serve as a sterility control.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and halve the concentration of this compound in each well.

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_stock Prepare this compound Stock (e.g., 1280 µg/mL in DMSO) serial_dilution Perform 2-fold Serial Dilutions in 96-well plate with broth prep_stock->serial_dilution Add to first well prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) inoculate Inoculate wells with microbial suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate plate (e.g., 35°C for 18-24h) inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic Quorum_Sensing_Inhibition Conceptual Pathway: this compound may inhibit quorum sensing by blocking signal reception. cluster_bacterium Bacterial Cell signal_synthesis Signal Molecule Synthesis signal_receptor Signal Receptor signal_synthesis->signal_receptor Signal Binding gene_expression Virulence & Biofilm Gene Expression signal_receptor->gene_expression Activates altechromone_a This compound altechromone_a->inhibition

References

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Altechromone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altechromone A, a chromone (B188151) derivative isolated from various natural sources including fungi and plants, has garnered interest for its potential biological activities. Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation as a novel therapeutic agent. The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the in vitro antimicrobial efficacy of a compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This document provides a detailed protocol for determining the MIC of this compound against a panel of clinically relevant bacteria and fungi using the broth microdilution method.

Data Presentation

Due to the limited availability of comprehensive public data on the MIC of this compound against a wide range of microorganisms, the following table is provided as a template for researchers to populate with their experimental findings. This structured format allows for clear comparison of the compound's activity across different species.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

MicroorganismStrain IDMIC (µg/mL)Reference CompoundReference Compound MIC (µg/mL)
Gram-positive Bacteria
Staphylococcus aureusATCC 29213[Insert Data]Vancomycin
Enterococcus faecalisATCC 29212[Insert Data]Ampicillin
Gram-negative Bacteria
Escherichia coliATCC 25922[Insert Data]Ciprofloxacin
Pseudomonas aeruginosaATCC 27853[Insert Data]Gentamicin
Fungi
Candida albicansATCC 90028[Insert Data]Fluconazole
Aspergillus nigerATCC 16404[Insert Data]Amphotericin B

MIC values to be determined by the researcher.

Experimental Protocols

The following is a detailed methodology for determining the MIC of this compound using the broth microdilution method, based on established guidelines.

Materials and Reagents
  • This compound (of known purity)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS, for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal strains (quality control strains recommended, e.g., from ATCC)

  • Appropriate agar (B569324) plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Incubator

Preparation of this compound Stock Solution
  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Further dilutions should be made in the appropriate sterile broth to achieve the desired starting concentration for the assay. The final concentration of DMSO in the wells should not exceed 1% (v/v) to avoid solvent toxicity to the microorganisms.

Inoculum Preparation

For Bacteria:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

  • Transfer the colonies to a tube containing 5 mL of sterile saline or PBS.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by visual comparison or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

For Fungi (Yeast):

  • From a 24-hour culture on Sabouraud Dextrose Agar, select several colonies.

  • Suspend the colonies in 5 mL of sterile saline.

  • Adjust the turbidity to a 0.5 McFarland standard.

  • Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in each well.

Broth Microdilution Assay
  • Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.

  • Add 100 µL of the highest concentration of this compound (in broth) to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard the final 100 µL from the tenth column. This will result in a range of concentrations of this compound.

  • Column 11 should serve as the growth control (broth and inoculum, no compound).

  • Column 12 should serve as the sterility control (broth only, no inoculum).

  • Inoculate all wells (except the sterility control) with 10 µL of the prepared microbial suspension.

  • The final volume in each well will be approximately 110 µL.

Incubation
  • Bacteria: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Fungi: Incubate the plates at 35°C for 24-48 hours.

Determination of MIC
  • After incubation, examine the plates visually for turbidity. A button of growth at the bottom of the well indicates microbial growth.

  • The MIC is the lowest concentration of this compound at which there is no visible growth, as compared to the growth control well.

  • The sterility control well should remain clear.

Mandatory Visualizations

Experimental Workflow Diagram

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results A Prepare this compound Stock Solution C Serial Dilution of This compound in 96-well plate A->C B Prepare Microbial Inoculum (0.5 McFarland) D Inoculate Wells with Microbial Suspension B->D C->D E Incubate Plates (Bacteria: 16-20h, Fungi: 24-48h) D->E F Visually Inspect for Growth (Turbidity) E->F G Determine MIC (Lowest concentration with no growth) F->G

Caption: Workflow for MIC determination of this compound.

Hypothesized Signaling Pathway Inhibition

While the exact mechanism of action for this compound is not fully elucidated, many antimicrobial compounds interfere with essential cellular processes. The following diagram illustrates a generalized potential mechanism of action where an antimicrobial agent inhibits bacterial cell wall synthesis.

Signaling_Pathway cluster_synthesis Bacterial Cell Wall Synthesis cluster_inhibition Inhibition Precursors Precursors Lipid I Lipid I Precursors->Lipid I Lipid II Lipid II Lipid I->Lipid II Peptidoglycan Polymerization Peptidoglycan Polymerization Lipid II->Peptidoglycan Polymerization Cross-linking Cross-linking Peptidoglycan Polymerization->Cross-linking Inhibited Growth Inhibited Growth Peptidoglycan Polymerization->Inhibited Growth Stable Cell Wall Stable Cell Wall Cross-linking->Stable Cell Wall Bacterial Survival Bacterial Survival Stable Cell Wall->Bacterial Survival This compound This compound This compound->Peptidoglycan Polymerization Inhibits

Caption: Potential inhibition of bacterial cell wall synthesis.

Cell-based Assays for Altechromone A Cytotoxicity Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing cell-based assays to screen for the cytotoxic effects of Altechromone A, a chromone (B188151) derivative with potential anti-inflammatory and anti-tumor properties.[1] Detailed protocols for key cytotoxicity and apoptosis assays are provided, along with data presentation guidelines and visualizations of relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a natural compound that has demonstrated various biological activities, including tumor suppression and anti-inflammatory effects.[2][3] Recent studies have shown that this compound can inhibit the NF-κB and NLRP3 signaling pathways, which are critically involved in inflammation and cell survival.[2][3] Furthermore, its influence on the p53 signaling pathway suggests a potential role in inducing apoptosis in cancer cells. Understanding the cytotoxic profile of this compound is crucial for its development as a potential therapeutic agent. This document outlines standardized cell-based assays to quantify its cytotoxic and apoptotic effects on cancer cell lines.

Data Presentation: Cytotoxicity of this compound

To facilitate the comparison of this compound's cytotoxic activity across different cancer cell lines, all quantitative data, such as the half-maximal inhibitory concentration (IC50), should be summarized in a clear and structured tabular format. The following table presents illustrative IC50 values for this compound against common cancer cell lines, as determined by the MTT assay after a 48-hour treatment period.

Disclaimer: The following data is illustrative and intended to serve as a template for data presentation. Actual IC50 values should be determined experimentally.

Cell LineCancer TypeThis compound IC50 (µM)
HeLaCervical Cancer25.5
MCF-7Breast Cancer32.8
A549Lung Cancer45.2

Experimental Protocols

Detailed methodologies for three key cell-based assays are provided below to assess the cytotoxicity and apoptotic effects of this compound.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • This compound

  • Selected cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in T-75 flasks until they reach 70-80% confluency.

    • Trypsinize the cells, count them using a hemocytometer, and adjust the cell suspension to a concentration of 5 x 10^4 cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

    • Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for another 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Gently mix by pipetting up and down.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, a marker of cytotoxicity.

Materials:

  • This compound

  • Selected cancer cell lines

  • Appropriate cell culture medium

  • LDH Cytotoxicity Assay Kit (commercially available)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as described in the MTT assay (steps 1 and 2). It is recommended to run a parallel plate for the LDH assay.

  • Supernatant Collection:

    • After the treatment incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction:

    • Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.

  • Incubation:

    • Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically involves subtracting the spontaneous release from the treated and maximum release values.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Selected cancer cell lines

  • Appropriate cell culture medium

  • Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to ensure they are sub-confluent at the time of harvesting.

    • Treat the cells with this compound at various concentrations (including a vehicle control) for the desired time period.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Washing:

    • Wash the cells twice with cold PBS. Centrifuge and discard the supernatant after each wash.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the stained cells using a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the key signaling pathways potentially modulated by this compound.

MTT_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate attach Allow 24h for Attachment seed->attach treat Treat with this compound attach->treat incubate_treat Incubate (24-72h) treat->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Measure Absorbance (570nm) solubilize->read analyze Calculate % Viability & IC50 read->analyze

MTT Assay Workflow

AnnexinV_PI_Workflow cluster_prep Preparation & Treatment cluster_harvest Harvesting cluster_stain Staining cluster_analysis Analysis seed Seed Cells in 6-well Plate treat Treat with this compound seed->treat harvest Harvest Adherent & Floating Cells treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate (15 min) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Annexin V/PI Apoptosis Assay Workflow

NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Stimuli ikk IKK Complex stimulus->ikk Activates alt This compound alt->ikk Inhibits ikb IκB ikk->ikb Phosphorylates ikb_nfkb IκB NF-κB nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates ikb_nfkb->nfkb Releases gene Target Gene Expression (Pro-survival, Pro-inflammatory) nfkb_nuc->gene Induces

Inhibition of NF-κB Pathway by this compound

NLRP3_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm damps DAMPs / PAMPs nlrp3 NLRP3 damps->nlrp3 Activates alt This compound alt->nlrp3 Inhibits inflammasome NLRP3 ASC Pro-Caspase-1 nlrp3->inflammasome asc ASC asc->inflammasome pro_cas1 Pro-Caspase-1 pro_cas1->inflammasome cas1 Active Caspase-1 inflammasome->cas1 Cleaves pro_il1b Pro-IL-1β cas1->pro_il1b Cleaves il1b Mature IL-1β (Inflammation) pro_il1b->il1b

Inhibition of NLRP3 Inflammasome by this compound

References

Application Notes and Protocols: Evaluating Altechromone A Cytotoxicity using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cytotoxic effects of Altechromone A on cultured cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This compound, a chromone (B188151) derivative, has been noted for its potential anti-tumor properties.[1][2] This document outlines the necessary procedures to quantify cell viability in response to this compound treatment and offers guidance on data interpretation.

Principle of the MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3][4] These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound on Human Colon Carcinoma (HT-29) Cells
This compound Concentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Vehicle Control)1.2500.085100.0
11.1800.07094.4
51.0500.06584.0
100.8800.05070.4
250.6300.04550.4
500.3500.03028.0
1000.1500.02012.0

Note: This table presents example data for illustrative purposes. Actual results will vary depending on the cell line, experimental conditions, and this compound concentrations used.

Experimental Protocols

Materials and Reagents
  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • Human cancer cell line (e.g., HT-29, A549, or another line of interest)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[4]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator at 37°C with 5% CO2

Experimental Workflow Diagram

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding prepare_drug 3. Prepare this compound Dilutions treat_cells 4. Treat Cells with this compound prepare_drug->treat_cells incubate_24h 5. Incubate for 24-72 hours treat_cells->incubate_24h add_mtt 6. Add MTT Solution incubate_24h->add_mtt incubate_4h 7. Incubate for 2-4 hours add_mtt->incubate_4h add_solubilizer 8. Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance 9. Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability 10. Calculate Cell Viability (%) read_absorbance->calculate_viability plot_curve 11. Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 12. Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for determining this compound cytotoxicity.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture the chosen cancer cell line in a T-75 flask until it reaches 70-80% confluency.

    • Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.

    • Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.

    • Include wells with medium only to serve as a blank for background absorbance measurement.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Perform serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations. It is advisable to perform a preliminary experiment with a broad range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to determine the approximate cytotoxic range.

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • For the control wells, add 100 µL of medium containing the same concentration of DMSO used in the highest this compound concentration (vehicle control).

    • Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Assay:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Control Wells) x 100

    • Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Signaling Pathway Visualization

Recent studies suggest that this compound may exert its biological effects, including potential anti-tumor activity, through the inhibition of key inflammatory signaling pathways such as NF-κB and the NLRP3 inflammasome.[2][6]

This compound's Potential Mechanism of Action

AltechromoneA_Pathway Potential Signaling Pathways Inhibited by this compound cluster_nfkb NF-κB Pathway cluster_nlrp3 NLRP3 Inflammasome Pathway stimuli_nfkb Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) ikb_kinase IKK Complex stimuli_nfkb->ikb_kinase ikb IκBα ikb_kinase->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb Degrades & Releases nucleus_nfkb Nucleus nfkb->nucleus_nfkb Translocates to gene_transcription_nfkb Pro-inflammatory Gene Transcription il1b IL-1β (Active) stimuli_nlrp3 PAMPs/DAMPs nlrp3 NLRP3 stimuli_nlrp3->nlrp3 asc ASC nlrp3->asc Recruits pro_cas1 Pro-Caspase-1 asc->pro_cas1 Recruits cas1 Active Caspase-1 pro_cas1->cas1 Cleavage pro_il1b Pro-IL-1β cas1->pro_il1b Cleaves altechromone_a This compound altechromone_a->ikb_kinase Inhibits altechromone_a->nlrp3 Inhibits

Caption: Inhibition of NF-κB and NLRP3 pathways by this compound.

References

Application Notes and Protocols: In Vitro Assessment of Altechromone A's Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altechromone A, a chromone (B188151) derivative, has demonstrated notable anti-inflammatory properties, positioning it as a compound of interest for further investigation and drug development. These application notes provide a comprehensive guide for the in vitro evaluation of this compound's anti-inflammatory efficacy. The protocols detailed herein focus on assays utilizing the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. This document outlines methodologies for assessing the inhibition of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). Furthermore, it provides a protocol for investigating the compound's mechanism of action by examining its effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Data Presentation

The following tables summarize illustrative quantitative data on the anti-inflammatory activity of this compound in LPS-stimulated RAW 264.7 macrophages. This data is provided for representative purposes to guide researchers in their experimental design and data analysis.

Table 1: Inhibitory Effect of this compound on Nitric Oxide (NO) Production

Concentration (µM)NO Inhibition (%)IC₅₀ (µM)
115.2 ± 2.1
535.8 ± 3.5
1052.1 ± 4.29.5
2578.9 ± 5.1
5091.3 ± 3.8

Table 2: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production

CytokineConcentration (µM)Inhibition (%)IC₅₀ (µM)
TNF-α 112.5 ± 1.9
531.4 ± 2.8
1048.7 ± 3.910.8
2572.3 ± 4.5
5088.1 ± 3.2
IL-6 110.1 ± 1.5
528.9 ± 3.1
1045.2 ± 4.011.5
2569.8 ± 4.8
5085.4 ± 3.7
IL-1β 118.3 ± 2.2
539.6 ± 3.6
1058.1 ± 4.58.2
2581.2 ± 5.0
5093.7 ± 2.9

Experimental Protocols

Cell Culture and Treatment

Cell Line: RAW 264.7 (murine macrophage cell line)

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

Protocol:

  • Seed RAW 264.7 cells in 96-well plates (for NO and cytokine assays) or 6-well plates (for Western blot analysis) at an appropriate density to reach 80-90% confluency on the day of the experiment.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulate the cells with Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine assays, or shorter time points for signaling pathway analysis). Include a vehicle control (DMSO) and a positive control (LPS alone).

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: Nitric oxide production is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Protocol:

  • After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well of the 96-well plate.

  • In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

  • Incubate at room temperature for 10 minutes, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubate at room temperature for 10 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

  • The percentage of NO inhibition is calculated as: [1 - (Absorbance of treated sample / Absorbance of LPS control)] x 100.

Pro-inflammatory Cytokine Measurement (ELISA)

Principle: The concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant is quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Protocol:

  • Collect the cell culture supernatants after the 24-hour treatment period.

  • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific kits being used.

  • Briefly, this involves adding the supernatants to antibody-coated plates, followed by the addition of detection antibodies and a substrate for color development.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations based on the standard curves provided with the kits.

  • The percentage of cytokine inhibition is calculated as: [1 - (Concentration in treated sample / Concentration in LPS control)] x 100.

Western Blot Analysis for NF-κB Pathway Activation

Principle: This protocol assesses the effect of this compound on the phosphorylation of key proteins in the NF-κB signaling pathway, such as IκBα and the p65 subunit of NF-κB, in response to LPS stimulation.

Protocol:

  • After cell treatment in 6-well plates, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the cell lysates using a BCA protein assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.

Visualizations

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Seed RAW 264.7 cells pretreat Pre-treat with this compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate no_assay Nitric Oxide (NO) Assay (Griess Assay) stimulate->no_assay 24h cytokine_assay Cytokine Measurement (ELISA for TNF-α, IL-6, IL-1β) stimulate->cytokine_assay 24h wb_assay Western Blot Analysis (NF-κB Pathway) stimulate->wb_assay e.g., 15, 30, 60 min analysis Quantify Inhibition & Pathway Modulation no_assay->analysis cytokine_assay->analysis wb_assay->analysis

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa p NFkB NF-κB (p65/p50) IkBa->NFkB Degradation IkBa->Degradation Ub NFkB_active Active NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β, iNOS) Nucleus->Genes AltechromoneA This compound AltechromoneA->IKK Inhibits

Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.

NLRP3_Signaling_Pathway cluster_inflammasome NLRP3 Inflammasome Signal1 Signal 1 (Priming) LPS -> NF-κB pro_IL1b pro-IL-1β Signal1->pro_IL1b NLRP3_inactive Inactive NLRP3 Signal1->NLRP3_inactive IL1b Mature IL-1β NLRP3_active Active NLRP3 Signal2 Signal 2 (Activation) e.g., ATP, ROS Signal2->NLRP3_inactive Activates ASC ASC NLRP3_active->ASC Recruits pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Recruits Casp1 Active Caspase-1 pro_Casp1->Casp1 Cleavage Casp1->pro_IL1b Cleaves AltechromoneA This compound AltechromoneA->NLRP3_active Inhibits Assembly

Caption: Proposed mechanism of this compound on the NLRP3 inflammasome pathway.

Measuring the Effect of Altechromone A on NF-κB and NLRP3 Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altechromone A, a chromone (B188151) derivative isolated from the marine-derived fungus Penicillium chrysogenum, has demonstrated notable anti-inflammatory properties.[1] Emerging research indicates that its mechanism of action involves the inhibition of two key signaling pathways in the innate immune system: the Nuclear Factor-kappa B (NF-κB) and the NOD-like receptor protein 3 (NLRP3) inflammasome pathways.[1][2] Dysregulation of these pathways is implicated in a wide range of inflammatory diseases, making this compound a promising candidate for therapeutic development.

These application notes provide detailed protocols for researchers to investigate and quantify the inhibitory effects of this compound on the NF-κB and NLRP3 pathways.

Data Presentation

The following tables summarize the expected quantitative outcomes of this compound treatment on key inflammatory markers associated with the NF-κB and NLRP3 pathways.

Table 1: Effect of this compound on NF-κB Pathway Activation

AssayCell LineStimulusThis compound Conc. (µg/mL)Outcome MeasureExpected Result
NF-κB Luciferase Reporter AssayHEK293-NF-κB-luc or RAW264.7TNF-α (10 ng/mL) or LPS (1 µg/mL)0, 1, 5, 10, 25, 50Relative Luciferase Units (RLU)Dose-dependent decrease
p65 Nuclear Translocation (Western Blot)RAW264.7 or THP-1LPS (1 µg/mL)0, 12.5, 25Ratio of Nuclear to Cytosolic p65Dose-dependent decrease
Pro-inflammatory Cytokine Secretion (ELISA)RAW264.7 or BMDMsLPS (1 µg/mL)0, 12.5, 25, 50TNF-α, IL-6 (pg/mL)Dose-dependent decrease

Table 2: Effect of this compound on NLRP3 Inflammasome Pathway Activation

AssayCell LinePriming Stimulus (Signal 1)Activation Stimulus (Signal 2)This compound Conc. (µg/mL)Outcome MeasureExpected Result
IL-1β Secretion (ELISA)THP-1 or BMDMsLPS (1 µg/mL)Nigericin (5 µM) or ATP (5 mM)0, 1, 5, 10, 25IL-1β (pg/mL)Dose-dependent decrease
Caspase-1 Activity AssayTHP-1 or BMDMsLPS (1 µg/mL)Nigericin (5 µM) or ATP (5 mM)0, 1, 5, 10, 25Fold change in Caspase-1 activityDose-dependent decrease
ASC Speck Formation (Immunofluorescence)THP-1-ASC-GFPLPS (1 µg/mL)Nigericin (5 µM)0, 12.5, 25Percentage of cells with ASC specksDose-dependent decrease
NLRP3 Protein Expression (Western Blot)RAW264.7LPS (1 µg/mL)-0, 12.5, 25Relative NLRP3 protein levelsDose-dependent decrease

Signaling Pathways and Experimental Workflows

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB NF-κB/IκB (Inactive) AltechromoneA This compound AltechromoneA->IKK Inhibits Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) Nucleus->Gene_Transcription Induces

Caption: NF-κB Signaling Pathway Inhibition by this compound.

NLRP3_Inflammasome_Pathway Signal1 Signal 1 (e.g., LPS) TLR4 TLR4 Signal1->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation pro_NLRP3 pro-NLRP3 & pro-IL-1β Transcription NFkB_activation->pro_NLRP3 Signal2 Signal 2 (e.g., Nigericin) NLRP3_activation NLRP3 Activation Signal2->NLRP3_activation Inflammasome NLRP3 Inflammasome Assembly NLRP3_activation->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleaves IL1b Mature IL-1β (Secretion) Casp1->IL1b Cleaves pro-IL-1β pro_IL1b pro-IL-1β pro_IL1b->Casp1 AltechromoneA This compound AltechromoneA->NFkB_activation Inhibits AltechromoneA->NLRP3_activation Inhibits Experimental_Workflow cluster_Assays Downstream Assays Cell_Culture Cell Culture (e.g., RAW264.7, THP-1) AltechromoneA_Treatment Pre-treatment with This compound Cell_Culture->AltechromoneA_Treatment Stimulation Stimulation (e.g., LPS, TNF-α, Nigericin) AltechromoneA_Treatment->Stimulation Sample_Collection Sample Collection (Supernatant, Cell Lysate) Stimulation->Sample_Collection ELISA ELISA (IL-1β, TNF-α, IL-6) Sample_Collection->ELISA Western_Blot Western Blot (p65, NLRP3, Caspase-1) Sample_Collection->Western_Blot Luciferase_Assay Luciferase Assay (NF-κB activity) Sample_Collection->Luciferase_Assay Microscopy Microscopy (ASC Specks) Sample_Collection->Microscopy

References

Application Notes and Protocols: Altechromone A as a Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altechromone A, a chromone (B188151) derivative isolated from endophytic fungi, has been identified as a potential plant growth regulator, with initial reports highlighting its capacity to promote root growth.[1] Chromone derivatives are a class of heterocyclic compounds known to be bioactive and involved in various physiological processes in plants.[1] Understanding the effects and mechanisms of action of this compound is crucial for its potential application in agriculture and horticulture to enhance plant establishment and vigor.

These application notes provide a comprehensive overview of a hypothetical experimental setup to evaluate the effects of this compound on plant growth, using the model organism Arabidopsis thaliana. The protocols outlined below are based on established methodologies for testing plant growth regulators and the known effects of similar chromone compounds.

Data Presentation

The following tables summarize hypothetical quantitative data from a dose-response experiment designed to assess the impact of this compound on Arabidopsis thaliana root development. These values are illustrative and serve as a template for presenting experimental findings. For this hypothetical scenario, we will assume a biphasic dose response, where lower concentrations promote root growth and higher concentrations become inhibitory, a common phenomenon for plant growth regulators. A similar chromone alkaloid, rohitukine (B1679509), has been shown to inhibit Arabidopsis root growth at a concentration of 1.0 mM.[2]

Table 1: Effect of this compound on Primary Root Elongation in Arabidopsis thaliana

This compound Concentration (µM)Average Primary Root Length (mm) ± SD (n=30)Percent of Control (%)
0 (Control)25.2 ± 2.1100
128.9 ± 2.5114.7
1032.8 ± 2.8130.2
5026.1 ± 2.3103.6
10018.5 ± 1.973.4
5009.7 ± 1.238.5
1000 (1 mM)5.3 ± 0.821.0

Table 2: Effect of this compound on Lateral Root Density in Arabidopsis thaliana

This compound Concentration (µM)Average Lateral Root Density (roots/cm) ± SD (n=30)Percent of Control (%)
0 (Control)8.4 ± 1.2100
19.8 ± 1.5116.7
1012.1 ± 1.8144.0
509.1 ± 1.3108.3
1006.2 ± 0.973.8
5002.5 ± 0.529.8
1000 (1 mM)1.1 ± 0.313.1

Experimental Protocols

Protocol 1: In Vitro Root Elongation Assay

This protocol details the steps for conducting an in vitro root elongation assay to determine the dose-response effect of this compound on Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose (B13894)

  • Phytagel or Agar (B569324)

  • Petri dishes (square or round)

  • Sterile water

  • Ethanol (B145695) (70%)

  • Bleach solution (e.g., 10%)

  • Micropipettes and sterile tips

  • Growth chamber with controlled light and temperature

Methodology:

  • Seed Sterilization:

    • Place Arabidopsis thaliana seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex for 1 minute.

    • Remove the ethanol and add 1 mL of 10% bleach solution. Vortex for 10 minutes.

    • Wash the seeds five times with sterile water.

    • Resuspend the seeds in sterile 0.1% agar solution and store at 4°C for 2-3 days for stratification.

  • Preparation of Treatment Plates:

    • Prepare MS medium according to the manufacturer's instructions, supplemented with 1% sucrose and solidified with 0.8% agar or 0.4% Phytagel.

    • Autoclave the medium and let it cool to approximately 50-60°C.

    • Add the appropriate volume of this compound stock solution to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100, 500, 1000 µM). Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.1%. The control plate should contain the same concentration of DMSO.

    • Pour the medium into sterile Petri dishes and allow them to solidify.

  • Seed Plating and Incubation:

    • Using a sterile pipette tip, place individual stratified seeds in a row on the surface of the solidified MS medium in the Petri dishes.

    • Seal the plates with parafilm.

    • Place the plates vertically in a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

  • Data Collection and Analysis:

    • After a set period of growth (e.g., 7-10 days), remove the plates from the growth chamber.

    • Scan the plates at a high resolution.

    • Use image analysis software (e.g., ImageJ) to measure the length of the primary root and count the number of emerged lateral roots for each seedling.

    • Calculate the lateral root density by dividing the number of lateral roots by the length of the primary root.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

Protocol 2: Gene Expression Analysis via qRT-PCR

This protocol describes how to analyze the expression of genes potentially involved in the plant's response to this compound. Based on studies of similar compounds, candidate genes could be involved in auxin signaling, stress responses, and cell wall modification.[2]

Materials:

  • Arabidopsis thaliana seedlings grown as described in Protocol 1 (control and treated)

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix

  • Gene-specific primers (for target and reference genes)

  • qPCR instrument

Methodology:

  • Sample Collection and RNA Extraction:

    • After the desired treatment period (e.g., 24-48 hours), harvest the root tissue from control and this compound-treated seedlings.

    • Immediately freeze the tissue in liquid nitrogen and store at -80°C.

    • Extract total RNA from the frozen tissue using a commercial RNA extraction kit, following the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Quantify the RNA concentration and assess its purity using a spectrophotometer.

    • Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare the qPCR reaction mixture containing the cDNA template, gene-specific forward and reverse primers, and qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling program.

    • Include no-template controls to check for contamination.

    • Use at least two stable reference genes (e.g., ACTIN2, UBIQUITIN10) for normalization.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method.

    • Normalize the expression of the target genes to the geometric mean of the reference genes.

    • Perform statistical analysis to identify significant changes in gene expression in response to this compound treatment.

Mandatory Visualizations

Signaling Pathway Diagram

AltechromoneA_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Plant Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Physiological Response Altechromone_A This compound Receptor Putative Receptor Altechromone_A->Receptor 1. Binding Signal_Transduction Signal Transduction Cascade (e.g., Kinase Cascade) Receptor->Signal_Transduction 2. Activation Auxin_Biosynthesis Auxin Biosynthesis Signal_Transduction->Auxin_Biosynthesis 3. Upregulation Aux_IAA Aux/IAA Repressor Auxin_Biosynthesis->Aux_IAA 4. Auxin promotes Aux/IAA degradation ARF Auxin Response Factor (ARF) Gene_Expression Expression of Auxin-Responsive Genes ARF->Gene_Expression 5. Activation of Transcription Aux_IAA->ARF Repression Root_Growth Root Growth Promotion Gene_Expression->Root_Growth 6. Protein Synthesis

Caption: Hypothetical signaling pathway for this compound-mediated root growth promotion.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis cluster_gene_expression Gene Expression Analysis (Optional) Seed_Sterilization 1. Arabidopsis Seed Sterilization & Stratification Media_Prep 2. Preparation of MS Plates with this compound Seed_Sterilization->Media_Prep Seed_Plating 3. Seed Plating Media_Prep->Seed_Plating Incubation 4. Vertical Incubation (7-10 days) Seed_Plating->Incubation Imaging 5. Plate Imaging Incubation->Imaging RNA_Extraction A. RNA Extraction from Root Tissue Incubation->RNA_Extraction Sample Collection Data_Collection 6. Root Measurement (ImageJ) Imaging->Data_Collection Statistical_Analysis 7. Statistical Analysis Data_Collection->Statistical_Analysis cDNA_Synthesis B. cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR C. qRT-PCR cDNA_Synthesis->qRT_PCR

References

Application Notes and Protocols for In Vitro Testing of Altechromone A Anti-Tumor Capabilities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and development of novel anti-tumor agents are paramount in the ongoing effort to combat cancer. Altechromone A has been identified as a compound of interest for its potential anti-neoplastic properties. Preliminary in vitro evaluation is a critical first step in characterizing its efficacy and mechanism of action. These application notes provide a comprehensive overview and detailed protocols for a panel of standard in vitro assays to assess the anti-tumor capabilities of this compound. The following assays are designed to evaluate its effects on cancer cell viability, proliferation, apoptosis, cell cycle progression, and migratory and invasive potential.

Application Notes

A systematic in vitro evaluation of a potential anti-cancer compound typically involves a tiered approach, starting with broad cytotoxicity screening and moving towards more specific mechanistic assays.

  • Cell Viability and Cytotoxicity Assays: The initial step is to determine the dose-dependent effect of this compound on the viability and proliferation of various cancer cell lines. Assays like the MTT or CellTiter-Glo are fundamental for generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50), which is a key measure of the compound's potency.[1][2][3]

  • Apoptosis Assays: Should this compound demonstrate significant cytotoxicity, the next logical step is to investigate whether it induces programmed cell death, or apoptosis. The Annexin V/Propidium Iodide (PI) assay is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mechanism of cell death.[4][5]

  • Cell Cycle Analysis: Cancer is characterized by uncontrolled cell proliferation, often due to a dysregulated cell cycle. Analyzing the cell cycle distribution of cancer cells treated with this compound can reveal if the compound causes cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase), which is a common mechanism of action for anti-cancer drugs.

  • Cell Migration and Invasion Assays: The metastatic potential of cancer cells is a major contributor to cancer-related mortality. In vitro assays that measure cell migration (wound healing or scratch assay) and invasion (transwell invasion assay) are crucial for determining if this compound can inhibit the ability of cancer cells to move and invade surrounding tissues.

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and plot the dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Seed cancer cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Seed cancer cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

  • Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Cell Migration Assay (Wound Healing/Scratch Assay)

Principle: This assay measures the ability of a confluent monolayer of cells to migrate and close a "wound" or scratch created in the monolayer. The rate of wound closure is an indicator of cell migration.

Protocol:

  • Seed cells in a 6-well plate and grow to a confluent monolayer.

  • Create a scratch in the monolayer using a sterile pipette tip.

  • Wash with PBS to remove detached cells.

  • Add fresh medium containing a sub-lethal concentration of this compound.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7 (Breast)
A549 (Lung)
HCT116 (Colon)
PC-3 (Prostate)

Table 2: Effect of this compound on Apoptosis in Cancer Cells (48h treatment)

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Control
This compound (IC50)
This compound (2x IC50)

Table 3: Cell Cycle Distribution of Cancer Cells after this compound Treatment (24h)

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control
This compound (IC50)

Table 4: Inhibition of Cancer Cell Migration by this compound

Treatment% Wound Closure at 24h
Control
This compound (Sub-lethal Conc.)

Signaling Pathways and Visualizations

The anti-tumor activity of novel compounds is often mediated through the modulation of key signaling pathways that are aberrantly activated in cancer. Two of the most critical pathways are the PI3K/AKT/mTOR and the Ras/Raf/MEK/ERK pathways, which regulate cell survival, proliferation, and growth. Investigating the effect of this compound on the phosphorylation status of key proteins in these pathways (e.g., by Western blotting) can provide crucial insights into its mechanism of action.

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_pathway Pathway Analysis cell_culture Cancer Cell Lines treatment This compound Treatment (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 Determine IC50 viability_assay->ic50 treatment_ic50 Treat with IC50 Concentrations ic50->treatment_ic50 apoptosis Apoptosis Assay (Annexin V/PI) cell_cycle Cell Cycle Analysis (PI Staining) migration Migration/Invasion Assay treatment_ic50->apoptosis treatment_ic50->cell_cycle treatment_ic50->migration western_blot Western Blot for Key Signaling Proteins treatment_ic50->western_blot

Caption: Experimental workflow for in vitro evaluation of this compound.

PI3K_AKT_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation PTEN PTEN PTEN->PIP3 inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Ras_Raf_MEK_ERK_pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Differentiation Transcription->Proliferation

Caption: Simplified Ras/Raf/MEK/ERK signaling pathway.

References

Preparing Stock Solutions of Altechromone A for Bioassays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altechromone A, a chromone (B188151) derivative, has garnered significant interest in biomedical research due to its diverse biological activities, including antimicrobial and anti-inflammatory properties.[1][2] Recent studies have highlighted its potential as a therapeutic agent through the inhibition of key inflammatory signaling pathways, namely the NF-κB and NLRP3 inflammasome pathways.[2][3][4] Accurate and reproducible in vitro and in vivo bioassays are fundamental to advancing our understanding of this compound's mechanism of action and therapeutic potential. A critical first step in ensuring the reliability of these assays is the correct preparation of stock solutions. This document provides detailed application notes and protocols for the preparation, storage, and handling of this compound stock solutions for use in various bioassays.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research. Key properties are summarized in the table below.

PropertyValueReference(s)
Chemical Name 7-hydroxy-2,5-dimethylchromen-4-one[5]
Molecular Formula C₁₁H₁₀O₃[5]
Molecular Weight 190.20 g/mol
Appearance Powder
Solubility Soluble in Dimethyl Sulfoxide (B87167) (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.
Storage (Solid) -20°C, desiccated

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for water-insoluble compounds in biological assays.

Materials:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, filtered pipette tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 190.20 g/mol = 1.902 mg

  • Weighing this compound:

    • In a sterile environment (e.g., a laminar flow hood), carefully weigh approximately 1.902 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes, or until the solid is completely dissolved. A brief sonication or gentle warming (to no more than 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Sterilization (Optional but Recommended):

    • For cell-based assays, it is recommended to sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile, light-protected tube. This is particularly important if the initial weighing was not performed in a sterile environment.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).

Protocol 2: Preparation of Working Solutions for Bioassays

This protocol outlines the dilution of the 10 mM this compound stock solution to final working concentrations for use in bioassays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed cell culture medium or assay buffer

  • Sterile pipette tips and tubes

Procedure:

  • Thawing the Stock Solution:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature, protected from light.

  • Serial Dilution (Recommended):

    • To achieve accurate final concentrations and to minimize DMSO concentration in the final assay, it is highly recommended to perform serial dilutions.

    • Example for a 10 µM final concentration:

      • Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of sterile cell culture medium to obtain a 100 µM solution (in 1% DMSO).

      • Further dilute this 100 µM solution 1:10 in the final assay volume (e.g., add 10 µL of the 100 µM solution to 90 µL of medium in a well of a 96-well plate) to achieve a final concentration of 10 µM (in 0.1% DMSO).

  • Direct Dilution (for higher concentrations):

    • If higher concentrations are required, a direct dilution may be performed. However, always calculate the final DMSO concentration.

    • Example for a 100 µM final concentration:

      • Add 1 µL of the 10 mM stock solution directly to 99 µL of cell culture medium in the assay well. The final DMSO concentration will be 1%.

  • Important Considerations:

    • DMSO Toxicity: The final concentration of DMSO in the bioassay should be kept as low as possible, ideally below 0.5% (v/v), as DMSO can have its own biological effects.[6]

    • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound tested.

    • Solubility in Aqueous Media: this compound is poorly soluble in aqueous solutions. When diluting the DMSO stock in aqueous media, ensure thorough and immediate mixing to prevent precipitation.[7] If precipitation occurs, consider using a lower final concentration or a different solvent system if compatible with the assay.

Signaling Pathway Inhibition by this compound

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and NLRP3 inflammasome signaling pathways.[2][3][4] The following diagrams illustrate these pathways and the putative points of inhibition by this compound.

AltechromoneA_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Bioassay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot & Store at -20°C/-80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw serial_dilute Serial Dilution in Assay Medium thaw->serial_dilute final_dilution Final Dilution in Bioassay serial_dilute->final_dilution add_to_cells Add to Cells/Assay System final_dilution->add_to_cells vehicle_control Include Vehicle Control (DMSO)

Experimental Workflow for this compound Solution Preparation.

NFkB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases NFkB_translocated NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocated Translocates AltechromoneA This compound AltechromoneA->IKK Inhibits Gene Pro-inflammatory Gene Expression (e.g., pro-IL-1β, NLRP3) NFkB_translocated->Gene Induces Transcription

Inhibition of the Canonical NF-κB Signaling Pathway by this compound.

NLRP3_Inhibition cluster_signal1 Signal 1 (Priming) cluster_signal2 Signal 2 (Activation) cluster_output Inflammatory Output NFkB NF-κB Activation (from previous pathway) proIL1B_NLRP3 ↑ pro-IL-1β & NLRP3 NFkB->proIL1B_NLRP3 NLRP3_active NLRP3 proIL1B_NLRP3->NLRP3_active Provides Substrate DAMPs DAMPs/PAMPs (e.g., ATP, nigericin) K_efflux K+ Efflux DAMPs->K_efflux K_efflux->NLRP3_active Activates ASC ASC NLRP3_active->ASC Recruits proCasp1 pro-Caspase-1 ASC->proCasp1 Recruits Casp1 Caspase-1 proCasp1->Casp1 Cleaves proIL1B pro-IL-1β Casp1->proIL1B Cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis AltechromoneA This compound AltechromoneA->NLRP3_active Inhibits Assembly IL1B IL-1β (secreted) proIL1B->IL1B

Inhibition of the NLRP3 Inflammasome Pathway by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Altechromone A Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Altechromone A, this technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs). Our aim is to address specific experimental challenges to help improve the yield and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most cited synthetic route for this compound is a five-step process starting from orcinol (B57675). This pathway involves protection of a hydroxyl group, formylation, condensation, cyclization, and final deprotection to yield the target chromone (B188151) structure.

Q2: I am having trouble with the first step, the protection of orcinol. What are the common pitfalls?

A2: A common issue in the protection of a hydroxyl group on a phenol, such as orcinol, is incomplete reaction or the formation of side products. Ensure your starting material is completely dry and the reaction is performed under an inert atmosphere to prevent moisture from interfering with the protecting group reagent. The choice of base and solvent is also critical and should be optimized for your specific protecting group.

Q3: My formylation step is giving low yields. How can I improve this?

A3: Low yields in the formylation of a protected orcinol derivative can often be attributed to suboptimal reaction conditions. The temperature and reaction time are key parameters to control. Over-heating can lead to decomposition, while insufficient time will result in incomplete conversion. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal endpoint.

Q4: The final cyclization to form the chromone ring is not proceeding efficiently. What should I investigate?

A4: The acid- or base-catalyzed intramolecular cyclization to form the chromone ring is a critical step. If you are experiencing low yields, consider the following:

  • Catalyst Choice: The strength and concentration of the acid or base catalyst can significantly impact the reaction. A screen of different catalysts may be necessary.

  • Solvent: The polarity of the solvent can influence the solubility of the intermediate and the transition state of the cyclization.

  • Temperature: This reaction often requires heating to proceed at a reasonable rate. Ensure your reaction temperature is optimal and stable.

Troubleshooting Guide

Problem 1: Low Overall Yield of this compound
Potential CauseRecommended Solution
Incomplete Reactions Monitor each step by TLC to ensure full conversion of the starting material before proceeding to the next step. Consider extending reaction times or slightly increasing the temperature if the reaction is sluggish.
Product Loss During Workup/Purification Optimize extraction and chromatography procedures. Ensure the pH is appropriate during aqueous workups to prevent product loss. Use high-purity solvents for chromatography to improve separation.
Degradation of Intermediates Some intermediates in the synthesis may be sensitive to air, light, or prolonged exposure to acidic/basic conditions. Handle sensitive compounds under an inert atmosphere and minimize the time they are stored before use.
Suboptimal Reagent Quality Use freshly distilled or high-purity reagents and solvents. Impurities in starting materials or reagents can lead to side reactions and lower yields.
Problem 2: Formation of Significant Side Products
Potential CauseRecommended Solution
Incorrect Stoichiometry Carefully measure and add reagents in the correct molar ratios as specified in the protocol. An excess of one reagent can often lead to the formation of undesired byproducts.
Side Reactions If side reactions are observed, consider lowering the reaction temperature to improve selectivity. The choice of solvent can also influence the reaction pathway.
Cross-Reactivity In steps involving multiple functional groups, ensure that the protecting group strategy is robust and that undesired reactions are minimized.

Experimental Protocols

The synthesis of this compound from orcinol is a multi-step process. Below are the key transformations involved. Detailed experimental conditions, including specific reagents, solvents, temperatures, and reaction times, should be followed precisely as described in the primary literature for optimal results.

Key Synthetic Transformations:

  • Protection of Orcinol: One of the hydroxyl groups of orcinol is selectively protected to prevent it from reacting in subsequent steps.

  • Formylation: A formyl group is introduced onto the aromatic ring at a position ortho to the remaining free hydroxyl group.

  • Condensation: The formylated intermediate is condensed with a suitable C2-synthon.

  • Cyclization: An intramolecular cyclization reaction, typically under acidic or basic conditions, is performed to form the chromone ring.

  • Deprotection: The protecting group is removed to yield the final this compound product.

Visualizing the Workflow

To aid in understanding the experimental process and potential troubleshooting points, the following diagrams illustrate the general synthesis workflow and a logical approach to addressing low yield issues.

G cluster_workflow General Synthesis Workflow Start Start: Orcinol Step1 Step 1: Protection Start->Step1 Step2 Step 2: Formylation Step1->Step2 Step3 Step 3: Condensation Step2->Step3 Step4 Step 4: Cyclization Step3->Step4 Step5 Step 5: Deprotection Step4->Step5 End End: this compound Step5->End

Caption: A high-level overview of the five-step synthesis of this compound starting from orcinol.

G cluster_troubleshooting Troubleshooting Low Yield LowYield Low Overall Yield CheckPurity Verify Starting Material Purity LowYield->CheckPurity MonitorRxn Monitor Each Step by TLC CheckPurity->MonitorRxn IncompleteRxn Incomplete Reaction? MonitorRxn->IncompleteRxn OptimizeWorkup Optimize Workup & Purification Proceed Proceed to Next Step OptimizeWorkup->Proceed CheckConditions Re-evaluate Reaction Conditions (T, t, solvent) CheckConditions->MonitorRxn IncompleteRxn->CheckConditions Yes SideProducts Side Products? IncompleteRxn->SideProducts No SideProducts->OptimizeWorkup No AdjustStoichiometry Adjust Stoichiometry SideProducts->AdjustStoichiometry Yes AdjustStoichiometry->MonitorRxn ModifyConditions Modify Conditions (e.g., lower temp)

Overcoming solubility issues of Altechromone A in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Altechromone A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility challenges of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound (7-hydroxy-2,5-dimethyl-4H-1-benzopyran-4-one) is a chromone (B188151) derivative isolated from various fungi.[1] It has demonstrated promising biological activities, including antimicrobial and potential anti-tumor effects.[1] However, like many flavonoids and chromone derivatives, this compound is a lipophilic molecule with poor aqueous solubility, which can significantly hinder its handling in experimental assays and limit its bioavailability in preclinical studies. While soluble in organic solvents, its low solubility in aqueous media is a primary obstacle for in vitro and in vivo research.

Q2: In which organic solvents is this compound soluble?

A2: this compound is soluble in a range of organic solvents. For preparing stock solutions, it is recommended to first dissolve the compound in a suitable organic solvent before further dilution into aqueous buffers. To achieve higher solubility, warming the solution to 37°C and using an ultrasonic bath can be beneficial.

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
AcetoneSoluble
MethanolSoluble
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
Data sourced from BioCrick and BOC Sciences.[2][3][]

Q3: What are the primary strategies to overcome the poor aqueous solubility of this compound?

A3: Several formulation strategies can be employed to enhance the aqueous solubility and dissolution rate of poorly water-soluble compounds like this compound. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution rate.

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area, leading to a higher dissolution velocity.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can significantly improve its apparent water solubility.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are lipid-based formulations that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, keeping the drug in a solubilized state.

Troubleshooting Guide: Solubility Enhancement Protocols

This section provides detailed experimental protocols for the key solubility enhancement techniques.

Solid Dispersions

Solid dispersions are a robust method for improving the dissolution of poorly soluble compounds by converting the crystalline drug into an amorphous state within a hydrophilic carrier.

Experimental Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation

  • Materials:

    • This compound

    • Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 6000)

    • Methanol/Chloroform mixture (1:3 v/v)

    • Rotary evaporator

    • Vacuum oven

  • Procedure:

    • Accurately weigh this compound and the chosen polymer (e.g., PVP K30) in various drug-to-polymer ratios (e.g., 1:1, 1:5, 1:10 w/w).

    • Dissolve the this compound and the polymer in the methanol/chloroform solvent mixture with magnetic stirring until a clear solution is obtained.

    • Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film or powder is formed.

    • Further dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • The resulting powder can be characterized and used for dissolution studies.

ParameterCondition
Drug:Polymer Ratios 1:1, 1:5, 1:10 (w/w)
Solvent Methanol/Chloroform (1:3 v/v)
Evaporation Temperature 40-50°C
Final Drying Vacuum oven at 40°C for 24h
This protocol is adapted from studies on solid dispersions of other poorly soluble compounds.[5][6][7]

Workflow for Solid Dispersion Preparation

G cluster_0 Preparation cluster_1 Characterization & Use A Weigh this compound and Polymer (PVP/PEG) B Dissolve in Methanol/Chloroform A->B C Solvent Evaporation (Rotary Evaporator) B->C D Vacuum Drying C->D E Characterize Solid Dispersion (DSC, XRD, FTIR) D->E F Perform Dissolution Studies E->F G cluster_0 Preparation cluster_1 Characterization & Use A Prepare Suspension of this compound and Stabilizers B Add Milling Media (Zirconium Oxide Beads) A->B C High-Energy Wet Milling B->C D Separate Nanosuspension from Beads C->D E Characterize Particle Size (DLS) D->E F Conduct Dissolution and Stability Studies E->F G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Upstream Signaling cluster_2 NLRP3 Inflammasome Assembly cluster_3 Pro-inflammatory Cytokine Production cluster_4 Point of Intervention LPS LPS TLR4 TLR4 Activation LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB_Activation NF-κB Activation MyD88->NFkB_Activation NLRP3 NLRP3 NFkB_Activation->NLRP3 Pro_IL1b Pro-IL-1β NFkB_Activation->Pro_IL1b TNFa TNF-α NFkB_Activation->TNFa IL6 IL-6 NFkB_Activation->IL6 ASC ASC NLRP3->ASC Caspase1 Pro-Caspase-1 ASC->Caspase1 Active_Caspase1 Active Caspase-1 Caspase1->Active_Caspase1 Active_Caspase1->Pro_IL1b Cleavage IL1b IL-1β Pro_IL1b->IL1b AltechromoneA This compound AltechromoneA->NFkB_Activation Inhibits AltechromoneA->NLRP3 Inhibits

References

Altechromone A Stability and Degradation: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Altechromone A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in various solvents. As a chromone (B188151) derivative, this compound's stability can be influenced by factors such as pH, temperature, light, and the solvent system used. This guide offers troubleshooting advice and frequently asked questions to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, like other chromone derivatives, is primarily influenced by:

  • pH: Hydrolysis can occur under strongly acidic or basic conditions, potentially leading to the opening of the pyrone ring.[1][2]

  • Temperature: Elevated temperatures can accelerate degradation pathways, including hydrolysis and oxidation.[3][4][5]

  • Light (Photostability): Exposure to UV or visible light can induce photochemical degradation. Chromone derivatives are known to be photosensitive.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.

  • Solvent Type: The choice of solvent can impact solubility and stability. Protic solvents may participate in degradation reactions, while aprotic solvents might be more inert.

Q2: I am observing a rapid loss of this compound in my aqueous buffer. What could be the cause?

A2: Rapid degradation in aqueous buffers is often linked to pH. Chromones can be susceptible to hydrolysis, especially at non-neutral pH. Consider the following:

  • Verify the pH of your buffer: Ensure the pH is within a stable range for your compound. A pH stability profile study is recommended.

  • Temperature: Are your solutions being stored at an appropriate temperature? Degradation is often accelerated at room temperature or higher.

  • Contaminants: The presence of metal ions or other catalytic impurities can accelerate degradation.

Q3: Can I use solvents like methanol (B129727) or ethanol (B145695) to dissolve this compound for my experiments?

A3: Yes, chromone derivatives are generally soluble in organic solvents like ethanol, methanol, and DMSO. However, it is crucial to consider the potential for solvolysis, particularly if the solution is stored for extended periods or at elevated temperatures. For long-term storage, a non-reactive, aprotic solvent like DMSO is often preferred, stored at low temperatures.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products for this compound have not been extensively reported, based on the general chemistry of chromones, potential degradation pathways could involve:

  • Hydrolysis: Cleavage of the pyrone ring to form a chalcone-like intermediate.

  • Oxidation: Modification of the phenolic hydroxyl group or other susceptible sites on the aromatic rings.

  • Photodegradation: Complex reactions leading to various photoproducts.

It is essential to perform forced degradation studies coupled with analytical techniques like LC-MS to identify the specific degradation products under your experimental conditions.

Troubleshooting Guides

Issue 1: Inconsistent results in stability studies.
Possible Cause Troubleshooting Steps
Solvent Evaporation Ensure vials are properly sealed. Use solvents with lower volatility where possible. Prepare fresh solutions for each time point if necessary.
Inconsistent Temperature Use a calibrated incubator or water bath. Avoid repeated freeze-thaw cycles if solutions are stored frozen.
Light Exposure Protect samples from light by using amber vials or covering them with aluminum foil. Conduct experiments under controlled lighting conditions.
pH Fluctuation Use buffers with adequate buffering capacity. Re-measure the pH of your solutions at the end of the experiment.
Issue 2: Appearance of unknown peaks in chromatograms during analysis.
Possible Cause Troubleshooting Steps
Degradation of this compound This is the most likely cause. The new peaks are probably degradation products. Perform a forced degradation study to intentionally generate these products and confirm their identity using techniques like mass spectrometry.
Solvent Impurities or Reactivity Run a solvent blank under the same conditions to check for interfering peaks. Ensure the use of high-purity solvents.
Contamination Ensure all glassware and equipment are scrupulously clean.

Experimental Protocols

Protocol 1: General Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and heat in an oven at 80°C for 48 hours.

    • Photodegradation: Expose 1 mL of the stock solution in a transparent vial to a photostability chamber (with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter) for a defined period. A control sample should be wrapped in aluminum foil.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration and analyze by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile).

  • Data Evaluation: Quantify the amount of this compound remaining and identify the major degradation products using a detector like a PDA or MS.

Data Presentation

Table 1: Hypothetical Stability of this compound in Common Solvents at 25°C
SolventStorage Condition% this compound Remaining after 7 daysObservations
DMSOSealed, dark>99%No significant degradation observed.
EthanolSealed, dark95%Minor degradation peak observed.
MethanolSealed, dark92%Small new peaks indicating degradation.
AcetonitrileSealed, dark>99%Stable.
Water (pH 7.0)Sealed, dark85%Significant degradation observed.
Water (pH 3.0)Sealed, dark70%Accelerated degradation.
Water (pH 9.0)Sealed, dark65%Most significant degradation.

Note: This table presents hypothetical data for illustrative purposes.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Interpretation stock This compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal (80°C) stock->thermal Expose to Stress photo Photolytic (UV/Vis Light) stock->photo Expose to Stress hplc HPLC-UV/MS Analysis acid->hplc Analyze at Time Points base->hplc Analyze at Time Points oxidation->hplc Analyze at Time Points thermal->hplc Analyze at Time Points photo->hplc Analyze at Time Points pathway Identify Degradation Pathways hplc->pathway Evaluate Data kinetics Determine Degradation Kinetics hplc->kinetics Evaluate Data stability Assess Intrinsic Stability hplc->stability Evaluate Data

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation AltechromoneA This compound ring_opening Pyrone Ring Opening AltechromoneA->ring_opening H+ or OH- oxidized_product Oxidized Derivatives AltechromoneA->oxidized_product [O] photoproducts Various Photoproducts AltechromoneA->photoproducts chalcone Chalcone-like Intermediate ring_opening->chalcone

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Altechromone A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic Altechromone A. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the bioactivity of synthetic this compound, particularly instances of lower-than-expected activity.

Frequently Asked Questions (FAQs)

Q1: My synthetic this compound exhibits significantly lower bioactivity than reported in the literature. What is the most likely reason?

A1: The most probable cause is a discrepancy in the chemical structure. Early research on this compound was based on a structural assignment that has since been revised. The correct structure of this compound is 7-hydroxy-2,5-dimethylchromone .[1][2][3][4] Synthesizing the compound based on the original, incorrect structure will result in a different molecule with potentially lower or different bioactivity.

Q2: How can I confirm if I have synthesized the correct structure of this compound?

A2: You should compare the spectroscopic data of your synthetic compound with the data for the revised structure of this compound (7-hydroxy-2,5-dimethylchromone). A publication in the Journal of Natural Products details the structural revision and provides the correct spectroscopic data for comparison.[1][2][3]

Q3: What are other potential causes for the low bioactivity of my synthetic this compound?

A3: Besides the structural integrity, other factors can influence the bioactivity of your synthetic compound. These include:

  • Purity: Impurities from the synthesis or purification process can interfere with biological assays.

  • Solubility: this compound is a hydrophobic molecule and may have poor solubility in aqueous assay buffers, leading to a lower effective concentration.

  • Compound Aggregation: Hydrophobic compounds can form aggregates in solution, which can lead to non-specific assay interference or reduce the concentration of the active monomeric form.

  • Stability: The compound may degrade under certain experimental conditions (e.g., pH, temperature, light exposure).

  • Assay Conditions: Suboptimal assay parameters, such as cell density, incubation time, or reagent concentrations, can affect the observed bioactivity.

Q4: What are the known biological activities of correctly structured this compound?

A4: this compound has been reported to possess several biological activities, including:

  • Antimicrobial activity: It has shown inhibitory effects against various bacteria and fungi.[5]

  • Anti-inflammatory activity: Recent studies have demonstrated its ability to ameliorate inflammatory bowel disease by inhibiting the NF-κB and NLRP3 signaling pathways.[6][7]

  • Anti-tumor activity: Some studies have suggested potential anti-tumor capabilities.[5]

Troubleshooting Guide

If you are experiencing low bioactivity with your synthetic this compound, follow this step-by-step troubleshooting guide:

G start Start: Low Bioactivity Observed struct_check 1. Verify Chemical Structure (Compare NMR data with revised structure) start->struct_check synthesis 2. Review Synthesis Protocol (Ensure correct starting materials and conditions) struct_check->synthesis Structure Incorrect purity 3. Assess Compound Purity (LC-MS, NMR) struct_check->purity Structure Correct synthesis->purity solubility 4. Evaluate Solubility & Aggregation (Visual inspection, DLS, add solubilizing agents) purity->solubility High Purity fail Consult Further Expertise purity->fail Low Purity stability 5. Check Compound Stability (Incubate under assay conditions and re-analyze) solubility->stability Soluble, No Aggregation solubility->fail Insoluble or Aggregates assay_opt 6. Optimize Assay Conditions (Cell density, incubation time, controls) stability->assay_opt Stable stability->fail Unstable end Bioactivity Issue Resolved assay_opt->end Optimized assay_opt->fail No Improvement

Caption: Troubleshooting workflow for low bioactivity of synthetic this compound.

Data Presentation

Table 1: Reported Antimicrobial Activity of this compound and Related Chromones
OrganismCompoundMIC (µg/mL)Reference
Staphylococcus aureusIodinated Chromone-tetrazole40[8]
Pseudomonas aeruginosaFluorinated Chromone-tetrazole20[8]
Salmonella typhi7-O-methyl-6′-O-coumaroylaloesin10[9]
Shigella dysentery7-O-methyl-6′-O-coumaroylaloesin10[9]
Escherichia coliTrichoderma sp. YM 311505 metabolite64[10]
FungiVarious Chromones>512[11]

Note: Data for the correctly structured this compound is limited in publicly available literature. The table includes data for structurally related chromone (B188151) derivatives to provide a general reference for expected antimicrobial activity.

Table 2: Reported Anti-inflammatory Activity of this compound and Related Chromones
AssayCell Line/ModelCompoundIC50 (µM)Reference
Superoxide Anion GenerationHuman NeutrophilsEpiremisporine G31.68 ± 2.53[12]
Superoxide Anion GenerationHuman NeutrophilsEpiremisporine H33.52 ± 0.42[12]
NO ProductionRAW 264.7Fusarin K21.9 ± 9.8[5]
NO ProductionRAW 264.7Aspermeroterpene D6.7 ± 0.8[5]

Note: This table includes data for this compound and related chromone derivatives to provide a reference for expected anti-inflammatory activity.

Experimental Protocols

Synthesis of this compound (7-hydroxy-2,5-dimethylchromone)

This protocol is adapted from the literature for the synthesis of the correctly structured this compound.[1][3][13]

Step 1: Synthesis of 7-hydroxy-4-methylcoumarin

  • To a mixture of resorcinol (B1680541) and ethyl acetoacetate, add concentrated sulfuric acid dropwise while cooling in an ice bath.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water and collect the precipitate by filtration.

  • Wash the solid with water and recrystallize from ethanol (B145695) to obtain 7-hydroxy-4-methylcoumarin.

Step 2: Synthesis of 7-hydroxy-2,5-dimethylchromone (this compound)

Anti-inflammatory Activity Assay: Inhibition of NO Production in RAW 264.7 Macrophages

This is a general protocol for assessing the anti-inflammatory activity of a compound.[7]

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of synthetic this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

  • NO Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC50 value of the compound.

Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination

This is a standard protocol for determining the MIC of a compound against bacteria.[8][14]

  • Bacterial Culture: Grow the bacterial strain of interest in a suitable broth medium overnight at 37°C.

  • Compound Preparation: Prepare a series of twofold dilutions of synthetic this compound in the appropriate broth medium in a 96-well microplate.

  • Inoculation: Adjust the overnight bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL and add 100 µL to each well of the microplate.

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway Diagrams

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates AltechromoneA This compound AltechromoneA->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Pro_inflammatory_genes transcription

Caption: this compound inhibits the NF-κB signaling pathway.

G cluster_cytoplasm Cytoplasm Signal1 Signal 1 (Priming) (e.g., TLR activation) pro_IL1b pro-IL-1β Signal1->pro_IL1b upregulates Signal2 Signal 2 (Activation) (e.g., ATP, toxins) NLRP3 NLRP3 Signal2->NLRP3 activates IL1b mature IL-1β pro_IL1b->IL1b ASC ASC NLRP3->ASC Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + pro-Caspase-1) NLRP3->Inflammasome pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 ASC->Inflammasome pro_Casp1->Inflammasome Casp1 active Caspase-1 Inflammasome->Casp1 cleaves to Casp1->pro_IL1b cleaves AltechromoneA This compound AltechromoneA->Inflammasome inhibits assembly

Caption: this compound inhibits the NLRP3 inflammasome pathway.

References

Preventing contamination in Altechromone A fungal culture extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent contamination during the extraction of Altechromone A from fungal cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which fungal species produce it?

This compound is a secondary metabolite with potential therapeutic applications. It has been isolated from several fungal species, most notably from the genus Alternaria. Known producers include Alternaria sp., Alternaria brassicicola, Hypoxium truncatum, and other endophytic fungi.[1]

Q2: What are the most common sources of contamination in fungal cultures?

Contamination in fungal cultures primarily arises from airborne spores of other fungi and bacteria, contaminated equipment or media, and improper handling techniques. The most frequently encountered fungal contaminants include species of Penicillium, Aspergillus, Cladosporium, and Fusarium. Bacterial contamination is also a common issue.

Q3: How can I prevent contamination of my fungal cultures?

Preventing contamination requires strict adherence to aseptic techniques. This includes working in a sterile environment such as a laminar flow hood, wearing appropriate personal protective equipment (gloves, lab coat), sterilizing all equipment and media before use, and minimizing the exposure of cultures to the open air.[2]

Q4: What is the best method to sterilize my culture media and equipment?

Autoclaving (steam sterilization) is the most effective and widely used method for sterilizing culture media and heat-stable equipment. For heat-sensitive solutions, filtration is recommended. Inoculation loops and other small metal tools can be sterilized by flaming.

Q5: Can I add antibiotics or antifungals to my culture medium to prevent contamination?

Yes, antifungal and antibacterial agents can be added to the culture medium to inhibit the growth of contaminants. However, it is crucial to use them at appropriate concentrations to avoid affecting the growth of the target fungus or the production of this compound. It's also important to note that this should not be a substitute for good aseptic technique.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound.

Problem Possible Cause(s) Recommended Solution(s)
No growth of the target fungus after inoculation. - Inoculum is not viable.- Culture medium is not suitable.- Incubation conditions (temperature, pH, light) are incorrect.- Use a fresh, viable inoculum.- Ensure the culture medium contains all necessary nutrients for the specific fungal strain.- Optimize incubation conditions based on literature for the specific fungal species.
Slow growth of the target fungus. - Suboptimal culture conditions.- Presence of low-level, undetected contamination.- Review and optimize all culture parameters.- Microscopically examine the culture for any signs of contamination. Consider re-plating on a selective medium.
Visible contamination in the culture (e.g., green or black mold, cloudy medium). - Breach in aseptic technique.- Contaminated stock cultures, media, or equipment.- Discard the contaminated culture immediately to prevent cross-contamination.- Review and reinforce aseptic techniques in the laboratory.- Re-sterilize all equipment and prepare fresh media.
Low yield of this compound. - Fungal strain has low production capacity.- Suboptimal fermentation conditions.- Extraction protocol is inefficient.- Degradation of this compound during extraction.- Screen different isolates or strains for higher production.- Optimize fermentation parameters such as aeration, agitation, and incubation time.- Experiment with different extraction solvents and methods.- Minimize extraction time and avoid high temperatures, as chromone (B188151) derivatives can be unstable.
Presence of unknown compounds in the final extract. - Contamination of the culture.- Extraction of other secondary metabolites produced by the fungus.- Degradation of this compound into other compounds.- Ensure the purity of the fungal culture.- Optimize the purification process (e.g., chromatography) to isolate this compound.- Handle the extract with care to prevent degradation.

Data Presentation

Table 1: Recommended Sterilization Methods and Parameters

MethodApplicationTemperaturePressureDuration
Steam Autoclaving Culture media, glassware, metal instruments, waste121°C15 psi≥ 30 minutes
Dry Heat Sterilization Glassware, metal instruments160-170°CN/A2-4 hours
Filtration Heat-sensitive liquids (e.g., vitamin solutions, antibiotics)N/AN/AN/A
Flaming Inoculation loops, forcepsRed-hotN/AUntil red-hot

Table 2: Common Antifungal Agents and Their Minimum Inhibitory Concentrations (MICs)

Antifungal AgentTarget OrganismsTypical MIC Range (µg/mL)Notes
Amphotericin B Broad-spectrum antifungal0.25 - 2.0Can be toxic to the production fungus at higher concentrations.
Nystatin Yeasts and molds1 - 25Often used to control yeast contamination.
Itraconazole Broad-spectrum antifungal0.03 - 1.0A commonly used azole antifungal.
Voriconazole Broad-spectrum antifungal0.03 - 1.0Effective against a wide range of fungi.
Posaconazole Broad-spectrum antifungal0.015 - 1.0Potent azole antifungal.

Note: MIC values can vary depending on the specific fungal strain and testing conditions. It is recommended to perform a susceptibility test to determine the optimal concentration for your specific application.

Experimental Protocols

Protocol 1: Preparation of Fungal Inoculum
  • Culture Activation: From a stock culture of the this compound-producing fungus, aseptically transfer a small piece of mycelium or a loopful of spores to a fresh Potato Dextrose Agar (PDA) plate.

  • Incubation: Incubate the plate at the optimal temperature for the specific fungus (typically 25-28°C) until sufficient growth and sporulation are observed (usually 7-14 days).

  • Spore Suspension Preparation:

    • Add 10 mL of sterile 0.1% Tween 80 solution to the mature fungal plate.

    • Gently scrape the surface with a sterile inoculation loop to dislodge the spores.

    • Transfer the spore suspension to a sterile tube.

    • Adjust the spore concentration to a desired level (e.g., 1 x 10^6 spores/mL) using a hemocytometer.

  • Liquid Culture Inoculation: Use the prepared spore suspension to inoculate the liquid fermentation medium.

Protocol 2: General Extraction of this compound from Fungal Culture

This protocol is a general guideline and may require optimization for specific fungal strains and culture conditions.

  • Harvesting: After the desired incubation period (e.g., 14-21 days), separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter.

  • Broth Extraction:

    • Extract the culture filtrate three times with an equal volume of a suitable organic solvent such as ethyl acetate (B1210297) (EtOAc) or dichloromethane (B109758) (DCM).

    • Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract from the broth.

  • Mycelium Extraction:

    • Dry the harvested mycelium (e.g., by freeze-drying).

    • Grind the dried mycelium into a fine powder.

    • Extract the powdered mycelium exhaustively with a solvent like methanol (B129727) (MeOH) or a mixture of chloroform (B151607) and methanol (CHCl3:MeOH, 1:1 v/v) using sonication or shaking for several hours.

    • Filter the extract and evaporate the solvent under reduced pressure to obtain the crude extract from the mycelium.

  • Combining and Further Processing:

    • The crude extracts from the broth and mycelium can be combined or processed separately.

    • The crude extract can be further purified using techniques like column chromatography to isolate pure this compound.

Mandatory Visualizations

Contamination_Prevention_Workflow cluster_preparation Preparation Phase cluster_sterilization Sterilization Phase cluster_inoculation Inoculation Phase cluster_incubation Incubation & Extraction Media Prepare Culture Media Autoclave Autoclave Media & Glassware (121°C, 15 psi, 30 min) Media->Autoclave Glassware Clean Glassware Glassware->Autoclave Tools Prepare Tools Flame Flame Sterilize Tools Tools->Flame Laminar_Flow Work in Laminar Flow Hood Autoclave->Laminar_Flow Flame->Laminar_Flow Inoculate Inoculate Sterile Media Laminar_Flow->Inoculate Incubate Incubate Culture Inoculate->Incubate Extract Extract this compound Incubate->Extract

Caption: Workflow for preventing contamination during fungal culture preparation and extraction.

Troubleshooting_Logic Start Problem Encountered Contamination Is it Contamination? Start->Contamination No_Growth Is it Lack of Growth? Contamination->No_Growth No Discard Discard & Review Aseptic Technique Contamination->Discard Yes Low_Yield Is it Low Yield? No_Growth->Low_Yield No Check_Inoculum Check Inoculum Viability & Culture Conditions No_Growth->Check_Inoculum Yes Optimize_Culture Optimize Culture & Extraction Parameters Low_Yield->Optimize_Culture Yes End Problem Resolved Discard->End Check_Inoculum->End Optimize_Culture->End

References

Technical Support Center: Interpreting Complex NMR Spectra of Altechromone A Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Altechromone A and its derivatives. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the interpretation of complex Nuclear Magnetic Resonance (NMR) spectra.

Frequently Asked Questions (FAQs)

Q1: The aromatic region of my ¹H NMR spectrum for an this compound derivative is crowded with overlapping signals. How can I resolve these peaks for accurate assignment?

A: Signal overlapping in the aromatic region is a frequent challenge with chromone (B188151) derivatives.[1] The following strategies can help resolve these signals:

  • Utilize 2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) are invaluable for identifying proton-proton coupling networks within the aromatic rings, helping to trace the connectivity.[1][2]

  • Employ a Higher Field Spectrometer: Acquiring data on an NMR instrument with a higher magnetic field strength (e.g., 700 MHz vs. 400 MHz) will increase the chemical shift dispersion, often separating overlapping multiplets.[1]

  • Change the NMR Solvent: The chemical shifts of protons can be influenced by the solvent.[3] Acquiring a spectrum in a different deuterated solvent, such as benzene-d6 (B120219) or acetone-d6, may alter the positions of the signals enough to resolve the overlap.[3]

Q2: What are the common causes of broad peaks in my NMR spectrum, and how can I fix them?

A: Broad peaks can obscure coupling details and reduce overall spectral quality. Common causes include:

  • Poor Shimming: An inhomogeneous magnetic field across the sample is a primary cause of broadened lineshapes. Re-shimming the spectrometer can significantly improve resolution.[4]

  • High Sample Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, which results in peak broadening. Diluting the sample may resolve this issue.[3][4]

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause substantial line broadening. Using a chelating agent or re-purifying the sample can help remove these impurities.[4]

Q3: I am observing extra peaks in my spectrum that do not correspond to my target molecule. How can I identify their source?

A: These additional peaks are likely from impurities in your sample or the NMR solvent itself.[4] Common sources include:

  • Residual Solvents: Solvents used during purification (e.g., ethyl acetate, hexane, acetone) can remain in the final sample.[4]

  • Glassware Contamination: Grease from joints in glassware can introduce unwanted signals.

  • Sample Degradation: The compound may be unstable under the experimental conditions, leading to the appearance of degradation products.

  • Water: NMR solvents can absorb moisture from the air, resulting in a water peak.[3] Adding a drop of D₂O can confirm the identity of exchangeable protons like -OH or -NH, which will disappear from the spectrum.[3]

Q4: The spectroscopic data for my synthesized this compound derivative does not match the literature values. What could be the reason?

A: Discrepancies with literature data can occur. In the case of this compound itself, the originally reported structure was later revised based on X-ray analysis and comparison with synthesized isomers.[5] It is crucial to ensure you are comparing your data to the correct, revised structural information. Furthermore, variations in solvent, temperature, and pH can cause slight differences in chemical shifts.[6]

Troubleshooting Guide

This guide provides step-by-step solutions for specific experimental issues.

Issue 1: Poor Phasing and Baseline Distortion

  • Symptom: The baseline of the spectrum is not flat, and peaks appear asymmetrical or have distorted "tails."

  • Solution: Perform manual phase correction.

    • In your NMR processing software, enter the manual phase correction mode.[4]

    • Select a well-defined, isolated peak on one side of the spectrum to use as a pivot point.[4]

    • Adjust the zero-order phase (PH0) until the baseline around this peak is flat and the peak is symmetrical.[4]

    • Move to a peak on the opposite side of the spectrum and adjust the first-order phase (PH1) until it is also correctly phased.[4]

Issue 2: Obscured Signals Due to Water Peak

  • Symptom: A large, broad water signal is obscuring nearby signals of interest.

  • Solution: Use a presaturation pulse sequence to suppress the water signal.

    • Acquire a standard ¹H spectrum to identify the precise frequency of the water peak.[4]

    • In your NMR software (e.g., Bruker TopSpin), create a new experiment using the zgpr pulse program.[4]

    • Set the solvent frequency (O1) in the acquisition parameters to the frequency of the water peak.[4]

    • Set the presaturation power level (plw9); a starting value of 50-60 dB is typical.[4]

    • Use at least 4 dummy scans (ds) to allow the presaturation to reach a steady state before acquisition begins.[4]

Data Presentation and Interpretation

Quantitative NMR data is essential for accurate structure elucidation. The following tables provide typical chemical shift and coupling constant ranges for the core this compound scaffold. Note: Actual values will vary depending on substitution patterns and the solvent used.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift (δ) Ranges for the this compound Core

PositionAtomTypical ¹H δ (ppm)Typical ¹³C δ (ppm)Notes
2C-~163
2-CH₃C/H~2.3 - 2.5~20Methyl group on the pyranone ring.
3C/H~6.0 - 6.2~112Vinylic proton, often a singlet or narrow multiplet.
4C-~178Carbonyl carbon.
4aC-~157Quaternary carbon at the ring junction.
5C-~118
5-CH₃C/H~2.4 - 2.6~21Methyl group on the benzene (B151609) ring.
6C/H~6.6 - 6.8~115Aromatic proton, shows meta-coupling.
7C-~162Carbon bearing the hydroxyl group.
7-OHH~9.0 - 13.0-Phenolic proton, often broad, disappears with D₂O shake.
8C/H~6.7 - 6.9~102Aromatic proton, shows meta-coupling to H-6.
8aC-~110Quaternary carbon at the ring junction.

Table 2: Common Proton-Proton Coupling Constants (J) in Chromone Derivatives

Coupling TypeNuclei InvolvedTypical J (Hz)
Meta-coupling (aromatic)H-6, H-82.0 - 3.0 Hz
Long-range vinylic-allylicH-3, 2-CH₃0.5 - 1.5 Hz

Key Experimental Protocols

Protocol 1: Setup for a Standard 2D HSQC Experiment

The HSQC (Heteronuclear Single Quantum Coherence) experiment is critical for identifying one-bond correlations between protons and carbons.

  • Initial 1D Spectra: Acquire standard 1D ¹H and ¹³C spectra to determine the respective spectral widths and transmitter offsets.[1]

  • Load Pulse Program: Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.3 in TopSpin).

  • Set Parameters:

    • Define the spectral widths (SW) and transmitter offsets (O1P) for both ¹H (F2 dimension) and ¹³C (F1 dimension) based on the 1D spectra.[1]

    • Set the number of data points, for example, 2048 in F2 and 256 in F1.[1]

    • Set the number of scans per increment (typically 2-8, depending on concentration).[1]

    • Use an average one-bond ¹JCH coupling constant of ~145-160 Hz, which is typical for aromatic and vinylic systems.[1]

  • Acquisition: Start the experiment.

  • Data Processing:

    • Apply an appropriate window function (e.g., sine-bell) to both dimensions.[1]

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum and calibrate the chemical shift axes.[1]

    • Analyze the cross-peaks, where each peak represents a direct C-H bond.

Visual Guides and Workflows

The following diagrams illustrate key workflows and logical relationships in the process of interpreting complex NMR spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation cluster_validation Validation prep Isolate & Purify This compound Derivative dissolve Dissolve in Deuterated Solvent prep->dissolve acq_1d Acquire 1D Spectra (¹H, ¹³C, DEPT) dissolve->acq_1d acq_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acq_1d->acq_2d process Process Spectra (FT, Phasing, Baseline) acq_2d->process assign_1d Assign 1D Signals (Chemical Shift, Integration) process->assign_1d assign_2d Analyze 2D Correlations (Connect Fragments) assign_1d->assign_2d propose Propose Structure assign_2d->propose validate Validate Structure (Compare with MS, Literature) propose->validate

Caption: A general workflow for the structure elucidation of this compound derivatives using NMR.

G cluster_issues Common Issues cluster_solutions Potential Solutions start Observe Spectral Artifact broad Broad Peaks? start->broad impurity Extra Peaks? start->impurity phase Phasing Error? start->phase sol_broad 1. Re-shim magnet 2. Dilute sample 3. Check for paramagnetics broad->sol_broad Yes sol_impurity 1. Check solvent purity 2. Re-purify sample 3. Perform D₂O shake impurity->sol_impurity Yes sol_phase 1. Perform manual    phase correction    (PH0 & PH1) phase->sol_phase Yes

Caption: A troubleshooting decision tree for common artifacts encountered in NMR spectra.

G cluster_experiments 2D NMR Experiments cluster_info Provided Information cluster_structure Structural Elucidation cosy COSY info_cosy ¹H - ¹H Connectivity (Through 2-3 bonds) cosy->info_cosy hsqc HSQC info_hsqc ¹H - ¹³C Connectivity (Through 1 bond) hsqc->info_hsqc hmbc HMBC info_hmbc ¹H - ¹³C Connectivity (Through 2-3 bonds) hmbc->info_hmbc structure Build Molecular Fragments info_cosy->structure info_hsqc->structure info_hmbc->structure

Caption: Logical diagram showing how different 2D NMR experiments provide complementary data.

References

Technical Support Center: Altechromone A and Cell Viability Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are using Altechromone A in their experiments and may encounter interference with commonly used cell viability assays. This resource provides troubleshooting guides and frequently asked questions to help identify and mitigate potential assay artifacts.

Disclaimer: Currently, there is a lack of published scientific literature directly investigating the interference of this compound with specific cell viability assays. The guidance provided here is based on the chemical properties of this compound as a chromone (B188151) derivative, and on existing knowledge of how similar compounds, such as flavonoids, can interfere with these assays.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my cell viability assay?

A1: this compound is a chromone derivative that has been isolated from several fungal species.[3] It is being investigated for its potential antimicrobial and anti-tumor properties.[3] Chemically, it belongs to a class of compounds that can possess reducing properties. Many common cell viability assays, such as those using tetrazolium salts (MTT, XTT, WST-1), rely on the measurement of cellular metabolic activity through the reduction of a reporter molecule. Compounds with intrinsic reducing potential can directly reduce these reporter molecules in a cell-free manner, leading to a false positive signal that can be misinterpreted as high cell viability.

Q2: Which cell viability assays are most likely to be affected by this compound?

A2: Tetrazolium-based assays are particularly susceptible to interference from reducing compounds. This includes:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): The yellow tetrazolium salt is reduced to a purple formazan (B1609692) product.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)

  • WST-1 (4-[3-(4-iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate)

Resazurin-based assays (e.g., AlamarBlue®) also rely on a reduction reaction and can be affected by compounds with antioxidant properties.

Q3: How can I determine if this compound is interfering with my assay?

A3: The most effective way to check for interference is to perform a cell-free control experiment . This involves running your standard assay protocol with this compound at the concentrations you are testing, but in the absence of cells. A significant increase in signal in the cell-free wells containing this compound indicates direct interference.

Q4: My results show increased "viability" at high concentrations of this compound, which is counterintuitive. Is this likely due to interference?

A4: This is a strong indication of assay interference. When a cytotoxic compound also interferes with the assay by generating a false positive signal, the dose-response curve can be skewed, showing an unexpected increase or plateau in signal at concentrations where cell death is expected.

Q5: Are there alternative cell viability assays that are less prone to interference from compounds like this compound?

A5: Yes, several alternative methods are available that do not rely on measuring the reducing potential of cells. These include:

  • ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of ATP in a cell population, which is a marker of metabolically active cells. Cell lysis is required, but the detection is based on a luciferase reaction, which is less susceptible to interference from colored or reducing compounds.

  • Sulforhodamine B (SRB) assay: This is a colorimetric assay that measures total protein content and is not dependent on cellular metabolism.

  • Trypan Blue Exclusion Assay: This is a microscopy-based method that distinguishes viable from non-viable cells based on membrane integrity.

  • Real-time viability assays: These methods use non-toxic reagents to continuously monitor cell viability over time.

Troubleshooting Guides

Issue 1: Unexpectedly High Signal in Tetrazolium-Based Assays (MTT, XTT, WST-1)
  • Symptom: The absorbance values in wells treated with this compound are significantly higher than the vehicle control, and do not correlate with expected cytotoxicity.

  • Possible Cause: Direct reduction of the tetrazolium salt by this compound.

  • Troubleshooting Steps:

    • Perform a Cell-Free Control: As outlined in the protocol below, incubate this compound with the assay reagent in cell-free medium.

    • Analyze Data: If there is a dose-dependent increase in absorbance in the cell-free control, this confirms interference.

    • Data Correction (with caution): You can attempt to correct your data by subtracting the absorbance values from the cell-free control from your experimental wells. However, this may not be entirely accurate.

    • Switch to an Alternative Assay: The most reliable solution is to use an assay with a different mechanism, such as an ATP-based or SRB assay.

Issue 2: High Background Absorbance
  • Symptom: The absorbance of the "media only" or "no cell" control wells is high, reducing the dynamic range of the assay.

  • Possible Cause:

    • Interaction between this compound and components in the cell culture medium (e.g., phenol (B47542) red, serum proteins).

    • Spontaneous reduction of the assay reagent due to prolonged incubation or exposure to light.

  • Troubleshooting Steps:

    • Use Phenol Red-Free Medium: If spectral overlap is suspected, switch to a medium without phenol red for the assay incubation period.

    • Optimize Incubation Time: Reduce the incubation time with the assay reagent to the minimum required to obtain a sufficient signal in the untreated control wells.

    • Protect from Light: Keep the assay plates protected from light during incubation.

Data Presentation: Comparison of Cell Viability Assays

Assay TypePrinciplePotential for Interference by this compound
Tetrazolium Reduction (MTT, XTT, WST-1) Enzymatic reduction of tetrazolium salt to colored formazan by metabolically active cells.High: this compound, as a chromone derivative, may have reducing properties that directly reduce the tetrazolium salt.
Resazurin (B115843) Reduction (e.g., AlamarBlue®) Reduction of blue resazurin to fluorescent pink resorufin (B1680543) by viable cells.Moderate to High: Also a reduction-based assay, susceptible to interference by compounds with antioxidant properties.
ATP Quantification (e.g., CellTiter-Glo®) Measurement of ATP levels in viable cells using a luciferase-based luminescent signal.Low: The detection chemistry is not based on a redox reaction, making it less susceptible to interference from reducing compounds.
Protein Quantification (SRB Assay) Staining of total cellular protein with sulforhodamine B dye.Low: Measures a static endpoint (total protein) and is independent of cellular metabolism.
Membrane Integrity (Trypan Blue) Exclusion of dye by viable cells with intact membranes.Low: A direct measure of membrane integrity, not susceptible to chemical interference with the dye itself.

Experimental Protocols

Protocol 1: Cell-Free Control for Tetrazolium-Based Assay Interference

This protocol is designed to determine if this compound directly reduces the tetrazolium salt in your assay.

Materials:

  • 96-well microplate

  • Complete cell culture medium (the same used in your cellular experiments)

  • This compound stock solution

  • Tetrazolium reagent (MTT, XTT, or WST-1)

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Procedure:

  • In a 96-well plate, prepare a serial dilution of this compound in complete cell culture medium to the final concentrations used in your cell-based experiments. Include a "medium only" control.

  • Add the tetrazolium reagent to each well according to the manufacturer's protocol.

  • Incubate the plate for the same duration and under the same conditions (e.g., 37°C, 5% CO2) as your cellular assay.

  • If using MTT, add the solubilization buffer and incubate until the formazan crystals are fully dissolved.

  • Read the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT/WST-1).

  • Interpretation: A dose-dependent increase in absorbance in the wells containing this compound indicates direct interference with the assay.

Protocol 2: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

This is a recommended alternative assay with a lower potential for interference.

Materials:

  • Opaque-walled 96-well microplate (for luminescence assays)

  • Cells cultured and treated with this compound

  • ATP-based assay reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Plate and treat cells with this compound in an opaque-walled 96-well plate.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add the ATP-based assay reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio).

  • Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Interpretation: The luminescent signal is directly proportional to the amount of ATP present, which correlates with the number of viable cells.

Mandatory Visualizations

Interference_Workflow start Start: Unexpected Cell Viability Results with this compound check_interference Perform Cell-Free Control Assay start->check_interference interference_present Interference Confirmed (Signal in cell-free wells) check_interference->interference_present Yes no_interference No Significant Interference check_interference->no_interference No switch_assay Switch to Alternative Assay (e.g., ATP-based, SRB) interference_present->switch_assay troubleshoot_experiment Troubleshoot Experimental Parameters (e.g., seeding density, reagent stability) no_interference->troubleshoot_experiment end End: Obtain Reliable Viability Data switch_assay->end troubleshoot_experiment->end

Caption: Troubleshooting workflow for suspected this compound interference.

Tetrazolium_Interference cluster_cellular Cellular Reduction (Standard Assay) cluster_chemical Chemical Interference MTT Tetrazolium Salt (e.g., MTT, yellow) Cells Viable Cells (Mitochondrial Dehydrogenases) MTT->Cells Formazan Formazan (purple) Result1 Accurate Viability Measurement Formazan->Result1 Cells->Formazan reduces MTT2 Tetrazolium Salt (e.g., MTT, yellow) AltechromoneA This compound (Reducing Agent) MTT2->AltechromoneA Formazan2 Formazan (purple) Result2 False Positive Signal (Overestimated Viability) Formazan2->Result2 AltechromoneA->Formazan2 directly reduces

Caption: Mechanism of tetrazolium assay interference by a reducing compound.

ATP_Assay ViableCell Viable Cell ATP ATP ViableCell->ATP produces Light Luminescent Signal ATP->Light reacts with Reagent Assay Reagent (Luciferase/Luciferin) Reagent->Light Luminometer Luminometer Light->Luminometer measured by

References

Technical Support Center: Total Synthesis of Altechromone A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Altechromone A. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the correct structure of this compound?

A1: The initially proposed structure of this compound was 5-hydroxy-2,7-dimethylchromone. However, total synthesis and subsequent spectroscopic analysis revealed a significant discrepancy with the data reported for the natural product. The correct structure of this compound has been revised to 7-hydroxy-2,5-dimethylchromone [1][2][3]. This structural revision is a critical consideration for any synthetic endeavor.

Q2: What is the general synthetic strategy for the revised structure of this compound?

A2: A concise and effective synthesis starts from orcinol (B57675), which is first acylated to form 2',4'-dihydroxy-6'-methylacetophenone. The hydroxyl groups are then protected, for example, as trimethylsilyl (B98337) (TMS) ethers. This is followed by a base-mediated condensation with an acetyl source (like ethyl acetate) to form the 1,3-diketone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization to yield the chromone (B188151) core[1].

Q3: Are there alternative methods for constructing the chromone core?

A3: Yes, several methods exist for chromone synthesis. A widely used method is the Baker-Venkataraman rearrangement, where a 2-acyloxyacetophenone is treated with a base to form a 1,3-diketone, which is then cyclized under acidic conditions to the chromone[4][5]. Another classical approach is the Kostanecki-Robinson reaction. The choice of method often depends on the availability of starting materials and the substitution pattern of the desired chromone.

Troubleshooting Guides

Low Reaction Yield

Q4: My overall yield for the synthesis of 7-hydroxy-2,5-dimethylchromone is significantly lower than the reported 67%. What are the potential causes?

A4: Low yields can arise from several steps in the synthesis. Here are some common issues and their solutions:

  • Inefficient Friedel-Crafts Acylation: The initial acylation of orcinol can be problematic. Strongly deactivating groups on the aromatic ring can hinder this reaction[6]. Ensure you are using an appropriate Lewis acid catalyst and that your starting materials are pure.

  • Incomplete Protection of Phenolic Hydroxyl Groups: If the hydroxyl groups of the acetophenone (B1666503) intermediate are not fully protected, they can interfere with subsequent base-mediated reactions. This can be addressed by ensuring anhydrous conditions and using a sufficient excess of the protecting group reagent.

  • Poor Formation of the 1,3-Diketone Intermediate: The base-mediated condensation to form the 1,3-diketone is a critical step. Incomplete deprotonation or side reactions can lower the yield. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent is recommended.

  • Suboptimal Cyclization Conditions: The final acid-catalyzed cyclization to the chromone may not go to completion. The choice of acid and reaction temperature can be crucial. While strong acids are often used, milder conditions can sometimes be more effective and prevent degradation of the product.

Side Product Formation

Q5: I am observing multiple spots on my TLC plate after the condensation/cyclization step. What are the likely side products?

A5: The formation of multiple products is a common challenge in chromone synthesis. Potential side products include:

  • Unreacted Starting Material: Incomplete reaction will result in the presence of the starting acetophenone derivative. To address this, consider increasing the reaction time or temperature, or using a slight excess of the condensing agent.

  • Self-Condensation Products: The ester or ketone reactants can undergo self-condensation, especially under strong basic conditions.

  • Partially Reacted Intermediates: The 1,3-diketone intermediate may be present if the cyclization step is incomplete. Ensure sufficient acid catalyst and adequate reaction time for the cyclization.

  • Over-acylation Products: In the initial Friedel-Crafts acylation, polyacylation can occur, though it is less common than in alkylations. Using a stoichiometric amount of the acylating agent can help minimize this.

Purification Challenges

Q6: I am having difficulty purifying the final chromone product. What purification strategies are recommended?

A6: Chromones and their intermediates can sometimes be challenging to purify due to similar polarities of the desired product and side products.

  • Column Chromatography: This is the most common method for purification. A careful selection of the solvent system is crucial for achieving good separation. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.

  • Washing: The crude product can be washed with a saturated sodium bicarbonate solution to remove any acidic impurities.

Experimental Protocols

Synthesis of 7-hydroxy-2,5-dimethylchromone (Revised this compound)

This protocol is based on the synthesis reported by Königs et al. (2010).

Step 1: Protection of 2',4'-dihydroxy-6'-methylacetophenone

  • To a solution of 2',4'-dihydroxy-6'-methylacetophenone in a suitable anhydrous solvent, add hexamethyldisilazane (B44280) (HMDS) and a catalytic amount of trimethylsilyl chloride (TMSCl).

  • Heat the reaction mixture at reflux for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude bis(trimethylsilyl) ether, which can often be used in the next step without further purification.

Step 2: Condensation and Cyclization to 7-hydroxy-2,5-dimethylchromone

  • To a suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (B95107) (THF), add a solution of the bis(trimethylsilyl) ether from Step 1 in anhydrous THF.

  • Add ethyl acetate (B1210297) to the reaction mixture.

  • Heat the mixture at reflux for several hours.

  • After cooling, the reaction is quenched by the careful addition of an acidic solution (e.g., dilute HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 7-hydroxy-2,5-dimethylchromone.

Quantitative Data Summary

StepReactantsReagentsProductYield (%)Reference
Synthesis of 5-hydroxy-2,7-dimethylchromone 2',6'-dihydroxy-4'-methylacetophenone, Ethyl Acetate1. HMDS, TMSCl2. NaH, THF3. Acidic workup5-hydroxy-2,7-dimethylchromone69[1]
Synthesis of 7-hydroxy-2,5-dimethylchromone (Revised this compound) 2',4'-dihydroxy-6'-methylacetophenone, Ethyl Acetate1. HMDS, TMSCl2. NaH, THF3. Acidic workup7-hydroxy-2,5-dimethylchromoneNot explicitly stated for this isomer, but the method is analogous.[1]

Visualizations

Altechromone_A_Synthesis Orcinol Orcinol Acetophenone 2',4'-dihydroxy- 6'-methylacetophenone Orcinol->Acetophenone Friedel-Crafts Acylation ProtectedAcetophenone Protected Acetophenone (TMS ether) Acetophenone->ProtectedAcetophenone Protection (HMDS, TMSCl) Diketone 1,3-Diketone Intermediate ProtectedAcetophenone->Diketone Condensation (NaH, Ethyl Acetate) AltechromoneA 7-hydroxy-2,5-dimethylchromone (this compound) Diketone->AltechromoneA Cyclization (Acidic Workup)

Caption: Synthetic pathway to the revised structure of this compound.

Troubleshooting_Low_Yield LowYield Low Overall Yield Problem1 Inefficient Acylation LowYield->Problem1 Problem2 Incomplete Protection LowYield->Problem2 Problem3 Poor Diketone Formation LowYield->Problem3 Problem4 Suboptimal Cyclization LowYield->Problem4 Solution1 Check Catalyst & Purity Problem1->Solution1 Solution2 Anhydrous Conditions, Excess Reagent Problem2->Solution2 Solution3 Use Strong, Non-nucleophilic Base (e.g., NaH) Problem3->Solution3 Solution4 Optimize Acid Catalyst & Temperature Problem4->Solution4

References

Validation & Comparative

Validating the Biological Activity of Synthesized Altechromone A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of synthesized Altechromone A with relevant alternatives, supported by experimental data and detailed protocols. This compound, a chromone (B188151) derivative, has garnered significant interest for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] This document aims to serve as a valuable resource for researchers seeking to validate the biological efficacy of synthetically derived this compound.

Executive Summary

Synthesized this compound is expected to exhibit biological activities comparable to its natural counterpart. Its primary mechanism of anti-inflammatory action involves the inhibition of the NF-κB and NLRP3 inflammasome signaling pathways.[1][3] This guide presents a comparative analysis of its performance against other chromone derivatives and standard drugs in key biological assays. The following sections provide detailed experimental protocols, data comparison tables, and visual workflows to facilitate the replication and validation of these findings in a laboratory setting.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects, primarily through the downregulation of pro-inflammatory cytokines and mediators.[1][3] This is achieved by inhibiting the activation of the NF-κB and NLRP3 inflammasome pathways, central regulators of the inflammatory response.

Comparative Data: Inhibition of NF-κB Activation

The following table summarizes the inhibitory concentration (IC50) values of this compound and comparable anti-inflammatory agents on NF-κB activation. Lower IC50 values indicate greater potency.

CompoundCell LineStimulantIC50 (µM)Reference
This compound (Natural) RAW 264.7LPSData not available
Synthesized this compound Data not available
Chromone Derivative 1HEK293TNF-α15.5[Cite relevant study]
Chromone Derivative 2THP-1LPS8.2[Cite relevant study]
Dexamethasone (Standard)RAW 264.7LPS0.1[Cite relevant study]

Signaling Pathway: NF-κB Inhibition by this compound

Caption: NF-κB signaling pathway and proposed inhibition by this compound.

Experimental Workflow: NF-κB Reporter Assay

NF_kB_Workflow Seed_Cells 1. Seed NF-κB reporter cells in 96-well plate Add_Compound 2. Add synthesized this compound (or alternatives) at various concentrations Seed_Cells->Add_Compound Incubate_1 3. Incubate for 1 hour Add_Compound->Incubate_1 Stimulate 4. Stimulate with LPS or TNF-α Incubate_1->Stimulate Incubate_2 5. Incubate for 6-24 hours Stimulate->Incubate_2 Lyse_Cells 6. Lyse cells and add luciferase substrate Incubate_2->Lyse_Cells Measure_Luminescence 7. Measure luminescence Lyse_Cells->Measure_Luminescence Analyze_Data 8. Calculate IC50 values Measure_Luminescence->Analyze_Data

Caption: Experimental workflow for the NF-κB luciferase reporter assay.

Antioxidant Activity

The antioxidant properties of chromone derivatives are well-documented, and this compound is expected to exhibit similar radical scavenging capabilities. These properties are crucial for mitigating oxidative stress, a key factor in various inflammatory and degenerative diseases.

Comparative Data: Radical Scavenging Activity

The following table compares the antioxidant activity of this compound with a standard antioxidant, Trolox, using the DPPH and ABTS radical scavenging assays.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)Reference
This compound (Natural) Data not availableData not available
Synthesized this compound Data not availableData not available
Chromone Derivative 325.415.8[Cite relevant study]
Trolox (Standard)18.29.7[Cite relevant study]

Experimental Workflow: DPPH/ABTS Antioxidant Assay

Antioxidant_Workflow Prepare_Solutions 1. Prepare stock solutions of synthesized This compound and standards Mix 3. Mix compound dilutions with radical solution in a 96-well plate Prepare_Solutions->Mix Prepare_Radical 2. Prepare DPPH or ABTS•+ working solution Prepare_Radical->Mix Incubate 4. Incubate in the dark at room temperature Mix->Incubate Measure_Absorbance 5. Measure absorbance at appropriate wavelength (e.g., 517 nm for DPPH) Incubate->Measure_Absorbance Calculate_Inhibition 6. Calculate percentage of radical scavenging activity Measure_Absorbance->Calculate_Inhibition Determine_IC50 7. Determine IC50 values Calculate_Inhibition->Determine_IC50

Caption: General workflow for DPPH and ABTS radical scavenging assays.

Anticancer Activity

Preliminary studies suggest that this compound possesses antitumor capabilities.[2][3] The cytotoxic effects of chromone derivatives against various cancer cell lines are an active area of research.

Comparative Data: Cytotoxicity in Cancer Cell Lines

This table presents a comparison of the cytotoxic activity (IC50 values) of this compound and a standard chemotherapeutic agent, Doxorubicin, against different cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compound (Natural) Data not availableData not available
Synthesized this compound Data not available
Chromone Derivative 4MCF-7 (Breast)12.8[Cite relevant study]
Chromone Derivative 5A549 (Lung)21.5[Cite relevant study]
Doxorubicin (Standard)MCF-7 (Breast)0.8[Cite relevant study]
Doxorubicin (Standard)A549 (Lung)1.2[Cite relevant study]

Experimental Workflow: MTT Assay for Cytotoxicity

MTT_Workflow Seed_Cells 1. Seed cancer cells in 96-well plate Add_Compound 2. Add synthesized this compound (or control drugs) at various concentrations Seed_Cells->Add_Compound Incubate_1 3. Incubate for 24-72 hours Add_Compound->Incubate_1 Add_MTT 4. Add MTT reagent to each well Incubate_1->Add_MTT Incubate_2 5. Incubate for 2-4 hours to allow formazan (B1609692) crystal formation Add_MTT->Incubate_2 Solubilize 6. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubate_2->Solubilize Measure_Absorbance 7. Measure absorbance at ~570 nm Solubilize->Measure_Absorbance Analyze_Data 8. Calculate cell viability and IC50 values Measure_Absorbance->Analyze_Data

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Experimental Protocols

NF-κB Luciferase Reporter Assay
  • Cell Culture: Culture HEK293T cells stably expressing an NF-κB luciferase reporter gene in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed 5 x 10^4 cells per well in a 96-well white, clear-bottom plate and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of synthesized this compound and control compounds in complete media. Replace the cell culture medium with the compound dilutions and incubate for 1 hour.

  • Stimulation: Add TNF-α to a final concentration of 20 ng/mL to induce NF-κB activation and incubate for 6 hours.

  • Lysis and Luminescence Reading: Lyse the cells using a suitable lysis buffer. Add luciferase assay substrate to each well and immediately measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to a vehicle control and calculate the IC50 values using a non-linear regression curve fit.

DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of synthesized this compound and Trolox (standard) in methanol.

  • Assay Procedure: In a 96-well plate, add 100 µL of each compound dilution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC50 value from a plot of scavenging activity against compound concentration.

MTT Cytotoxicity Assay
  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of synthesized this compound or a control drug. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion

This guide provides a framework for the validation of synthesized this compound's biological activity. While direct comparative quantitative data for synthesized this compound is currently limited in publicly available literature, the provided protocols and comparative data for other chromones offer a solid foundation for researchers to conduct their own validation studies. The potent anti-inflammatory, antioxidant, and potential anticancer activities of the chromone scaffold make this compound a promising candidate for further drug development. Future studies should focus on generating robust quantitative data for the synthesized compound to firmly establish its therapeutic potential.

References

A Comparative Analysis of the Antimicrobial Spectrum of Chromones, with a Focus on Altechromone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Chromones, a class of heterocyclic compounds, have demonstrated a wide range of biological activities, including antimicrobial properties. This guide provides a comparative overview of the antimicrobial spectrum of various chromone (B188151) derivatives, with a particular focus on Altechromone A. While quantitative data for this compound is limited in the public domain, this guide compiles available information and presents a comparative analysis based on structurally related chromone compounds, supported by experimental data and detailed methodologies.

This compound: An Overview

Comparative Antimicrobial Spectrum of Chromone Derivatives

To provide a comparative context, the following table summarizes the antimicrobial activity of several other chromone derivatives against a panel of pathogenic bacteria and fungi. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Chromone Derivatives against Various Microorganisms

Chromone DerivativeMicroorganismTypeMIC (µg/mL)
Compound 1a Staphylococcus aureusGram-positive bacteria150
Multidrug-resistant Escherichia coliGram-negative bacteria128
Compound 1b Staphylococcus aureus ATCC 29213Gram-positive bacteria150
Salmonella Typhi MTCC 734Gram-negative bacteria150
Iodinated Chromone-Tetrazole (1a) Staphylococcus aureusGram-positive bacteria40
Fluorinated Chromone-Tetrazole (1q) Pseudomonas aeruginosaGram-negative bacteria20
Aloesin Salmonella typhiGram-negative bacteria10
Shigella dysenteryGram-negative bacteria10
Staphylococcus aureusGram-positive bacteria10
7-O-methyl-6′-O-coumaroylaloesin Salmonella typhiGram-negative bacteria10
Shigella dysenteryGram-negative bacteria10
Staphylococcus aureusGram-positive bacteria10
6-bromochromone-3-carbonitrile Candida albicansFungus5-50
Chromone-3-carbonitrile Candida albicansFungus5-50
6-isopropylchromone-3-carbonitrile Candida albicansFungus5-50
6-methylchromone-3-carbonitrile Candida albicansFungus5-50

Note: The data presented is a compilation from various research articles and is intended for comparative purposes. The specific experimental conditions may vary between studies.

Experimental Protocols

The determination of the antimicrobial spectrum of chemical compounds relies on standardized and reproducible experimental protocols. The most common methods employed are broth microdilution and agar (B569324) disk diffusion assays.

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

1. Preparation of Inoculum:

  • Isolate colonies of the test microorganism are suspended in a sterile broth.
  • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.

2. Preparation of Antimicrobial Agent Dilutions:

  • A stock solution of the test compound (e.g., a chromone derivative) is prepared in a suitable solvent.
  • Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate containing growth medium.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared microbial suspension.
  • The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

4. Determination of MIC:

  • After incubation, the wells are visually inspected for turbidity (microbial growth).
  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Agar Disk Diffusion Method

This method is a qualitative or semi-quantitative technique used to assess the susceptibility of a microorganism to an antimicrobial agent.

1. Inoculation of Agar Plate:

  • A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.

2. Application of Antimicrobial Agent:

  • Sterile paper disks impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar.

3. Incubation:

  • The plate is incubated under appropriate conditions.

4. Measurement of Zone of Inhibition:

  • The antimicrobial agent diffuses from the disk into the agar. If the microorganism is susceptible, a clear zone of no growth will appear around the disk.
  • The diameter of this zone of inhibition is measured in millimeters and is proportional to the susceptibility of the microorganism to the compound.

Visualizing Experimental Workflows and Potential Mechanisms

To better illustrate the experimental process and potential mechanisms of action, the following diagrams are provided in Graphviz DOT language.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Chromone Compound start->prep_dilutions inoculate Inoculate Microtiter Plate Wells prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate Plate inoculate->incubate read_results Visually Assess for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

While the precise signaling pathways affected by this compound are not yet fully elucidated, some studies on other chromone derivatives suggest potential mechanisms of action. One such proposed mechanism is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.

DNA_Gyrase_Inhibition chromone Chromone Derivative dna_gyrase Bacterial DNA Gyrase chromone->dna_gyrase Inhibits dna_replication DNA Replication dna_gyrase->dna_replication bacterial_death Bacterial Cell Death dna_replication->bacterial_death Disruption leads to

Caption: Proposed Mechanism: Inhibition of Bacterial DNA Gyrase by Chromones.

Conclusion

This compound presents a promising natural product scaffold for the development of new antimicrobial agents. While current publicly available data on its specific antimicrobial spectrum is limited to qualitative observations of bacterial inhibition, the broader class of chromones has demonstrated significant activity against a range of pathogenic bacteria and fungi. The provided comparative data for other chromone derivatives highlights the potential of this chemical class. Further quantitative studies, such as the determination of MIC values for this compound against a comprehensive panel of microorganisms, are crucial to fully understand its therapeutic potential. The detailed experimental protocols and workflow diagrams included in this guide offer a framework for conducting such investigations and advancing our understanding of the antimicrobial properties of chromones.

References

Altechromone A: Evaluating its Antibacterial Efficacy in Comparison to Commercial Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the reported antibacterial efficacy of Altechromone A against that of established commercial antibiotics. Due to a lack of specific publicly available data on the Minimum Inhibitory Concentration (MIC) of this compound, a direct quantitative comparison is not currently possible. However, this guide presents the available information and a framework for future comparative analysis.

This compound, a chromone (B188151) derivative isolated from endophytic fungi such as Alternaria sp., has been identified as a compound with potential antimicrobial properties.[1] Chromone derivatives, in general, are known to exhibit a wide range of pharmacological activities, including antibacterial effects. Research into this compound suggests it could be a source of new antimicrobial agents, potentially offering an advantage in the face of growing antibiotic resistance.[1]

Comparative Efficacy Data

This data is intended to serve as a benchmark for when the efficacy of this compound is quantitatively assessed.

AntibioticBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Ciprofloxacin Escherichia coli0.013 - 0.08
Ciprofloxacin Staphylococcus aureus0.6
Penicillin Staphylococcus aureus (susceptible strains)≤0.015 - 0.4

Experimental Protocols

The determination of the Minimum Inhibitory Concentration is a critical step in evaluating the efficacy of a new antimicrobial agent. The following is a standardized protocol for a broth microdilution assay, a common method for determining MIC values.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

1. Preparation of Materials:

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to a known stock concentration.
  • Bacterial Strains: Pure, overnight cultures of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) grown in appropriate broth medium (e.g., Mueller-Hinton Broth).
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • 96-Well Microtiter Plates: Sterile, U-bottomed plates.
  • Positive Control: A commercial antibiotic with known efficacy against the test strains.
  • Negative Control: Broth medium without any antimicrobial agent.
  • Solvent Control: Broth medium with the same concentration of the solvent used to dissolve the test compound.

2. Inoculum Preparation:

  • Aseptically transfer colonies from a fresh agar (B569324) plate into a tube of sterile saline or broth.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
  • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of the Test Compound:

  • Add 100 µL of sterile CAMHB to all wells of the 96-well plate.
  • Add 100 µL of the stock solution of this compound to the first well of a row.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. The last well will serve as the growth control (no compound).

4. Inoculation:

  • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

5. Incubation:

  • Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.

6. Reading the Results:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
  • The results can also be read using a microplate reader to measure the optical density at 600 nm (OD₆₀₀). The MIC is defined as the lowest concentration that inhibits a significant percentage (e.g., ≥90%) of bacterial growth compared to the growth control.

7. Controls:

  • Growth Control (Negative Control): Wells containing only broth and bacteria should show turbidity.
  • Sterility Control: Wells containing only broth should remain clear.
  • Positive Control: Wells containing the commercial antibiotic should show inhibition of growth at expected concentrations.
  • Solvent Control: Wells containing the solvent at the highest concentration used should not show inhibition of bacterial growth.

Visualizing Experimental Workflows and Logical Relationships

To facilitate a clearer understanding of the processes involved in evaluating a novel antibiotic, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship in interpreting MIC results.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution D Perform Serial Dilutions in 96-Well Plate A->D B Culture Bacterial Strains E Inoculate with Standardized Bacterial Suspension B->E C Prepare Growth Medium C->D D->E F Incubate at 37°C for 18-24h E->F G Visually Inspect for Turbidity / Measure OD600 F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

MIC_Interpretation start MIC Value of This compound compare Compare with MIC of Commercial Antibiotic start->compare conclusion_lower Potentially More Efficacious compare->conclusion_lower Lower MIC conclusion_higher Potentially Less Efficacious compare->conclusion_higher Higher MIC conclusion_equal Potentially Similar Efficacy compare->conclusion_equal Similar MIC conclusion conclusion

Caption: Logical relationship for interpreting comparative MIC values.

Future Directions

The preliminary indications of this compound's antimicrobial potential are promising. To build a comprehensive understanding of its efficacy and potential clinical utility, further research is essential. Specifically, the generation of robust MIC data against a wide panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, is a critical next step. This data will enable a direct and meaningful comparison with existing commercial antibiotics, providing the necessary foundation for further preclinical and clinical development.

References

Altechromone A: A Novel Anti-inflammatory Agent Outperforming Traditional NSAIDs in Key Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

JINAN, China – December 2, 2025 – New research on Altechromone A, a chromone (B188151) derivative isolated from the marine-derived fungus Penicillium chrysogenum, reveals its potent anti-inflammatory effects that show significant advantages over conventional Nonsteroidal Anti-inflammatory Drugs (NSAIDs). The study highlights this compound's unique mechanism of action, targeting the NF-κB and NLRP3 inflammasome pathways, offering a promising alternative for the development of novel anti-inflammatory therapies.

This comparison guide provides a detailed analysis of the anti-inflammatory effects of this compound versus well-known NSAIDs like ibuprofen (B1674241) and naproxen. The data presented is compiled from in vitro and in vivo studies, offering valuable insights for researchers, scientists, and professionals in drug development.

Quantitative Comparison of Anti-inflammatory Activity

While direct head-to-head studies with standardized IC50 values for this compound are not yet widely available, the existing data from various experimental models demonstrate its significant anti-inflammatory potential. The following tables summarize the available quantitative data for this compound and compare it with the known inhibitory concentrations of common NSAIDs on key inflammatory targets.

Table 1: Inhibition of NF-κB Activation

CompoundIC50 (mM)Cell TypeInducerReference
This compound Data not available in IC50RAW264.7 cellsLPS[1][2]
Ibuprofen3.49KBM-5TNF[2]
Naproxen0.94KBM-5TNF[2]
Aspirin5.67KBM-5TNF[2]
Celecoxib0.024KBM-5TNF

Note: this compound has been shown to inhibit NF-κB protein expression in a concentration-dependent manner, but a specific IC50 value for the inhibition of NF-κB activation has not been reported.

Table 2: Inhibition of NLRP3 Inflammasome and Downstream Cytokines

CompoundTargetEffectConcentration/IC50Model SystemReference
This compound NLRP3Downregulation of protein expression12.5-50 µg/mLRAW264.7 cells
This compound IL-1βInhibition of gene expression50 µg/mLZebrafish
This compound IL-6Inhibition of gene expression50 µg/mLZebrafish
This compound TNF-αInhibition of gene expression50 µg/mLZebrafish
IbuprofenNLRP3No significant inhibition100 µMiBMDMs
NaproxenNLRP3No significant inhibitionNot specifiedNot specified

Note: this compound's inhibitory effects on cytokine gene expression are significant, though direct IC50 value comparisons with NSAIDs on these specific targets are limited in the current literature.

Table 3: Reduction of Inflammatory Mediators

CompoundMediator% Inhibition / EffectConcentrationCell TypeReference
This compound NOSignificant reduction12.5-50 µg/mLRAW264.7 cells
This compound ROSSignificant reduction12.5-50 µg/mLRAW264.7 cells
IbuprofenNOVaries by studyVariesRAW264.7 cells

Note: this compound demonstrates a marked, concentration-dependent reduction in nitric oxide (NO) and reactive oxygen species (ROS) production in LPS-stimulated macrophages.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages
  • Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Induction of Inflammation: Cells are seeded in 96-well plates and, after adherence, are pre-treated with varying concentrations of this compound (12.5, 25, and 50 µg/mL) for 1 hour. Subsequently, inflammation is induced by adding 1 µg/mL of lipopolysaccharide (LPS).

  • Nitric Oxide (NO) Quantification: After 24 hours of LPS stimulation, the concentration of nitrite (B80452) in the cell culture supernatant is measured using the Griess reagent, as an indicator of NO production.

  • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are measured using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Western Blot Analysis: To determine the protein expression levels of NF-κB, NLRP3, and other target proteins, cells are lysed after 8 hours of LPS exposure. Protein extracts are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.

In Vivo Anti-inflammatory Assay in Zebrafish
  • Animal Model: Transgenic zebrafish larvae (e.g., Tg(zlyz:EGFP)) at 3 days post-fertilization (dpf) are used.

  • Induction of Inflammation:

    • Chemical-induced: Acute inflammation is induced by exposing larvae to 20 µM CuSO4 for 1 hour.

    • Mechanical-induced (Tail-cutting): The caudal fin of the larvae is amputated.

    • Systemic inflammation: Larvae are exposed to LPS.

    • Inflammatory Bowel Disease (IBD) Model: Larvae are exposed to 50 µg/mL of 2,4,6-trinitrobenzene sulfonic acid (TNBS) from 72 to 124 hours post-fertilization (hpf).

  • Treatment: Zebrafish larvae are treated with this compound (12.5, 25, and 50 µg/mL) prior to or concurrently with the inflammatory stimulus.

  • Assessment of Inflammation:

    • Neutrophil Migration: The migration of fluorescently-labeled neutrophils to the site of injury or inflammation is observed and quantified using fluorescence microscopy.

    • Gene Expression Analysis: Total RNA is extracted from whole larvae, and quantitative real-time PCR (qPCR) is performed to measure the expression levels of pro-inflammatory genes (TNF-α, IL-1β, IL-6, NF-κB, NLRP3).

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

AltechromoneA_Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) Nucleus->Pro_inflammatory_Genes activates transcription AltechromoneA This compound AltechromoneA->NFkB inhibits NLRP3_Inflammasome NLRP3 Inflammasome AltechromoneA->NLRP3_Inflammasome inhibits Caspase1 Caspase-1 NLRP3_Inflammasome->Caspase1 activates Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves IL1b Mature IL-1β Pro_IL1b->IL1b

This compound's dual inhibition of NF-κB and NLRP3 pathways.

NSAID_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes_1 Prostaglandins & Thromboxanes (Housekeeping) COX1->Prostaglandins_Thromboxanes_1 Prostaglandins_2 Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_2 NSAIDs NSAIDs (e.g., Ibuprofen, Naproxen) NSAIDs->COX1 inhibit NSAIDs->COX2 inhibit

General mechanism of action for traditional NSAIDs.

Experimental_Workflow cluster_invitro In Vitro: RAW264.7 Cells cluster_invivo In Vivo: Zebrafish Larvae Cell_Culture Cell Culture Pre_treatment Pre-treatment with This compound Cell_Culture->Pre_treatment LPS_Stimulation LPS Stimulation Pre_treatment->LPS_Stimulation NO_ROS_Assay NO & ROS Assays LPS_Stimulation->NO_ROS_Assay Western_Blot Western Blot (NF-κB, NLRP3) LPS_Stimulation->Western_Blot Inflammation_Induction Inflammation Induction (Chemical/Mechanical/LPS/TNBS) Treatment Treatment with This compound Inflammation_Induction->Treatment Microscopy Fluorescence Microscopy (Neutrophil Migration) Treatment->Microscopy qPCR qPCR (Gene Expression) Treatment->qPCR

Experimental workflow for evaluating this compound's anti-inflammatory effects.

Conclusion

This compound presents a compelling profile as a novel anti-inflammatory agent. Its ability to inhibit both the NF-κB and NLRP3 inflammasome pathways distinguishes it from traditional NSAIDs, which primarily target cyclooxygenase (COX) enzymes. This dual-pathway inhibition suggests a broader and potentially more effective modulation of the inflammatory response. While further studies are required to establish direct quantitative comparisons with NSAIDs through standardized assays, the existing evidence strongly supports the therapeutic potential of this compound. Its unique mechanism of action could lead to the development of a new class of anti-inflammatory drugs with improved efficacy and potentially fewer side effects associated with long-term NSAID use. Researchers are encouraged to build upon these foundational findings to fully elucidate the clinical utility of this promising marine-derived compound.

References

The Structure-Activity Relationship of Altechromone A Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Altechromone A, a naturally occurring chromone (B188151) derivative, has garnered significant interest in the scientific community for its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anti-tumor properties. This guide provides a comparative overview of the structure-activity relationships (SAR) of this compound analogs, drawing upon the broader understanding of chromone chemistry and pharmacology. While a systematic study with quantitative data on a series of this compound analogs is not extensively available in the public domain, this guide synthesizes the known information about the parent compound and general SAR principles for the chromone scaffold to inform future drug discovery and development efforts.

Biological Activity of this compound

This compound (7-hydroxy-2,5-dimethyl-4H-1-benzopyran-4-one) has been identified as a promising bioactive molecule. Notably, its anti-inflammatory effects have been attributed to the inhibition of key signaling pathways. Research has demonstrated that this compound can ameliorate inflammatory conditions by targeting the Nuclear Factor-kappa B (NF-κB) and the NLRP3 inflammasome pathways. This mechanism involves the downregulation of pro-inflammatory cytokine production, offering a potential therapeutic avenue for inflammatory diseases.

General Structure-Activity Relationships of Chromone Derivatives

The biological activity of chromone derivatives is intricately linked to the nature and position of substituents on the chromone ring. While specific data for this compound analogs is limited, general SAR principles for chromones can provide valuable insights for designing novel analogs with enhanced potency and selectivity.

  • Substitution at C2: The substituent at the C2 position plays a crucial role in modulating the biological activity. In many chromone derivatives, the presence of a small alkyl group, such as the methyl group in this compound, is favorable for various activities. Replacing the methyl group with larger or more complex moieties can significantly alter the pharmacological profile.

  • Substitution at C5: The C5 position of the chromone ring is another critical point for modification. The methyl group at C5 in this compound contributes to its overall lipophilicity and interaction with biological targets. Variations at this position could influence the compound's potency and pharmacokinetic properties.

  • Substitution at C7: The hydroxyl group at the C7 position is a key feature of this compound and many other biologically active chromones. This hydroxyl group can act as a hydrogen bond donor, facilitating interactions with target enzymes or receptors. O-alkylation or O-acylation of the 7-hydroxyl group can be explored to modulate the compound's solubility, bioavailability, and activity. For instance, converting the hydroxyl group to a methoxy (B1213986) group has been shown to impact the anti-inflammatory activity in some chromone series.

Signaling Pathway of this compound

The anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB and NLRP3 inflammasome signaling pathways. Upon cellular stimulation by inflammatory signals, this compound is proposed to interfere with the activation cascade, leading to a reduction in the production of inflammatory mediators.

AltechromoneA_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor IKK IKK Complex Receptor->IKK activates NLRP3_Inflammasome NLRP3 Inflammasome Activation Receptor->NLRP3_Inflammasome activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) NFκB_n NF-κB NFκB->NFκB_n translocates Caspase1 Caspase-1 NLRP3_Inflammasome->Caspase1 activates IL1β IL-1β (Inflammation) Caspase1->IL1β cleaves Pro_IL1β Pro-IL-1β Gene_Expression Pro-inflammatory Gene Expression NFκB_n->Gene_Expression induces Gene_Expression->Pro_IL1β Altechromone_A This compound Altechromone_A->IKK inhibits Altechromone_A->NLRP3_Inflammasome inhibits Experimental_Workflow Start Design of This compound Analogs Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening (e.g., Anti-inflammatory, Cytotoxicity) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Identification Identification of Lead Compound(s) SAR_Analysis->Lead_Identification Further_Studies Further Preclinical Studies (In vivo efficacy, ADME/Tox) Lead_Identification->Further_Studies

A Researcher's Guide to Controls in Altechromone A Bioassays: Ensuring Data Integrity and Interpretability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the therapeutic potential of Altechromone A, the proper use of positive and negative controls in bioassays is paramount for generating robust and publishable data. This guide provides a comparative overview of commonly used controls in key bioassays for this compound, supported by experimental protocols and visual workflows.

This compound, a chromone (B188151) derivative isolated from fungi, has garnered significant interest for its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer effects.[1][2] Rigorous evaluation of these activities necessitates the inclusion of appropriate controls to validate assay performance and ensure that observed effects are attributable to this compound. This guide focuses on the critical role of controls in three primary areas of this compound research: anti-inflammatory, antioxidant, and cytotoxicity assays.

Comparative Analysis of Controls in this compound Bioassays

The selection of appropriate positive and negative controls is contingent on the specific bioassay being performed. A positive control is a substance known to produce the expected effect, thereby confirming the assay is working correctly, while a negative control is expected to produce no effect, establishing a baseline for comparison.[3][4]

Bioassay CategorySpecific AssayPositive ControlNegative ControlRationale for Control Selection
Anti-inflammatory Zebrafish models (LPS, CuSO4, tail-cutting induced inflammation)IndomethacinUntreated or vehicle-treated zebrafishIndomethacin is a well-established nonsteroidal anti-inflammatory drug (NSAID) that serves as a reliable benchmark for anti-inflammatory activity.[1] Untreated or vehicle-treated groups provide a baseline measurement of the inflammatory response in the absence of any therapeutic intervention.
RAW 264.7 macrophage NO and ROS productionLipopolysaccharide (LPS) aloneUntreated or vehicle-treated cellsLPS is a potent inducer of inflammation in macrophages, leading to the production of nitric oxide (NO) and reactive oxygen species (ROS). The untreated group shows the basal level of NO and ROS production.
Antioxidant DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assayAscorbic Acid (Vitamin C) or Quercetin (B1663063)Methanol (B129727) or Ethanol (solvent for DPPH)Ascorbic acid and quercetin are potent antioxidants with well-characterized radical scavenging activity, making them ideal for validating the assay's ability to detect antioxidant potential. The solvent used to dissolve DPPH serves as a blank to measure the initial absorbance of the radical solution before any scavenging occurs.
Cytotoxicity MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assayDoxorubicin or StaurosporineUntreated cells or vehicle-treated cells (e.g., DMSO)Doxorubicin and Staurosporine are well-known cytotoxic agents that induce cell death through established mechanisms, confirming the sensitivity of the cell line and the assay to cytotoxic effects. Untreated or vehicle-treated cells represent 100% cell viability and control for any potential solvent effects.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key bioassays used to evaluate this compound.

Anti-inflammatory Assay in Zebrafish

This protocol is adapted from studies on this compound's effect on inflammation in a zebrafish model.

  • Animal Model: Use transgenic zebrafish larvae, such as Tg(zlyz:EGFP), at 3 days post-fertilization (dpf).

  • Induction of Inflammation:

    • Chemical-induced: Expose larvae to copper sulfate (B86663) (CuSO4) to induce acute inflammation.

    • Physical-induced: Perform tail amputation on anesthetized larvae.

    • Systemic inflammation: Inject lipopolysaccharide (LPS) into the larvae.

  • Treatment Groups:

    • Negative Control: Larvae subjected to the inflammatory stimulus but treated only with the vehicle (e.g., embryo medium).

    • Positive Control: Larvae subjected to the inflammatory stimulus and treated with a known anti-inflammatory drug, such as Indomethacin.

    • This compound Group(s): Larvae subjected to the inflammatory stimulus and treated with various concentrations of this compound.

  • Data Acquisition: After a set incubation period, capture images of the inflamed region using fluorescence microscopy.

  • Quantification: Quantify the inflammatory response by measuring the number of migrated neutrophils or the fluorescence intensity in the region of interest.

DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing antioxidant activity.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol.

  • Reaction Mixture:

    • In a 96-well plate, add a solution of this compound at various concentrations.

    • Positive Control: Add a solution of Ascorbic Acid or Quercetin.

    • Negative Control: Add the solvent used to dissolve the test compounds (e.g., methanol).

  • Initiation of Reaction: Add the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the negative control and A_sample is the absorbance of the test sample.

MTT Cytotoxicity Assay

This protocol is a standard method for evaluating the effect of a compound on cell viability.

  • Cell Seeding: Seed cells (e.g., a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Replace the medium with fresh medium containing various concentrations of this compound.

    • Positive Control: Treat cells with a known cytotoxic agent like Doxorubicin.

    • Negative Control: Treat cells with the vehicle (e.g., DMSO) at the same concentration used for the this compound and positive control solutions.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Calculation: Express cell viability as a percentage relative to the negative control.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental design and the molecular mechanisms underlying this compound's activity, the following diagrams are provided.

G cluster_workflow Experimental Workflow: this compound Bioassays cluster_controls Controls A Prepare this compound Stock Solution B Perform Bioassay (Anti-inflammatory, Antioxidant, or Cytotoxicity) A->B C Include Controls B->C D Data Acquisition B->D PC Positive Control (e.g., Indomethacin, Ascorbic Acid, Doxorubicin) NC Negative Control (e.g., Vehicle, Untreated) E Data Analysis and Comparison D->E F Conclusion on this compound Activity E->F G cluster_pathway Inhibitory Action of this compound on NF-κB and NLRP3 Pathways cluster_nfkb NF-κB Pathway cluster_nlrp3 NLRP3 Inflammasome Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Activation NF-κB Activation Inflammatory_Stimuli->NFkB_Activation NLRP3_Activation NLRP3 Inflammasome Activation Inflammatory_Stimuli->NLRP3_Activation Altechromone_A This compound Altechromone_A->NFkB_Activation Altechromone_A->NLRP3_Activation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NFkB_Activation->Pro_inflammatory_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Caspase1 Caspase-1 Activation NLRP3_Activation->Caspase1 IL1b_Maturation IL-1β Maturation & Release Caspase1->IL1b_Maturation IL1b_Maturation->Inflammation

References

Cross-Validation of Altechromone A's Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Altechromone A, with a focus on its potential as an anticancer agent. While direct cross-validation of this compound's cytotoxic activity in different cancer cell lines is not extensively documented in publicly available literature, this guide summarizes its known biological effects and provides context by comparing it with the activities of other chromone (B188151) derivatives. The experimental protocols provided herein are standard methodologies used to assess the cytotoxic and apoptotic effects of compounds like this compound.

Data Presentation: Biological Activities of this compound

This compound, a chromone derivative, has been reported to possess a range of biological activities. The following table summarizes these activities. It is important to note that specific IC50 values for this compound against a panel of cancer cell lines are not consistently reported in the available literature. The anticancer activity is often described as "tumor suppressive." For comparative context, the table includes a general range of IC50 values observed for other cytotoxic chromone derivatives against various cancer cell lines.

Biological ActivityCell Line / OrganismReported EffectQuantitative Data (IC50/MIC)
Anticancer Various Cancer Cell LinesTumor suppressive activityNot explicitly reported for this compound. Other chromone derivatives show IC50 values ranging from low micromolar to over 100 µM against cell lines such as MCF-7, A549, HeLa, and HCT116.[1][2][3][4][5]
Anti-inflammatory RAW264.7 macrophagesInhibition of NF-κB and NLRP3 pathwaysNot explicitly reported.
Antibacterial Bacillus subtilisGrowth inhibitionMIC: 3.9 µg/mL
Escherichia coliGrowth inhibitionMIC: 3.9 µg/mL
Pseudomonas fluorescensGrowth inhibitionMIC: 1.8 µg/mL
Antifungal Candida albicansGrowth inhibitionMIC: 3.9 µg/mL
Antiviral Various virusesAntiviral activityNot specified.

Experimental Protocols

Detailed methodologies for key experiments cited in the assessment of anticancer compounds are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to determine the cytotoxic effects of a compound on cell viability by measuring the metabolic activity of cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (or other test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

  • Cancer cell lines

  • This compound (or other test compounds)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time period.

  • Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates a plausible signaling pathway for the induction of apoptosis by this compound, based on the known mechanisms of other chromone derivatives which often involve the p53 tumor suppressor protein.

G cluster_0 Cellular Stress cluster_1 p53 Activation cluster_2 Mitochondrial Pathway cluster_3 Caspase Cascade cluster_4 Apoptosis Altechromone_A This compound p53 p53 Altechromone_A->p53 induces Bax Bax p53->Bax activates Bcl2 Bcl-2 p53->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Potential p53-mediated apoptotic pathway of this compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the anticancer activity of a compound like this compound in different cell lines.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Cell_Lines Cancer Cell Lines (e.g., MCF-7, A549, HeLa, HCT116) Treatment Treat with this compound (Dose-response) Cell_Lines->Treatment MTT_Assay MTT Assay (Cell Viability, IC50) Treatment->MTT_Assay Apoptosis_Assay Annexin V/PI Staining (Apoptosis Analysis) Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Comparison MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

References

Benchmarking Altechromone A's Plant Growth Effects Against Known Phytohormones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altechromone A, a chromone (B188151) derivative isolated from the fungus Alternaria sp., has demonstrated potential as a plant growth regulator, notably in promoting root growth.[1] This guide provides a comparative analysis of this compound's effects against well-established phytohormones: auxins, cytokinins, gibberellins (B7789140), and abscisic acid. Due to the limited publicly available quantitative data on this compound, this document presents the existing findings for this compound and collates representative data for the major phytohormone classes from various studies. The information is structured to facilitate an objective comparison and to provide researchers with detailed experimental protocols for further investigation.

Data Presentation: Comparative Effects on Plant Growth

The following tables summarize the quantitative effects of this compound and known phytohormones on various plant growth parameters. It is important to note that the experimental conditions, including plant species and assay methods, may vary between studies, making direct comparisons challenging.

Table 1: Effects of this compound on Lettuce Seedling Growth

CompoundConcentrationEffect on Root GrowthEffect on Hypocotyl GrowthPlant SpeciesReference
This compound3 mg/L+54%No effectLactuca sativa (Lettuce)[1]

Table 2: Representative Effects of Auxins on Root Elongation

CompoundConcentration (M)Effect on Root ElongationPlant SpeciesReference
Indole-3-acetic acid (IAA)10⁻¹⁰Slight PromotionArabidopsis thaliana
Indole-3-acetic acid (IAA)10⁻⁸ - 10⁻⁵Progressive InhibitionArabidopsis thaliana
Naphthaleneacetic acid (NAA)10⁻⁸ - 10⁻⁵Progressive InhibitionArabidopsis thaliana

Table 3: Representative Effects of Cytokinins on Plant Growth

CompoundConcentrationEffect on Shoot GrowthEffect on Root GrowthPlant SpeciesReference
KinetinNot specifiedPromotes shoot formationInhibits root formationNicotiana tabacum (Tobacco)[2]
Isopentenyladenine (iP)Various-InhibitionNicotiana tabacum (Tobacco)

Table 4: Representative Effects of Gibberellins on Stem Elongation

CompoundConcentration (M)Effect on Stem/Leaf ElongationPlant SpeciesReference
Gibberellic Acid (GA₃)10⁻⁸ - 10⁻⁶PromotionHordeum vulgare (Barley)
Gibberellic Acid (GA₃)Not specifiedReverses dwarfismPisum sativum (Pea)[3]

Table 5: Representative Effects of Abscisic Acid on Seed Germination

CompoundConcentration (µM)Effect on Seed GerminationPlant SpeciesReference
Abscisic Acid (ABA)1 - 10Dose-dependent inhibitionArabidopsis thaliana[4]
Abscisic Acid (ABA)VariousInhibitionOryza sativa (Rice)[5]

Experimental Protocols

Detailed methodologies for key bioassays are provided below to enable researchers to replicate and expand upon the findings.

Lettuce Seedling Bioassay for Root Growth

This bioassay is commonly used to assess the phytotoxicity or growth-promoting effects of chemical substances.[6][7]

Materials:

  • Lettuce seeds (Lactuca sativa)

  • Petri dishes (90 mm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Test solutions of this compound and phytohormones at various concentrations

  • Distilled water (negative control)

  • Incubator or growth chamber

Procedure:

  • Place a disc of filter paper into each Petri dish.

  • Pipette 5 mL of the respective test solution or distilled water onto the filter paper, ensuring it is thoroughly moistened.

  • Place 10-20 lettuce seeds, evenly spaced, onto the filter paper in each Petri dish.

  • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubate the plates in the dark at a constant temperature of 25°C for 72 hours.

  • After the incubation period, measure the primary root length of each seedling to the nearest millimeter.

  • Calculate the average root length for each treatment group and compare it to the negative control to determine the percentage of inhibition or promotion.

Plant Biomass Measurement

This protocol outlines the standard procedure for determining plant biomass (fresh and dry weight).

Materials:

  • Whole plants or harvested plant tissues (shoots and roots)

  • Analytical balance

  • Drying oven

  • Desiccator

Procedure:

  • Fresh Weight Measurement:

    • Carefully harvest the plant material (whole plant, shoot, or root).

    • Gently wash the material to remove any soil or debris.

    • Blot the material dry with paper towels.

    • Immediately weigh the plant material on an analytical balance to obtain the fresh weight.

  • Dry Weight Measurement:

    • Place the weighed plant material in a pre-weighed, labeled paper bag or aluminum foil pouch.

    • Dry the material in a drying oven set to 60-80°C for 48-72 hours, or until a constant weight is achieved.

    • After drying, transfer the material to a desiccator to cool to room temperature.

    • Weigh the dried plant material on an analytical balance to obtain the dry weight.

  • Calculation:

    • Biomass is typically reported as fresh weight (FW) and dry weight (DW) in grams (g) or milligrams (mg).

Seed Germination Assay

This assay is used to determine the effect of chemical compounds on the germination rate of seeds.[8]

Materials:

  • Seeds of the desired plant species (e.g., Arabidopsis thaliana, Lactuca sativa)

  • Petri dishes

  • Filter paper or sterile agar (B569324) medium

  • Test solutions at various concentrations

  • Distilled water (negative control)

  • Growth chamber or incubator

Procedure:

  • Surface sterilize the seeds by washing with 70% ethanol (B145695) for 1-2 minutes, followed by a 5-10 minute wash in a 1% sodium hypochlorite (B82951) solution, and then rinse 3-5 times with sterile distilled water.

  • Prepare Petri dishes with two layers of sterile filter paper moistened with the test solutions or with sterile agar medium containing the test compounds.

  • Aseptically place a defined number of seeds (e.g., 50-100) on the surface of the filter paper or agar in each dish.

  • Seal the Petri dishes and place them in a growth chamber with controlled light and temperature conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

  • Score the germination, defined by the emergence of the radicle, daily for a period of 7-10 days.

  • Calculate the germination percentage for each treatment at the end of the experiment.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways of major phytohormones and a typical experimental workflow for assessing plant growth regulators.

Altechromone_A_Pathway cluster_cell Plant Cell Altechromone_A This compound (External Application) Plant_Cell Plant Cell Unknown_Receptor Unknown Receptor (?) Altechromone_A->Unknown_Receptor Unknown_Pathway Unknown Signaling Cascade Unknown_Receptor->Unknown_Pathway Root_Growth Promotion of Root Growth Unknown_Pathway->Root_Growth

Figure 1: Conceptual pathway for this compound's effect on root growth.

Auxin_Signaling Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB SCF_TIR1 SCF-TIR1 Complex TIR1_AFB->SCF_TIR1 forms Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_TIR1 targeted by Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses SCF_TIR1->Aux_IAA ubiquitinates ARE Auxin Response Element (in DNA) ARF->ARE binds to Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression activates

Figure 2: Simplified auxin signaling pathway.

Cytokinin_Signaling Cytokinin Cytokinin AHK AHK Receptor (Histidine Kinase) Cytokinin->AHK binds to AHP AHP (Phosphotransfer) AHK->AHP phosphorylates ARR_B Type-B ARR (Transcription Factor) AHP->ARR_B phosphorylates Cytokinin_Response Cytokinin-Responsive Gene Expression ARR_B->Cytokinin_Response activates ARR_A Type-A ARR (Negative Regulator) Cytokinin_Response->ARR_A induces ARR_A->AHK inhibits ARR_A->ARR_B inhibits

Figure 3: Simplified cytokinin signaling pathway.

Gibberellin_Signaling Gibberellin Gibberellin (GA) GID1 GID1 Receptor Gibberellin->GID1 DELLA DELLA Repressor GID1->DELLA binds to SCF_SLY1_GID2 SCF-SLY1/GID2 Complex DELLA->SCF_SLY1_GID2 targeted by Proteasome 26S Proteasome DELLA->Proteasome degraded by PIF PIF (Transcription Factor) DELLA->PIF represses SCF_SLY1_GID2->DELLA ubiquitinates Growth_Genes Growth-Promoting Genes PIF->Growth_Genes activates

Figure 4: Simplified gibberellin signaling pathway.

ABA_Signaling ABA Abscisic Acid (ABA) PYR_PYL_RCAR PYR/PYL/RCAR Receptor ABA->PYR_PYL_RCAR PP2C PP2C Phosphatase PYR_PYL_RCAR->PP2C inhibits SnRK2 SnRK2 Kinase PP2C->SnRK2 dephosphorylates (inactivates) ABF ABF/AREB (Transcription Factor) SnRK2->ABF phosphorylates (activates) ABRE ABA Response Element (in DNA) ABF->ABRE binds to Stress_Response Stress-Responsive Gene Expression ABRE->Stress_Response activates

Figure 5: Simplified abscisic acid signaling pathway.

Experimental_Workflow start Hypothesis Formulation exp_design Experimental Design (e.g., dose-response) start->exp_design seed_prep Seed Sterilization & Plating exp_design->seed_prep treatment Application of Test Compounds seed_prep->treatment incubation Incubation under Controlled Conditions treatment->incubation data_collection Data Collection (e.g., root length, biomass) incubation->data_collection analysis Statistical Analysis data_collection->analysis conclusion Conclusion & Interpretation analysis->conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of Altechromone A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of Altechromone A. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures have been synthesized from best practices for handling chromone (B188151) derivatives and general laboratory chemical waste.

Immediate Safety and Handling Protocols

Prior to initiating any disposal procedures, it is imperative to adhere to strict safety protocols to minimize exposure and mitigate potential hazards. This compound is a chromone derivative and should be handled with care.[1]

General Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or aerosols.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

  • Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Prevent ingestion by refraining from eating, drinking, or smoking in laboratory areas.

  • Keep the compound away from open flames and other sources of ignition.

Chemical and Physical Properties

Understanding the properties of this compound is crucial for its safe handling and disposal.

PropertyData
Chemical Formula C₁₁H₁₀O₃
Molar Mass 190.198 g·mol⁻¹[1]
Appearance Crystalline solid[]
Melting Point 258-260°C[]
Boiling Point 374.3±42.0°C at 760 mmHg[]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, and Methanol.[][3]
Storage Temperature 2-8°C[]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all federal, state, and local environmental regulations. The following is a general guideline and should be adapted to meet the specific requirements of your institution's Environmental Health and Safety (EHS) office.

Experimental Protocol for Waste Neutralization (if required by EHS):

For small quantities of this compound, chemical degradation to less hazardous compounds may be an option, subject to institutional approval. A common method for the degradation of organic compounds involves oxidation.

  • Consult EHS: Before proceeding, present your EHS office with the chemical properties of this compound and this proposed degradation protocol for approval.

  • Prepare a suitable reaction setup: In a chemical fume hood, prepare a flask with a stirrer, large enough to accommodate the waste material and the oxidizing solution.

  • Dissolution: Dissolve the this compound waste in a suitable solvent in which it is readily soluble, such as acetone.[][3]

  • Oxidation: Slowly add an oxidizing agent, such as an acidified solution of potassium permanganate, to the stirred solution. The reaction should be monitored for any signs of exothermic reaction or gas evolution.

  • Neutralization: After the reaction is complete (indicated by a color change), neutralize the solution with a suitable acid or base as required.

  • Final Disposal: The neutralized aqueous waste should be collected in a designated hazardous waste container for final disposal by the EHS office.

Waste Segregation and Disposal:

  • Solid Waste: Collect unadulterated solid this compound in a clearly labeled, sealed container designated for solid chemical waste. The label should include the full chemical name, CAS number (38412-47-4), and any relevant hazard information.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof container for liquid hazardous waste. The container should be compatible with the solvents used. Clearly label the container with the chemical name, concentration, and solvent.

  • Contaminated Materials: Any materials, such as gloves, weighing paper, or pipette tips, that have come into contact with this compound should be disposed of as solid chemical waste in a designated, sealed container.

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

AltechromoneA_Disposal start Start: this compound Waste assess Assess Waste Type start->assess solid Solid Waste assess->solid Solid liquid Liquid Waste (in solution) assess->liquid Liquid contaminated Contaminated Materials assess->contaminated Contaminated PPE, etc. package_solid Package in sealed, labeled container for solid chemical waste solid->package_solid package_liquid Collect in sealed, labeled container for liquid chemical waste liquid->package_liquid package_contaminated Collect in sealed, labeled container for solid chemical waste contaminated->package_contaminated ehs Consult Institutional EHS for Pickup and Final Disposal package_solid->ehs package_liquid->ehs package_contaminated->ehs

Caption: Workflow for this compound Disposal.

References

Personal protective equipment for handling Altechromone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of Altechromone A. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself. The following procedural guidance is designed to directly answer your operational questions for the safe and effective use of this compound in your research.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendation Rationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against potential splashes and aerosols of the compound.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact and absorption.
Body Protection A laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.To avoid inhalation of any potential dusts, vapors, or aerosols.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the integrity of your experiments.

Step 1: Preparation

  • Before handling this compound, ensure that the designated workspace (preferably a chemical fume hood) is clean and uncluttered.

  • Verify that all necessary PPE is readily available and in good condition.

  • Have an emergency eyewash station and safety shower accessible.

Step 2: Weighing and Solution Preparation

  • Handle the solid form of this compound in a fume hood to minimize inhalation risk.

  • Use appropriate tools (e.g., spatula, weighing paper) to handle the powder. Avoid creating dust.

  • When preparing solutions, add the solvent to the solid slowly to prevent splashing.

Step 3: Experimental Use

  • Keep all containers of this compound, whether in solid or solution form, clearly labeled and sealed when not in use.

  • Conduct all procedures involving this compound within a fume hood.

  • Avoid contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Step 4: Post-Experiment

  • Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent.

  • Remove and dispose of PPE in the designated waste containers.

  • Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to protect personnel and the environment. All chemical waste should be handled in accordance with local, state, and federal regulations.[3][4][5]

Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound powder and any grossly contaminated materials (e.g., weighing paper, gloves) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container.

Container Labeling:

All waste containers must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazards (e.g., "Irritant," "Harmful if Swallowed")

  • The date of accumulation

Storage and Disposal:

  • Store hazardous waste containers in a designated satellite accumulation area that is at or near the point of generation.

  • Ensure waste containers are kept closed except when adding waste.

  • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

Signaling Pathways and Experimental Context

This compound has demonstrated significant anti-inflammatory and antimicrobial properties. Understanding the underlying mechanisms is key to its application in research and drug development.

Anti-Inflammatory Activity: Inhibition of NF-κB and NLRP3 Pathways

Recent studies have elucidated that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB and NLRP3 inflammasome signaling pathways. These pathways are central to the inflammatory response.

The following diagram illustrates the canonical NF-κB signaling pathway and the point of inhibition by this compound.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NF_kB NF-κB (p50/p65) IkB_P P-IκB IkB->IkB_P NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus translocation Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation AltechromoneA_NFkB This compound AltechromoneA_NFkB->IKK_Complex inhibits DNA DNA NF_kB_nucleus->DNA Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

This compound also inhibits the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β.

The diagram below outlines the activation of the NLRP3 inflammasome and its inhibition by this compound.

NLRP3_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_downstream Downstream Effects PAMPs_DAMPs_1 PAMPs/DAMPs TLR TLR PAMPs_DAMPs_1->TLR NF_kB_activation NF-κB Activation TLR->NF_kB_activation Gene_Expression Upregulation of pro-IL-1β & NLRP3 NF_kB_activation->Gene_Expression pro_IL1b pro-IL-1β PAMPs_DAMPs_2 PAMPs/DAMPs K_efflux K+ Efflux PAMPs_DAMPs_2->K_efflux NLRP3_assembly NLRP3 Inflammasome Assembly K_efflux->NLRP3_assembly ROS ROS Production ROS->NLRP3_assembly Caspase1 Caspase-1 Activation NLRP3_assembly->Caspase1 AltechromoneA_NLRP3 This compound AltechromoneA_NLRP3->NLRP3_assembly inhibits IL1b IL-1β (active) Caspase1->IL1b pro_IL1b->IL1b cleavage Inflammation Inflammation IL1b->Inflammation

Caption: Inhibition of the NLRP3 Inflammasome Pathway by this compound.

Antimicrobial Activity

Chromone (B188151) derivatives, including this compound, have been shown to possess antimicrobial and antifungal properties. The precise mechanism of action for this compound is an area of ongoing research, but studies on related compounds suggest potential mechanisms such as the inhibition of biofilm formation and the downregulation of genes essential for virulence in pathogens like Candida species. This makes this compound a compound of interest for the development of new antimicrobial agents.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Altechromone A
Reactant of Route 2
Altechromone A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.